Product packaging for 4-(1-Aminoethyl)benzonitrile hydrochloride(Cat. No.:CAS No. 1177316-44-7)

4-(1-Aminoethyl)benzonitrile hydrochloride

Cat. No.: B3176836
CAS No.: 1177316-44-7
M. Wt: 182.65
InChI Key: KZLPYAMQKGFHBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-(1-Aminoethyl)benzonitrile hydrochloride is a useful research compound. Its molecular formula is C9H11ClN2 and its molecular weight is 182.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11ClN2 B3176836 4-(1-Aminoethyl)benzonitrile hydrochloride CAS No. 1177316-44-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1-aminoethyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2.ClH/c1-7(11)9-4-2-8(6-10)3-5-9;/h2-5,7H,11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZLPYAMQKGFHBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS number

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (S)-4-(1-Aminoethyl)benzonitrile hydrochloride: A Key Chiral Building Block in Modern Drug Development

Executive Summary

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a high-value chiral amine intermediate critical to the pharmaceutical industry. Its stereospecific structure makes it an essential building block for the asymmetric synthesis of complex active pharmaceutical ingredients (APIs), most notably in the class of Dipeptidyl Peptidase-4 (DPP-4) inhibitors used for the treatment of type 2 diabetes. This guide provides a comprehensive technical overview for researchers and drug development professionals, covering the compound's physicochemical properties, robust methods for its synthesis and chiral resolution, analytical characterization protocols, its role in the mechanism of DPP-4 inhibition, and essential safety and handling procedures. Our focus is on the causality behind the methodologies, providing field-proven insights to ensure reproducibility and quality.

Introduction: The Strategic Importance of Chiral Amines

In pharmaceutical synthesis, stereochemistry is paramount. The three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even cause adverse effects.[1][2] Chiral amines are foundational building blocks for introducing this necessary stereospecificity into drug candidates.[3][4][5]

(S)-4-(1-Aminoethyl)benzonitrile, as its hydrochloride salt, serves as a quintessential example of such a building block. It combines a chiral ethylamine moiety with a benzonitrile group. The nitrile functionality is a versatile chemical handle and is present in numerous pharmaceuticals, often acting as a bioisostere for a carbonyl group or participating in key binding interactions within an enzyme's active site.[6] The primary amine provides a nucleophilic center for further synthetic elaboration, making this compound a strategic intermediate for constructing more complex molecular architectures with a defined stereocenter.

Physicochemical Properties and Identifiers

Precise identification and understanding of a compound's properties are the bedrock of reproducible science. All experimental work should begin with confirmation of the material's identity and purity against established specifications.

Identifier / Property Value Source
CAS Number 911372-80-0[7][8][9][10][11]
Molecular Formula C₉H₁₁ClN₂[7][8][10][11]
Molecular Weight 182.65 g/mol [8][9][10][11]
IUPAC Name 4-[(1S)-1-aminoethyl]benzonitrile;hydrochloride[12][13]
SMILES --INVALID-LINK--(N)c1ccc(cc1)C#N.Cl[8][14]
MDL Number MFCD16295138[8][9][11]
Appearance White to off-white solidInferred from supplier data
Purity Typically ≥97% or ≥99%[7][9]

Synthesis and Chiral Resolution

The industrial value of a chiral intermediate is contingent on a scalable and efficient synthesis route that guarantees high enantiomeric purity. The synthesis of (S)-4-(1-Aminoethyl)benzonitrile hydrochloride typically involves two core stages: the formation of the racemic amine followed by chiral resolution.

Synthesis of Racemic 4-(1-Aminoethyl)benzonitrile

The most direct pathway is the asymmetric reductive amination of the prochiral ketone, 4-acetylbenzonitrile. This method transforms the ketone into the amine in a single conceptual step, with the stereochemistry being induced by a chiral catalyst.

A representative reaction involves treating 4-acetylbenzonitrile with an ammonia source (like ammonium formate) and a reducing agent in the presence of a chiral transition metal catalyst.[15]

Synthesis Workflow cluster_synthesis Racemate Synthesis cluster_resolution Chiral Resolution ketone 4-Acetylbenzonitrile racemate Racemic Amine ketone->racemate Asymmetric Reductive Amination (e.g., Ammonium Formate, Chiral Ir Catalyst) diastereomers Diastereomeric Salts ((S)-Amine-(+)-Tartrate) ((R)-Amine-(+)-Tartrate) racemate->diastereomers Salt Formation resolving_agent (+)-Tartaric Acid (Chiral Resolving Agent) resolving_agent->diastereomers s_salt Insoluble (S)-Salt diastereomers->s_salt Fractional Crystallization r_salt Soluble (R)-Salt diastereomers->r_salt s_amine (S)-Free Amine s_salt->s_amine Basification (e.g., NaOH) s_hcl (S)-Amine HCl s_amine->s_hcl HCl Treatment (e.g., HCl in EtOAc)

Caption: General workflow for synthesis and chiral resolution.

Chiral Resolution via Diastereomeric Salt Formation

Chiral resolution remains a robust and widely used industrial method for separating enantiomers.[16] It leverages the principle that diastereomers (pairs of stereoisomers that are not mirror images) have different physical properties, including solubility.

Protocol: Chiral Resolution of 4-(1-Aminoethyl)benzonitrile

This protocol is a representative methodology. Specific solvents, temperatures, and equivalents must be optimized for scale and purity targets.

  • Salt Formation: Dissolve the racemic 4-(1-aminoethyl)benzonitrile free base in a suitable solvent, such as methanol or ethanol. Add a stoichiometric amount (e.g., 0.5 equivalents) of a chiral resolving agent, like (+)-tartaric acid. The choice of resolving agent is critical and often determined empirically; tartaric acid is a common choice for resolving amines.[16]

  • Fractional Crystallization: Heat the mixture to ensure complete dissolution, then allow it to cool slowly. One diastereomeric salt (e.g., the (S)-amine-(+)-tartrate) will be less soluble and will preferentially crystallize out of the solution. The rate of cooling is a critical parameter; slow cooling promotes the formation of larger, purer crystals.

  • Isolation: Isolate the precipitated crystals by filtration. The solid should be washed with a small amount of cold solvent to remove residual soluble diastereomer. At this stage, the enantiomeric excess (e.e.) of the crystalline salt should be checked (e.g., by chiral HPLC). Recrystallization may be necessary to achieve the desired e.e.

  • Liberation of the Free Amine: Suspend the purified diastereomeric salt in a biphasic system of water and an organic solvent (e.g., dichloromethane or ethyl acetate). Add a base, such as sodium hydroxide, to deprotonate the amine and break the salt. The free (S)-amine will partition into the organic layer.

  • Formation of the Hydrochloride Salt: Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and filter. Bubble dry hydrogen chloride gas through the solution or add a solution of HCl in a solvent like ethyl acetate.[17] (S)-4-(1-Aminoethyl)benzonitrile hydrochloride will precipitate as a solid.

  • Final Isolation: Collect the final product by filtration, wash with a non-polar solvent (e.g., hexane) to remove process impurities, and dry under vacuum.

Analytical Characterization

Rigorous analytical testing is a self-validating system that ensures the identity, purity, and stereochemical integrity of the final product.

Analytical_Workflow start Final Product Lot nmr ¹H & ¹³C NMR Spectroscopy start->nmr Identity ms Mass Spectrometry (MS) start->ms Identity hplc_purity RP-HPLC (Purity) start->hplc_purity Purity hplc_chiral Chiral HPLC (e.e.) start->hplc_chiral Enantiomeric Excess decision Meets Specification? nmr->decision ms->decision hplc_purity->decision hplc_chiral->decision pass Release fail Reject / Reprocess decision->pass Yes decision->fail No

Caption: Quality control analytical workflow.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for confirming molecular structure.[18]

Protocol: ¹H NMR Characterization

  • Sample Preparation: Dissolve ~5-10 mg of the hydrochloride salt in a suitable deuterated solvent, such as DMSO-d₆ or D₂O. The acidic amine protons are often broad or exchange with D₂O.

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.

  • Interpretation: The expected spectrum should show distinct signals corresponding to the different proton environments.

Proton Environment Expected Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (CH₃)~1.5 - 1.7Doublet3H
Methine (CH)~4.5 - 4.7Quartet1H
Aromatic (meta to CN)~7.6 - 7.8Doublet2H
Aromatic (ortho to CN)~7.9 - 8.1Doublet2H
Amine (NH₃⁺)~8.5 - 9.5 (Broad)Singlet3H

Note: Exact chemical shifts can vary based on solvent and concentration.

Mass Spectrometry

Mass spectrometry confirms the molecular weight of the free base. Using electrospray ionization (ESI) in positive mode, the expected [M+H]⁺ ion for the free amine (C₉H₁₀N₂) would be observed.

  • Expected [M+H]⁺: 147.09 (for C₉H₁₁N₂⁺)

Application in Drug Development: DPP-4 Inhibition

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is a known intermediate in the synthesis of DPP-4 inhibitors.[7] These oral antihyperglycemic agents are a cornerstone of therapy for type 2 diabetes mellitus.[19]

Mechanism of Action

The therapeutic effect of DPP-4 inhibitors is mediated by the incretin system.[20]

  • Incretin Hormones: In response to food intake, intestinal L-cells and K-cells release incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[21]

  • Incretin Action: GLP-1 and GIP stimulate the pancreas to increase insulin secretion in a glucose-dependent manner and suppress the release of glucagon, which in turn reduces hepatic glucose production.[20][21]

  • DPP-4 Inactivation: The enzyme DPP-4 rapidly cleaves and inactivates GLP-1 and GIP, limiting their physiological half-life to only a few minutes.[20][22]

  • Inhibitor Effect: DPP-4 inhibitors block the active site of the enzyme, preventing the degradation of GLP-1 and GIP. This prolongs the action of endogenous incretins, leading to improved glycemic control.[22][23]

DPP4_Pathway cluster_gut Gut cluster_circulation Circulation cluster_pancreas Pancreas / Liver food Food Intake l_cell L-Cell food->l_cell glp1 Active GLP-1 l_cell->glp1 dpp4 DPP-4 Enzyme glp1->dpp4 Degradation beta_cell β-Cells glp1->beta_cell Stimulates alpha_cell α-Cells glp1->alpha_cell Inhibits inactive_glp1 Inactive GLP-1 dpp4->inactive_glp1 inhibitor DPP-4 Inhibitor (e.g., Sitagliptin) inhibitor->dpp4 Blocks insulin ↑ Insulin Secretion beta_cell->insulin glucagon ↓ Glucagon Secretion alpha_cell->glucagon liver ↓ Hepatic Glucose Production glucagon->liver

Caption: The DPP-4 inhibition pathway for glycemic control.

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable. The information below is a summary derived from typical Safety Data Sheets (SDS) and should be supplemented by a thorough review of the supplier-specific SDS before handling.[24][25][26][27][28]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[24][28]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[26][28] Avoid contact with skin and eyes.[24] Wash hands thoroughly after handling.[24][27]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[7][26]

GHS Hazard Information Summary:

Code Hazard Statement
H302Harmful if swallowed.[12][25]
H315Causes skin irritation.[12][25]
H319Causes serious eye irritation.[12][25]
H335May cause respiratory irritation.[12][25]

First Aid Measures:

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[25][26]

  • Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.[24][28]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[24]

  • Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[24][28]

Conclusion

(S)-4-(1-Aminoethyl)benzonitrile hydrochloride is more than a catalog chemical; it is a precisely engineered tool for modern medicinal chemistry. Its value lies in its stereochemically defined structure, which enables the efficient and predictable synthesis of enantiomerically pure pharmaceuticals. A thorough understanding of its synthesis, characterization, and safe handling is essential for any research or development team aiming to leverage this key intermediate in their drug discovery pipeline. The methodologies and insights provided in this guide serve as a robust foundation for the successful application of this compound in creating next-generation therapeutics.

References

An In-depth Technical Guide to the Molecular Structure of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-(1-Aminoethyl)benzonitrile hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. We will delve into its molecular architecture, spectroscopic signature, synthesis, and functional relevance, moving beyond simple data presentation to explain the causal relationships that underpin its utility in modern medicinal chemistry.

Core Molecular Structure & Physicochemical Properties

4-(1-Aminoethyl)benzonitrile is a bifunctional molecule featuring a para-substituted benzene ring. Its hydrochloride salt form enhances stability and aqueous solubility, making it a convenient precursor for synthetic applications. The core structure consists of three key components: a benzene ring, a nitrile functional group, and a chiral 1-aminoethyl side chain. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties that are pivotal to its reactivity and application.

The presence of a stereocenter at the α-carbon of the ethyl group means the compound exists as two enantiomers, (R)- and (S)-, as well as a racemic mixture. The specific stereoisomer used is often critical in drug development, where biological targets frequently exhibit stereospecific binding.

Key Physicochemical Data

Quantitative properties of this compound and its related isomers are summarized below. It is crucial to distinguish between this compound and its structural isomer, 4-(Aminomethyl)benzonitrile hydrochloride.

PropertyValueIsomer/AnalogueCAS NumberReference
Molecular Formula C₉H₁₁ClN₂(R), (S), or RacemicN/A[1][2]
Molecular Weight 182.65 g/mol (R), (S), or RacemicN/A[2][3]
Appearance White to off-white crystalline solid/powderGeneralN/A[4][5]
CAS Number 911372-78-6(R)-enantiomer(R)-enantiomer[1]
CAS Number 911372-80-0(S)-enantiomer(S)-enantiomer[2][6]
CAS Number 86225-78-7Racemic Form (free base)Racemic Form[7]
Melting Point 274-279 °C4-(Aminomethyl)benzonitrile HCl15996-76-6[8][9][10]
Solubility Soluble in water, DMSO, MethanolGeneralN/A[4][5][9]

Note: The melting point listed is for the common structural isomer 4-(Aminomethyl)benzonitrile hydrochloride, as specific data for the title compound is less prevalent. However, similar thermal stability is expected.

Structural Analysis

The molecule's functionality is a direct result of the interplay between its constituent parts.

  • Benzonitrile Core: The benzene ring provides a rigid scaffold. The para-disposed nitrile group (-C≡N) is a potent electron-withdrawing group via both induction and resonance. This electronic influence is critical, as the nitrile can act as a hydrogen bond acceptor or a bioisostere for carbonyl groups in interactions with biological targets.[11]

  • Chiral Aminoethyl Group: The -CH(CH₃)NH₂ group introduces a critical stereocenter. The primary amine is basic and, in the hydrochloride salt, exists as a protonated ammonium group (-NH₃⁺). This positive charge significantly influences the molecule's solubility and its ability to form ionic interactions or strong hydrogen bonds, which are fundamental to molecular recognition in biological systems.

Caption: 2D representation of this compound.

Spectroscopic Characterization Workflow

Confirming the molecular structure of a synthesized batch of this compound is paramount. The following protocols outline a self-validating system for structural elucidation using standard analytical techniques.

SpectroWorkflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation Prep Weigh Compound Solvate_NMR Dissolve in DMSO-d6 or D₂O Prep->Solvate_NMR Prep_IR Prepare KBr Pellet Prep->Prep_IR MS Mass Spectrometry Prep->MS Direct Infusion NMR ¹H & ¹³C NMR Solvate_NMR->NMR IR FT-IR Prep_IR->IR Validate Correlate Spectra with Expected Structure NMR->Validate IR->Validate MS->Validate

Caption: Standard workflow for spectroscopic validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise connectivity of atoms.

Experimental Protocol (¹H and ¹³C NMR):

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube.

  • Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.[12]

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. Expected signals are:

    • Aromatic Protons: Two doublets in the ~7.5-7.9 ppm range, characteristic of a para-substituted benzene ring. These protons form an AA'BB' system.

    • Methine Proton (-CH): A quartet around ~4.5 ppm, split by the adjacent methyl protons.

    • Ammonium Protons (-NH₃⁺): A broad singlet, typically downfield, whose chemical shift is concentration and solvent dependent.

    • Methyl Protons (-CH₃): A doublet around ~1.6 ppm, split by the adjacent methine proton.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Expected signals include:

    • Nitrile Carbon (-C≡N): A signal in the ~118-122 ppm range.

    • Aromatic Carbons: Four signals in the ~128-150 ppm range. The carbon attached to the nitrile (ipso-carbon) will be distinct.

    • Methine Carbon (-CH): A signal around ~50-55 ppm.

    • Methyl Carbon (-CH₃): A signal in the aliphatic region, ~20-25 ppm.

Causality: The choice of solvent (e.g., DMSO-d₆) is crucial as it must fully dissolve the sample without obscuring key signals.[12] The 400 MHz field strength provides sufficient resolution to resolve the coupling between the methine and methyl protons, confirming the 1-aminoethyl fragment.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of key functional groups.

Experimental Protocol (FT-IR):

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.

  • Data Acquisition: Obtain the spectrum using an FT-IR spectrometer.

  • Data Analysis: Identify characteristic absorption bands:

    • ~2230 cm⁻¹: A sharp, strong absorption characteristic of the C≡N (nitrile) stretch.[13]

    • ~2800-3100 cm⁻¹: Broad, strong absorptions corresponding to the N-H stretching of the ammonium (-NH₃⁺) group.

    • ~3000-3100 cm⁻¹: C-H stretching from the aromatic ring.

    • ~2850-2960 cm⁻¹: C-H stretching from the aliphatic methyl and methine groups.[13]

    • ~1600, 1500 cm⁻¹: C=C stretching vibrations within the aromatic ring.

Causality: The KBr pellet method is chosen for solid samples to minimize interference from solvents. The sharp nitrile peak is a definitive diagnostic marker for this molecule, distinguishing it from analogues lacking this group.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern, confirming the overall molecular formula.

Experimental Protocol (LC-MS):

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or water.

  • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Analysis:

    • Parent Ion: In positive ion mode (ESI+), the expected base peak would correspond to the free base [M-Cl]⁺, with an m/z value for C₉H₁₀N₂.

    • Fragmentation: Key fragments may include the loss of the methyl group or cleavage at the benzylic position.

Synthesis Pathway: Reductive Amination

A common and efficient method for synthesizing 4-(1-Aminoethyl)benzonitrile is the reductive amination of 4-acetylbenzonitrile. This approach is widely used in pharmaceutical manufacturing due to its reliability and high yield.

Synthesis Reactant 4-Acetylbenzonitrile Imine Imine Intermediate (In Situ) Reactant->Imine Reaction with Ammonia Source Reagents Ammonium Formate Catalyst (e.g., Cp*Ir complex) Reagents->Imine Product_base 4-(1-Aminoethyl)benzonitrile (Free Base) Imine->Product_base Reduction Product_HCl 4-(1-Aminoethyl)benzonitrile HCl Product_base->Product_HCl Acidification (HCl)

Caption: Synthetic workflow via reductive amination.

Experimental Protocol (General Procedure):

  • Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., argon), charge 4-acetylbenzonitrile, a suitable catalyst (e.g., an iridium or ruthenium complex), and a solvent such as methanol.[14]

  • Addition of Amine Source: Add an ammonia source, such as ammonium formate, which also serves as the hydride donor for the reduction.[14]

  • Reaction: Heat the mixture (e.g., to 60 °C) and stir for several hours until the reaction is complete, monitoring by TLC or LC-MS.[14]

  • Workup: After cooling, perform an aqueous workup. Typically, this involves adding a basic solution (e.g., 1 M KOH) to deprotonate the ammonium salt and extracting the free base product with an organic solvent like dichloromethane.[14]

  • Purification: Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

  • Salt Formation: Dissolve the purified free base in a suitable solvent (e.g., ethyl acetate) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a solvent like ether, to precipitate the hydrochloride salt.[15]

  • Isolation: Collect the precipitated solid by filtration and dry under vacuum to yield the final product.

Trustworthiness: This protocol is self-validating. The progress is monitored (Step 3), and the identity and purity of the final product must be confirmed using the spectroscopic methods outlined in Section 2.

Role in Drug Discovery & Development

This compound serves as a valuable building block for constructing more complex molecules with therapeutic potential. Its structural features are directly relevant to its function in medicinal chemistry.

  • Nitrile as a Pharmacophore: The nitrile group is a versatile pharmacophore. It is a key feature in several marketed drugs where it acts as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups.[11] For example, in non-steroidal aromatase inhibitors like letrozole, the nitrile group is essential for binding to the enzyme's active site and inhibiting its function, a key strategy in treating estrogen-dependent breast cancer.[11]

  • Chirality and Specificity: The chiral amine provides a handle for building stereospecific molecules, which is critical for optimizing efficacy and reducing off-target effects.

  • Synthetic Handle: The primary amine is a nucleophile, readily participating in reactions like amide bond formation, reductive amination, or substitution reactions to build larger molecular scaffolds.

DrugDiscovery cluster_synthesis Library Synthesis cluster_screening Screening & Optimization cluster_candidate Development BuildingBlock 4-(1-Aminoethyl)benzonitrile (Chiral Pool) Reaction Amide Coupling, Reductive Amination, etc. BuildingBlock->Reaction Library Diverse Compound Library Reaction->Library Screening High-Throughput Screening Library->Screening Hit Hit Compound Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Preclinical Candidate Lead->Candidate

Caption: Role as a building block in a drug discovery pipeline.

Safety & Handling

As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as an irritant and is harmful if ingested or inhaled.

Hazard Identification: [3][8][16]

Hazard Code Description
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation

| H335 | May cause respiratory irritation |

Recommended Handling Procedures: [16][17][18]

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment (PPE): Wear protective gloves (nitrile), safety goggles or a face shield, and a lab coat.

  • Handling: Avoid breathing dust. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. The material can be hygroscopic; storage under an inert atmosphere like argon is recommended.[16]

Conclusion

This compound is more than a simple chemical reagent; it is a precisely engineered molecular tool. Its value for researchers and drug developers lies in the combination of a rigid aromatic core, a versatile nitrile pharmacophore, and a chiral amine that provides a key point of attachment for building stereochemically defined molecules. A thorough understanding of its structure, confirmed through rigorous spectroscopic analysis, is the foundation for its successful application in the synthesis of novel chemical entities with therapeutic potential.

References

Commercial availability of 4-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Commercial Availability of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Prepared for Researchers, Scientists, and Drug Development Professionals

Introduction: A Strategic Chiral Building Block

This compound is a chiral amine building block of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary amine on a benzylic stereocenter and a synthetically versatile nitrile group, makes it a valuable precursor for a wide array of complex molecular targets. The nitrile moiety can serve as a key pharmacophore, acting as a hydrogen bond acceptor or a bioisosteric replacement for other functional groups, a strategy frequently employed in drug design.[1][2] This guide provides a comprehensive analysis of the commercial landscape for this compound, offering insights into supplier evaluation, quality control, and strategic applications to empower researchers in their procurement and experimental workflows.

Core Chemical and Physical Properties

A foundational understanding of the compound's properties is critical for its effective use. As a chiral compound, it is commercially available as individual enantiomers, (R) and (S), and occasionally as the racemic mixture. Each form has a distinct CAS number, which is crucial for accurate procurement.

PropertyDescription
Chemical Name This compound
Synonyms (R/S)-alpha-Amino-p-tolunitrile hydrochloride
CAS Numbers (R)-enantiomer: 911372-78-6[3] (S)-enantiomer: 911372-80-0[4][5][6] Racemic: 1177316-44-7[7]
Molecular Formula C₉H₁₁ClN₂[3][5][6]
Molecular Weight 182.65 g/mol [4][5][6]
Typical Appearance White to off-white or pale cream crystalline solid/powder.
Purity (Typical) Commercially available in purities ranging from 95% to >99%.[3][4][8]
Storage Conditions Store in a cool, dry, well-ventilated area in a tightly sealed container. Recommended storage temperatures range from 2-8°C to room temperature, often under an inert atmosphere.[3][8]

Commercial Availability and Supplier Analysis

This compound is readily available from a multitude of chemical suppliers, catering primarily to the research and development sector. The choice of supplier should be a deliberate process, weighing factors such as enantiomeric purity, batch-to-batch consistency, available documentation (Certificate of Analysis, SDS), and lead times. Below is a comparative summary of offerings from various vendors.

SupplierEnantiomer OfferedCAS NumberPurityAvailable Pack Sizes
Bide Pharmatech (R)911372-78-695+%250 mg
ChemUniverse (S)911372-80-097%100 mg, 250 mg, 1 g
CHIRALEN (R)911372-78-699%100 mg, 250 mg, 1 g, 5 g
Fluorochem Racemic1177316-44-7Not specified100 mg, 250 mg, 1 g, 5 g
Appchem (S)911372-80-0Not specifiedQuote-based

Note: This table is a representative sample and not exhaustive. Pricing and stock levels are subject to change. All listed products are generally intended for research and development purposes only.[9]

Workflow for Supplier Qualification

Selecting the right supplier is a critical step that can impact experimental outcomes and project timelines. The following decision-making workflow is recommended.

SupplierQualification start Define Project Needs (Enantiomer, Purity, Scale) search Identify Potential Suppliers (Online Databases, Catalogs) start->search request_docs Request Documentation (CoA, SDS, Purity Data) search->request_docs eval_purity Evaluate Purity & Impurity Profile request_docs->eval_purity eval_docs Assess Documentation (Completeness, Consistency) eval_purity->eval_docs Purity Meets Spec reject Reject Supplier eval_purity->reject Purity Fails Spec eval_logistics Consider Logistics (Price, Lead Time, Stock) eval_docs->eval_logistics decision Select Optimal Supplier eval_logistics->decision

Caption: Supplier qualification decision workflow.

Synthetic Context and Potential Impurities

Understanding the synthetic origin of a building block provides insight into potential impurities. A common route to 4-(1-Aminoethyl)benzonitrile is the reductive amination of 4-acetylbenzonitrile.

ReductiveAmination reactant 4-Acetylbenzonitrile intermediate Imine Intermediate reactant->intermediate Condensation product 4-(1-Aminoethyl)benzonitrile intermediate->product Reduction reagents Ammonia Source (e.g., NH₄OAc) + Reducing Agent (e.g., NaBH₃CN) reagents->intermediate reagents->product

Caption: Reductive amination synthesis pathway.

This process can introduce impurities such as unreacted starting material (4-acetylbenzonitrile), the corresponding secondary amine, or the alcohol byproduct from ketone reduction. Awareness of these possibilities is crucial when developing analytical methods for quality control. A published method utilizes a Cp*Ir catalyst with ammonium formate and acetic acid to achieve this transformation with high yield.[10]

Applications in Drug Discovery and Chemical Biology

The benzonitrile motif is a privileged structure in medicinal chemistry.[11] It is found in over 30 approved pharmaceutical agents and serves various roles, from a metabolically stable polar group to a key binding element that interacts with biological targets.[1]

  • Kinase Inhibition: The nitrile group is often used in kinase inhibitors to form critical hydrogen bonds in the ATP-binding pocket.

  • Enzyme Inhibition: As a bioisostere for a carbonyl group, the para-substituted nitrile is essential for the activity of non-steroidal aromatase inhibitors like Fadrozole, used in cancer therapy.[1]

  • α-Amino Nitriles: This specific structural class has been successfully developed as reversible inhibitors of enzymes like dipeptidyl peptidase IV (DPP-IV) for the treatment of diabetes.[1]

  • Synthetic Handle: 4-(Aminomethyl)benzonitrile hydrochloride (a close structural analog) has been used to synthesize fluorescent-labeled bisbenzamidines for biomedical studies and to modify alginate hydrogels for cell engineering applications.[12]

The presence of a chiral amine center in 4-(1-Aminoethyl)benzonitrile allows for the stereospecific synthesis of drug candidates, which is critical for optimizing potency and reducing off-target effects.

Quality Control and Experimental Protocols

Independent verification of a starting material's identity and purity is a cornerstone of scientific integrity. The following protocols provide a framework for in-house validation.

Protocol 1: Purity Analysis by High-Performance Liquid Chromatography (HPLC)

This method provides a quantitative assessment of purity and detects potential impurities.

  • System: A standard HPLC system with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of 50:50 Water:Acetonitrile.

  • Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Protocol 2: Structural Confirmation by ¹H Nuclear Magnetic Resonance (NMR)

¹H NMR confirms the chemical structure of the compound.

  • Solvent: Deuterated methanol (CD₃OD) or Dimethyl sulfoxide (DMSO-d₆).

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of the deuterated solvent.

  • Expected Spectrum (in CD₃OD, approximate shifts):

    • ~7.8 ppm (d, 2H): Aromatic protons ortho to the nitrile group.

    • ~7.6 ppm (d, 2H): Aromatic protons meta to the nitrile group.

    • ~4.6 ppm (q, 1H): Methine proton (CH) adjacent to the amine and aromatic ring.

    • ~1.7 ppm (d, 3H): Methyl protons (CH₃).

    • The amine protons (NH₂) may appear as a broad singlet or may exchange with the solvent.

Protocol 3: Safety and Handling Procedures

Adherence to safety protocols is mandatory. Information is derived from representative Safety Data Sheets (SDS).[13][14][15]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[13][15]

  • Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid contact with skin and eyes.[15] Wash hands thoroughly after handling.[13][14]

  • First Aid (General):

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[14]

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[13][14]

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[13][14]

  • Disposal: Dispose of contents and container in accordance with local, state, and federal regulations.

Conclusion

This compound is a commercially accessible and highly valuable chiral building block for drug discovery and development. Its utility is rooted in the strategic combination of a chiral primary amine and a versatile benzonitrile moiety. While numerous suppliers offer this compound, researchers must conduct thorough due diligence, including the evaluation of purity, documentation, and logistics, to ensure the quality and consistency of their starting materials. The implementation of in-house analytical verification and strict adherence to safety protocols are paramount for successful and reproducible scientific outcomes. As the demand for stereochemically complex and novel therapeutics continues to grow, the importance of such strategic building blocks in the medicinal chemist's toolkit is set to increase.

References

The Strategic Role of 4-(1-Aminoethyl)benzonitrile Hydrochloride in Modern Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery and development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. Among these, bifunctional scaffolds that offer precise control over stereochemistry and versatile reactivity are of immense value. This technical guide provides an in-depth exploration of 4-(1-Aminoethyl)benzonitrile hydrochloride, a chiral aminonitrile that has emerged as a critical intermediate in the synthesis of high-value pharmaceutical compounds. We will dissect its physicochemical properties, delve into its pivotal role as a synthetic precursor, and present detailed experimental methodologies. The narrative will be anchored in the context of its application in the synthesis of Dipeptidyl Peptidase-4 (DPP-4) inhibitors, exemplified by the once-weekly treatment for type 2 diabetes, Omarigliptin (MK-3102). This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their synthetic endeavors.

Introduction: The Significance of Chiral Aminonitriles in Drug Design

The convergence of a primary amine and a nitrile group within a single molecular entity, as seen in 4-(1-Aminoethyl)benzonitrile, presents a compelling proposition for medicinal chemists. This bifunctional arrangement offers a unique set of properties and synthetic handles that are highly sought after in the construction of complex, biologically active molecules.[1]

  • The Amine Moiety: The primary amine serves as a crucial pharmacophoric element, capable of forming key hydrogen bonds and salt bridges with biological targets.[1] Its basicity allows for modulation of physicochemical properties such as solubility and oral bioavailability. Furthermore, it provides a reactive site for a wide array of chemical transformations, including amide bond formation, reductive amination, and alkylation, enabling the facile introduction of molecular diversity.[1]

  • The Nitrile Group: The nitrile functionality is a versatile synthetic precursor that can be transformed into other important functional groups, such as primary amines, carboxylic acids, and amides.[2] In the context of drug-target interactions, the nitrile group can act as a hydrogen bond acceptor and its linear geometry allows it to probe narrow hydrophobic pockets within an active site.[3][4] Notably, in certain classes of enzyme inhibitors, the nitrile group can function as a "warhead," undergoing reversible covalent interaction with active site residues, leading to potent and durable inhibition.

The presence of a chiral center at the ethyl bridge in 4-(1-Aminoethyl)benzonitrile introduces the critical element of stereospecificity, which is fundamental to modern drug design. The (R) and (S) enantiomers can exhibit profoundly different pharmacological activities and metabolic profiles.

Physicochemical and Structural Properties

This compound is a white to off-white solid. The hydrochloride salt form enhances its stability and aqueous solubility, facilitating its use in a variety of reaction conditions.

PropertyValueReference
Chemical Formula C₉H₁₁ClN₂[5][6]
Molecular Weight 182.65 g/mol [7]
Appearance White to off-white solid[2]
Chirality Exists as (R) and (S) enantiomers[6][8]
CAS Numbers (S)-enantiomer HCl: 911372-80-0(R)-enantiomer HCl: 911372-78-6[5][6]
Purity Typically ≥97%[7]
Storage Store in a cool, dry place[5][6]

Core Application: A Key Building Block for Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

A prominent application of chiral aminonitriles is in the development of inhibitors for Dipeptidyl Peptidase-4 (DPP-4), a serine protease that plays a critical role in glucose homeostasis.[1][3][9][10] Inhibition of DPP-4 prolongs the action of incretin hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner. This mechanism has been successfully targeted for the treatment of type 2 diabetes.

Case Study: The Synthesis of Omarigliptin (MK-3102)

Omarigliptin (MK-3102) is a long-acting, once-weekly DPP-4 inhibitor approved for the treatment of type 2 diabetes.[9][11] The molecular architecture of Omarigliptin features a core structure that can be retrosynthetically traced back to a chiral 4-(1-aminoethyl)phenyl moiety. While many patented synthetic routes to Omarigliptin exist, they often converge on key intermediates where the structural essence of 4-(1-Aminoethyl)benzonitrile is evident.[1][8][10]

The following diagram illustrates a generalized synthetic workflow for a key intermediate of Omarigliptin, highlighting the incorporation of the 4-(1-aminoethyl)phenyl substructure.

G cluster_start Starting Materials cluster_reaction Key Synthetic Step cluster_product Intermediate A Protected Chiral 4-(1-Aminoethyl)phenyl Derivative C Reductive Amination A->C B Functionalized Pyranone Moiety B->C D Omarigliptin Precursor C->D

Caption: Generalized synthetic workflow for an Omarigliptin intermediate.

Mechanism of Action of Omarigliptin

Omarigliptin functions as a competitive and reversible inhibitor of the DPP-4 enzyme.[12][13] The aminonitrile-derived portion of the molecule is crucial for its interaction with the active site of the enzyme.

The following diagram depicts the mechanism of DPP-4 inhibition.

G cluster_system Biological System cluster_drug Therapeutic Intervention cluster_outcome Pharmacological Effect DPP4 DPP-4 Enzyme Incretins Incretin Hormones (GLP-1, GIP) DPP4->Incretins Inactivation IncreasedIncretins Increased Active Incretin Levels Omarigliptin Omarigliptin (derived from aminonitrile precursor) Omarigliptin->DPP4 Inhibition Insulin Increased Insulin Secretion IncreasedIncretins->Insulin Glucagon Decreased Glucagon Secretion IncreasedIncretins->Glucagon Glucose Lowered Blood Glucose Insulin->Glucose Glucagon->Glucose Inhibition

Caption: Mechanism of action of DPP-4 inhibitors like Omarigliptin.

Pharmacological Data for Omarigliptin

The potency and selectivity of Omarigliptin underscore the successful application of its molecular design, which is rooted in the strategic use of its chiral aminonitrile-related precursor.

ParameterValueReference
DPP-4 IC₅₀ 1.6 nM[12][13][14]
DPP-4 Kᵢ 0.8 nM[12][13]
Selectivity >10,000-fold over other proteases (QPP, FAP, PEP, DPP8, DPP9)[12]

Experimental Protocols

While the direct synthesis of Omarigliptin is a multi-step process covered by extensive patent literature, a representative experimental protocol for a key reaction type involving a precursor structurally similar to 4-(1-Aminoethyl)benzonitrile is reductive amination. The following is a generalized procedure based on established chemical principles for such transformations.

Protocol: Reductive Amination for the Synthesis of a DPP-4 Inhibitor Intermediate

Disclaimer: This protocol is for illustrative purposes and should be adapted and optimized based on the specific substrates and laboratory conditions. Appropriate safety precautions must be taken.

Materials:

  • Protected chiral 4-(1-aminoethyl)phenyl derivative (1.0 eq)

  • Functionalized pyranone (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Argon or nitrogen atmosphere

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add the protected chiral 4-(1-aminoethyl)phenyl derivative and the functionalized pyranone.

  • Dissolve the starting materials in anhydrous dichloromethane.

  • Stir the solution at room temperature for 30 minutes to allow for imine formation.

  • Carefully add sodium triacetoxyborohydride in portions to the reaction mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired Omarigliptin precursor.

Safety and Handling

This compound and its derivatives should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15][16] Work should be conducted in a well-ventilated fume hood.[15][16] In case of contact with skin or eyes, rinse immediately with plenty of water.[2][15][17] Consult the Safety Data Sheet (SDS) for detailed information on hazards and handling procedures.[2][15][17]

Conclusion

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its bifunctional nature, coupled with its inherent chirality, provides a versatile and powerful platform for the synthesis of complex and highly active pharmaceutical agents. The successful development of the DPP-4 inhibitor Omarigliptin serves as a compelling case study, illustrating how the unique attributes of this aminonitrile building block can be leveraged to create a best-in-class therapeutic. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-defined and versatile chemical intermediates will undoubtedly increase, ensuring that this compound remains a valuable tool in the arsenal of the modern medicinal chemist.

References

An In-depth Technical Guide to 4-(1-Aminoethyl)benzonitrile Hydrochloride: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral organic compound that has emerged as a significant building block in medicinal chemistry and drug discovery. Its structure, featuring a benzonitrile moiety and a chiral aminoethyl group, makes it a versatile intermediate for the synthesis of a wide range of complex molecules with potential therapeutic applications. The presence of the nitrile group, a key pharmacophore in many drugs, and a stereocenter offers the opportunity for developing enantiomerically pure pharmaceuticals, which is crucial for optimizing efficacy and minimizing side effects. This guide provides a comprehensive overview of the discovery, synthesis, physicochemical properties, and applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.

Historical Context and Discovery

The development of chiral amines and benzonitrile-containing compounds is deeply rooted in the evolution of stereochemistry and medicinal chemistry. The recognition of molecular chirality by Louis Pasteur in the 19th century laid the groundwork for understanding the profound impact of stereoisomerism on biological activity. Benzonitrile derivatives, on the other hand, have a long history as versatile intermediates in organic synthesis.

While the specific discovery of this compound is not prominently documented in seminal publications, its emergence is a logical progression in the quest for novel pharmaceutical building blocks. The synthesis and exploration of chiral aminobenzonitriles have been driven by the need for structurally diverse and stereochemically defined scaffolds for the development of new therapeutic agents. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, facilitating its use in various synthetic and biological applications.

Physicochemical Properties

This compound is a white to off-white solid. The presence of both a polar amine hydrochloride and a nitrile group influences its solubility and reactivity.

PropertyValueSource
Molecular Formula C₉H₁₁ClN₂[1][2][3]
Molecular Weight 182.65 g/mol [4][5][6]
CAS Number (Racemic) 1177316-44-7[3]
CAS Number ((S)-enantiomer) 911372-80-0[2][4][7]
CAS Number ((R)-enantiomer) 911372-78-6[8][9]
Appearance White to off-white solid[10]
Storage 2-8°C, protect from light[10]

Note: Specific values for melting point and solubility are not consistently reported in publicly available literature and may vary depending on the specific enantiomeric form and purity.

Synthesis and Chiral Resolution

The synthesis of this compound typically involves a multi-step process, starting from readily available precursors. A common synthetic route begins with the reductive amination of 4-acetylbenzonitrile. The resulting racemic amine is then resolved into its constituent enantiomers, followed by the formation of the hydrochloride salt.

Experimental Protocol: Synthesis of Racemic 4-(1-Aminoethyl)benzonitrile

This protocol is adapted from methodologies described in the patent literature[11].

Materials:

  • 4-acetylbenzonitrile

  • Ammonium formate

  • Methanol

  • Catalyst (e.g., Cp*IrCl(N-(phenyl(pyridin-2-yl)methyl)methanesulfonamide)complex)

  • Acetic acid

  • Dichloromethane

  • 1 M Potassium hydroxide (KOH) solution

  • Anhydrous sodium sulfate

Procedure:

  • In a Schlenk flask under an inert atmosphere, charge the catalyst.

  • Add methanol, 4-acetylbenzonitrile, ammonium formate, and acetic acid to the flask.

  • Stir the mixture at 60°C for 4 hours.

  • After the reaction is complete, concentrate the solvent under reduced pressure.

  • To the residue, add 1 M KOH solution and extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain racemic 4-(1-aminoethyl)benzonitrile.

Experimental Protocol: Chiral Resolution of Racemic 4-(1-Aminoethyl)benzonitrile

The separation of enantiomers is a critical step and is often achieved through diastereomeric salt formation using a chiral resolving agent, such as tartaric acid[12][13][14].

Materials:

  • Racemic 4-(1-Aminoethyl)benzonitrile

  • (+)-Tartaric acid (for resolution of the (S)-enantiomer) or (-)-Tartaric acid (for resolution of the (R)-enantiomer)

  • Methanol

  • 50% aqueous Sodium hydroxide (NaOH) solution

  • Diethyl ether

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the racemic 4-(1-Aminoethyl)benzonitrile in hot methanol.

  • In a separate flask, dissolve an equimolar amount of the chosen enantiomer of tartaric acid in hot methanol.

  • Combine the two solutions and allow the mixture to cool slowly to room temperature, then further cool in an ice bath to promote crystallization of the less soluble diastereomeric salt.

  • Collect the crystals by filtration and wash with cold methanol.

  • To liberate the free amine, dissolve the diastereomeric salt in water and basify with 50% NaOH solution.

  • Extract the enantiomerically enriched amine with diethyl ether.

  • Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the desired enantiomer of 4-(1-Aminoethyl)benzonitrile.

Experimental Protocol: Formation of the Hydrochloride Salt

The final step involves the conversion of the chiral amine to its hydrochloride salt to improve stability and handling.

Materials:

  • Enantiomerically pure 4-(1-Aminoethyl)benzonitrile

  • Anhydrous diethyl ether

  • Anhydrous hydrogen chloride (gas or solution in ether)

Procedure:

  • Dissolve the enantiomerically pure amine in anhydrous diethyl ether.

  • Bubble anhydrous hydrogen chloride gas through the solution or add a solution of HCl in ether dropwise with stirring.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with anhydrous diethyl ether, and dry under vacuum.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (typically in the 7-8 ppm region), a quartet for the methine proton (CH), a doublet for the methyl protons (CH₃), and broad signals for the amine protons (NH₂), which may exchange with D₂O. The hydrochloride salt form would likely show a downfield shift for the protons adjacent to the ammonium group.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the aromatic carbons, the nitrile carbon (typically around 118-120 ppm), the methine carbon, and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the nitrile group (C≡N stretch, around 2220-2240 cm⁻¹), the amine group (N-H stretch, around 3300-3500 cm⁻¹), and aromatic C-H and C=C stretching vibrations.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the free base (C₉H₁₀N₂) and fragmentation patterns characteristic of the loss of methyl and amino groups.

Applications in Drug Discovery and Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical agents. The benzonitrile moiety is a known bioisostere for other functional groups and can participate in key interactions with biological targets. The chiral amine provides a handle for introducing stereospecificity, which is often a critical determinant of a drug's pharmacological profile.

Although specific marketed drugs directly incorporating this fragment are not widely publicized, its presence in patent literature suggests its use in the discovery and development of novel therapeutics in areas such as:

  • Enzyme Inhibitors: The nitrile group can act as a warhead or a key binding element in the active site of enzymes.

  • Receptor Modulators: The overall scaffold can be elaborated to create ligands for various G-protein coupled receptors (GPCRs) and ion channels.

  • Heterocyclic Chemistry: The amine and nitrile functionalities are versatile handles for the construction of diverse heterocyclic ring systems, which are prevalent in many drug molecules.

The general importance of the benzonitrile scaffold is highlighted by its presence in a variety of approved drugs, underscoring the potential of its derivatives in pharmaceutical research[11].

Caption: Potential applications in drug discovery.

Conclusion

This compound is a valuable and versatile chiral building block for the synthesis of complex, enantiomerically pure molecules in the pharmaceutical industry. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. As the demand for stereochemically defined drug candidates continues to grow, the importance of chiral intermediates like this compound in the drug discovery and development pipeline is expected to increase. Further research into its applications and the publication of comprehensive characterization data will undoubtedly facilitate its broader use within the scientific community.

References

Spectroscopic data (NMR, IR, MS) of 4-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound (CAS No: 1177316-44-7 [racemic], 911372-78-6 [(R)-enantiomer], 911372-80-0 [(S)-enantiomer]).[1][2] As a crucial building block in medicinal chemistry and drug development, the unambiguous structural confirmation of this α-aminonitrile is paramount. This document details the expected mass spectrometry (MS), infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic features of the title compound. The narrative is structured to provide not only the data but also the underlying scientific rationale for spectral assignments and the causality behind experimental considerations, reflecting a field-proven approach to analytical chemistry.

Introduction and Molecular Overview

4-(1-Aminoethyl)benzonitrile is an α-aminonitrile, a class of organic compounds characterized by an amino group and a nitrile group attached to the same carbon atom.[3] These molecules are valuable synthetic intermediates, notably in the Strecker synthesis of α-amino acids.[4][5] The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for handling and subsequent reactions.

Accurate spectroscopic characterization is a non-negotiable step in synthesis and quality control, ensuring molecular identity, purity, and structural integrity. This guide will dissect the expected spectral data from the three cornerstone techniques of modern organic analysis: MS, IR, and NMR.

Caption: Molecular structure of this compound.

Mass Spectrometry (MS): Molecular Weight and Formula Confirmation

2.1. Expertise & Causality: The "Why" of the Technique Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For a salt like this compound, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that imparts minimal energy to the analyte, reducing fragmentation and typically yielding a prominent signal for the protonated molecular ion of the free base, [M+H]⁺. This provides a direct readout of the molecular mass of the organic component.

2.2. Self-Validating Protocol: ESI-MS A robust protocol ensures that the observed data is trustworthy and directly correlates to the analyte.

  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent, typically methanol or acetonitrile/water (50:50 v/v), to a final concentration of ~10-100 µM. The hydrochloride salt ensures good solubility.

  • Instrumentation: Utilize an ESI source coupled to a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.[4]

  • Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

  • Data Acquisition: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra over a mass range of m/z 50-500.

  • Internal Validation: Calibrate the mass analyzer using a known standard immediately prior to the run to ensure high mass accuracy.

2.3. Authoritative Data Presentation & Interpretation The molecular formula of the free base is C₉H₁₀N₂ (MW: 146.19 g/mol ).[6] The hydrochloride salt has the formula C₉H₁₁ClN₂ (MW: 182.65 g/mol ).[1] In positive mode ESI-MS, the spectrum will show the mass of the protonated free base.

Table 1: Predicted Mass Spectrometry Data (ESI+)

Ion/Adduct Description Predicted m/z
[M+H]⁺ Protonated molecular ion of the free base 147.0917

| [M+Na]⁺ | Sodium adduct of the free base | 169.0736 |

The primary signal of interest is the [M+H]⁺ ion at m/z 147.0917. High-resolution mass spectrometry (HRMS) would allow for the confirmation of the elemental composition (C₉H₁₁N₂⁺) to within a few parts per million (ppm), providing unequivocal evidence of the compound's chemical formula.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

3.1. Expertise & Causality: The "Why" of the Technique Infrared (IR) spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to stretch or bend. For this compound, IR spectroscopy serves to confirm the presence of the critical nitrile (C≡N), amine (N-H), aromatic (C=C), and aliphatic (C-H) moieties.

3.2. Self-Validating Protocol: Attenuated Total Reflectance (ATR) Modern ATR-FTIR is a simple, reliable method requiring minimal sample preparation.

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium) to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Co-add 16-32 scans at a resolution of 4 cm⁻¹ over the range of 4000-600 cm⁻¹.

  • Data Processing: The resulting spectrum is automatically background-subtracted and presented as transmittance or absorbance versus wavenumber.

3.3. Authoritative Data Presentation & Interpretation The IR spectrum provides a distinct "fingerprint" of the molecule. Key absorptions are predicted based on well-established correlation tables and data from analogous structures like benzonitrile and other aminonitriles.[3][7][8]

Table 2: Predicted Infrared (IR) Spectroscopy Data

Functional Group Wavenumber (cm⁻¹) Description
N-H Stretch 3200 - 2800 Broad absorption due to the ammonium salt (-NH₃⁺)
C-H (Aromatic) 3100 - 3000 Sharp, medium-to-weak stretches
C-H (Aliphatic) 3000 - 2850 Medium stretches from the ethyl group
C≡N Stretch 2260 - 2220 Sharp, strong-to-medium intensity nitrile absorption[3]
C=C (Aromatic) 1610 - 1580 Ring stretching vibrations
N-H Bend 1550 - 1480 Bending vibration of the ammonium group

| C-H Bend (Aromatic) | 860 - 810 | Out-of-plane bending for a 1,4-disubstituted ring |

The most diagnostic peak is the nitrile stretch around 2230 cm⁻¹, a feature characteristic of aromatic nitriles.[9] The broad absorption in the 3200-2800 cm⁻¹ region is a hallmark of the ammonium hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

4.1. Expertise & Causality: The "Why" of the Technique NMR spectroscopy is the most powerful technique for elucidating the precise structure of an organic molecule in solution. ¹H NMR provides information on the number, connectivity, and chemical environment of protons, while ¹³C NMR details the carbon skeleton. For this compound, NMR is essential to confirm the substitution pattern of the benzene ring and the structure of the aminoethyl side chain. Due to the presence of the acidic ammonium proton and potential for hydrogen bonding, using a polar aprotic solvent like DMSO-d₆ is the logical choice for acquiring clean, interpretable spectra.

4.2. Self-Validating Protocol: ¹H and ¹³C NMR A standardized protocol ensures reproducibility and data integrity.[10]

  • Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of a deuterated solvent is critical to avoid large interfering solvent signals.[11]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[10]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse angle, a 2-second relaxation delay, and co-addition of 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

  • Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and referenced internally to the residual solvent signal of DMSO-d₆ (δ 2.50 ppm for ¹H, δ 39.52 ppm for ¹³C).

4.3. Authoritative Data Presentation & Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum will show distinct signals for the aromatic protons, the methine proton (CH), the methyl protons (CH₃), and the amine protons (NH₃⁺). The 1,4-disubstitution pattern on the benzene ring creates a symmetrical AA'BB' system, which often appears as two distinct doublets.

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Multiplicity Integration Assignment Rationale
~8.80 br s 3H -NH₃ Broad singlet due to exchange and quadrupole broadening; downfield shift due to positive charge.
~7.90 d, J ≈ 8.4 Hz 2H Ar-H (ortho to CN) Deshielded by the anisotropic and electron-withdrawing effect of the nitrile group.
~7.70 d, J ≈ 8.4 Hz 2H Ar-H (ortho to C-α) Less deshielded compared to protons ortho to the nitrile.
~4.65 q, J ≈ 6.8 Hz 1H -CH (NH₃⁺)CH₃ Quartet due to coupling with the adjacent CH₃ group. Deshielded by the adjacent nitrogen and aromatic ring.

| ~1.60 | d, J ≈ 6.8 Hz | 3H | -CH(NH₃⁺)CH₃ | Doublet due to coupling with the adjacent methine proton. |

d = doublet, q = quartet, br s = broad singlet

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Chemical Shift (δ ppm) Assignment Rationale
~148.0 C -CH(NH₃⁺)CH₃ Quaternary aromatic carbon attached to the aminoethyl group.
~133.0 C H (ortho to CN) Aromatic CH carbons deshielded by the nitrile group.
~129.5 C H (ortho to C-α) Aromatic CH carbons.
~118.5 -C ≡N Characteristic chemical shift for a nitrile carbon.
~112.0 C -CN Quaternary aromatic carbon attached to the nitrile group; significantly deshielded.
~50.0 -C H(NH₃⁺)CH₃ Aliphatic methine carbon, deshielded by the attached nitrogen.

| ~21.0 | -CH(NH₃⁺)C H₃ | Aliphatic methyl carbon. |

Integrated Spectroscopic Analysis Workflow

The power of this multi-technique approach lies in its synergy. No single technique provides the complete picture, but together they form a self-validating system for structural confirmation.

Start Synthesized Compound: 4-(1-Aminoethyl)benzonitrile HCl MS Mass Spectrometry (ESI-MS) Start->MS IR Infrared Spectroscopy (ATR-FTIR) Start->IR NMR NMR Spectroscopy (¹H & ¹³C in DMSO-d₆) Start->NMR MS_Result Result: Correct Molecular Weight? (m/z 147.09 for [M+H]⁺) MS->MS_Result IR_Result Result: Key Functional Groups Present? (C≡N, NH₃⁺, Aromatic) IR->IR_Result NMR_Result Result: Correct Connectivity & Isomer? (1,4-substitution, ethyl side chain) NMR->NMR_Result Decision Data Consistent? MS_Result->Decision IR_Result->Decision NMR_Result->Decision Confirm Structure Confirmed Decision->Confirm  Yes Reanalyze Re-evaluate Synthesis/ Purification/Data Decision->Reanalyze  No

Caption: Integrated workflow for spectroscopic structure validation.

Conclusion

The structural integrity of this compound can be confidently established through a coordinated application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. The key identifiers are:

  • MS: A protonated molecular ion [M+H]⁺ at m/z ≈ 147.09.

  • IR: Characteristic absorptions for the ammonium salt (broad, ~3000 cm⁻¹), the nitrile group (~2230 cm⁻¹), and a 1,4-disubstituted aromatic ring (~830 cm⁻¹).

  • NMR: A unique set of signals in both ¹H and ¹³C spectra confirming the 4-substituted aminoethylbenzonitrile skeleton.

This guide provides the foundational data and interpretive logic required by researchers, scientists, and drug development professionals to verify the identity and purity of this important chemical intermediate, ensuring the trustworthiness and reliability of their scientific endeavors.

References

Potential biological targets of 4-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Potential Biological Targets of 4-(1-Aminoethyl)benzonitrile hydrochloride: A Structure-Based Hypothesis and Validation Workflow

Executive Summary

This compound is a synthetic organic compound characterized by a benzonitrile core and a chiral aminoethyl side chain. While direct biological activity data for this specific molecule is not extensively documented in public literature, its chemical architecture provides significant clues to its potential pharmacological targets. This guide deconstructs the molecule's structure to hypothesize its most likely biological interactions, focusing on two primary target classes: enzymes susceptible to covalent modification by its aminonitrile warhead, and monoaminergic systems targeted by its phenethylamine-like scaffold.

We posit that the most probable target is Dipeptidyl Peptidase-4 (DPP-4) , based on the well-established precedent of aminonitrile-containing molecules acting as potent inhibitors. Secondary potential targets include Monoamine Oxidase (MAO) and other cysteine proteases . This document provides a comprehensive, phased experimental workflow designed to systematically investigate these hypotheses, from initial enzymatic assays to broader selectivity profiling. The protocols and logical frameworks presented herein are intended to guide researchers and drug development professionals in the efficient and rigorous characterization of this and similar novel chemical entities.

Structural Analysis: The Pharmacophoric Clues

The predictive power of medicinal chemistry often begins with a thorough analysis of a molecule's structure. This compound possesses two key pharmacophoric elements that form the basis of our target hypotheses.

  • The Aminonitrile Moiety: The combination of a primary amine on the carbon adjacent (alpha) to a nitrile group is a well-known "warhead" in medicinal chemistry. Specifically, this motif is the defining feature of the "gliptin" class of drugs that target dipeptidyl peptidases. The nitrile group can form a reversible covalent bond with the catalytic serine residue in the active site of these enzymes.

  • The Phenethylamine Scaffold: The core structure of a benzene ring attached to an aminoethyl group is a classic phenethylamine backbone. This scaffold is the foundation for a vast number of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs that interact with monoaminergic systems, including G-protein coupled receptors (GPCRs) and transporters (e.g., DAT, SERT, NET).

This dual-feature structure suggests that the compound could exhibit high-affinity interactions with specific enzymes while also possessing the potential for broader activity within the central nervous system.

Primary Hypothesized Target: Dipeptidyl Peptidase-4 (DPP-4)

Based on strong mechanistic precedent, the most compelling hypothesis is that this compound acts as an inhibitor of Dipeptidyl Peptidase-4 (DPP-4).

2.1. Mechanism and Rationale

DPP-4 is a serine protease that plays a critical role in glucose metabolism by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). Inhibition of DPP-4 prolongs the action of these hormones, leading to increased insulin secretion and reduced glucagon levels in a glucose-dependent manner, making it a cornerstone therapy for type 2 diabetes.

The aminonitrile functional group is a highly effective pharmacophore for DPP-4 inhibition. The catalytic mechanism involves the nucleophilic attack of the active site serine (Ser630) on the carbon of the nitrile group, forming a transient, reversible covalent imidate adduct. This interaction is stabilized by the nearby primary amine, which anchors the inhibitor in the active site. Many approved DPP-4 inhibitors, such as Vildagliptin and Saxagliptin, utilize this precise mechanism.

2.2. Potential Signaling Pathway Modulation

By inhibiting DPP-4, the compound would potentiate the GLP-1 signaling cascade in pancreatic β-cells and other tissues. This pathway is crucial for glucose homeostasis.

DPP4_Pathway compound 4-(1-Aminoethyl)benzonitrile hydrochloride dpp4 DPP-4 compound->dpp4 Inhibits glp1_inactive Inactive Metabolites dpp4->glp1_inactive glp1_active Active GLP-1 / GIP glp1_active->dpp4 Degrades glp1r GLP-1 Receptor (Pancreatic β-cell) glp1_active->glp1r Activates ac Adenylate Cyclase glp1r->ac camp ↑ cAMP ac->camp pka PKA camp->pka epac2 Epac2 camp->epac2 insulin ↑ Insulin Secretion (Glucose-Dependent) pka->insulin epac2->insulin

Caption: Hypothesized DPP-4 inhibition pathway.

Secondary Hypothesized Targets

While DPP-4 is the prime candidate, the compound's structural features suggest other plausible targets that warrant investigation.

3.1. Monoamine Oxidase (MAO)

Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the metabolism of neurotransmitters like dopamine, serotonin, and norepinephrine. The phenethylamine scaffold of 4-(1-Aminoethyl)benzonitrile is a common structural motif in many known MAO inhibitors. These inhibitors are used in the treatment of depression and Parkinson's disease. The compound could act as a competitive inhibitor, binding to the active site and preventing the breakdown of these key neurotransmitters.

3.2. Cysteine Proteases (e.g., Cathepsins)

The nitrile group can also serve as an electrophilic warhead for cysteine proteases, such as the cathepsin family. In a mechanism analogous to serine protease inhibition, the active site cysteine thiolate can attack the nitrile carbon to form a reversible covalent thioimidate adduct. Cathepsins are implicated in a variety of diseases, including cancer and osteoporosis, making them a relevant secondary target class to explore.

A Phased Experimental Workflow for Target Validation

To systematically test these hypotheses, we propose a logical, three-phased approach that moves from high-probability targets to broader screening. This workflow ensures efficient use of resources and builds a comprehensive profile of the compound's activity.

Validation_Workflow cluster_phase1 Phase 1: Initial Target Screening cluster_phase2 Phase 2: Hit Confirmation & Characterization cluster_phase3 Phase 3: Selectivity & Off-Target Profiling p1_start Test Compound p1_dpp4 Protocol 1: DPP-4 Inhibition Assay (Fluorometric) p1_start->p1_dpp4 p1_mao Protocol 2: MAO-A/B Inhibition Assay (Luminescent) p1_start->p1_mao p1_cathepsin Cysteine Protease Assay (e.g., Cathepsin B/L) p1_start->p1_cathepsin p2_ic50 Dose-Response Analysis (Calculate IC50) p1_dpp4->p2_ic50 If Hit p1_mao->p2_ic50 If Hit p1_cathepsin->p2_ic50 If Hit p2_moi Mechanism of Inhibition Studies (e.g., Dialysis for Reversibility) p2_ic50->p2_moi p3_panel Protocol 3: Broad Target Panel Screen (e.g., SafetyScreen44™) p2_moi->p3_panel p3_analysis Generate Selectivity Profile p3_panel->p3_analysis

Caption: Phased workflow for target identification and validation.

Phase 1: Initial Target Screening Protocols

Protocol 1: In Vitro DPP-4 Inhibition Assay (Fluorometric)

  • Objective: To determine if the compound inhibits DPP-4 enzymatic activity.

  • Principle: This assay uses a fluorogenic substrate, Gly-Pro-AMC. When cleaved by DPP-4, the highly fluorescent molecule 7-amino-4-methylcoumarin (AMC) is released. An inhibitor will prevent this cleavage, resulting in a lower fluorescence signal.

  • Methodology:

    • Prepare a 96-well black microplate.

    • Add 20 µL of assay buffer (e.g., Tris-HCl, pH 7.5) to all wells.

    • Add 10 µL of the test compound at various concentrations (e.g., 10-point serial dilution starting from 100 µM) or vehicle control (DMSO) to the respective wells.

    • Add 10 µL of a known DPP-4 inhibitor (e.g., Sitagliptin) as a positive control.

    • Initiate the reaction by adding 10 µL of recombinant human DPP-4 enzyme solution to all wells except the "no enzyme" blank. Incubate for 15 minutes at 37°C.

    • Add 50 µL of the Gly-Pro-AMC substrate solution to all wells.

    • Measure the fluorescence intensity immediately and kinetically over 30-60 minutes using a plate reader (Excitation = 360 nm, Emission = 460 nm).

    • Calculate the percent inhibition relative to the vehicle control.

Protocol 2: In Vitro MAO-A/B Inhibition Assay (Luminescent)

  • Objective: To determine if the compound inhibits MAO-A or MAO-B activity.

  • Principle: This assay utilizes a luminogenic MAO substrate. The reaction, when catalyzed by MAO, produces luciferin, which is then converted by luciferase into a light signal. Inhibition of MAO reduces the luminescent output.

  • Methodology:

    • Perform two separate assays, one for MAO-A and one for MAO-B, in a 96-well white microplate.

    • Add 10 µL of test compound dilutions or vehicle control.

    • Add 10 µL of recombinant human MAO-A or MAO-B enzyme to the respective plates.

    • Incubate for 15 minutes at room temperature.

    • Add 20 µL of the luminogenic substrate solution.

    • Incubate for 60 minutes at room temperature.

    • Add 40 µL of a Luciferin Detection Reagent to stop the reaction and initiate luminescence.

    • Measure luminescence using a plate reader.

    • Calculate percent inhibition relative to the vehicle control.

Phase 2: Hit Confirmation and Characterization

If significant activity (>50% inhibition at a screening concentration like 10 µM) is observed in Phase 1, the next step is to quantify this activity and understand its nature.

  • Dose-Response Analysis: The assays from Phase 1 are repeated with a finer-grained, wider range of compound concentrations (e.g., 12-point, 3-fold serial dilutions). The resulting data is plotted as percent inhibition versus log[concentration] and fitted to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of enzymatic activity is inhibited).

  • Mechanism of Inhibition (MOI) Studies: To test the hypothesis of reversible covalent inhibition (for DPP-4), a dialysis experiment can be performed. The enzyme is pre-incubated with a high concentration of the compound, and then the mixture is dialyzed against a large volume of buffer. If the compound is a reversible inhibitor, its effect will be lost as it diffuses away, and enzyme activity will be restored.

Parameter Description Example Target Value
IC50 (DPP-4) Concentration for 50% inhibition of DPP-4< 100 nM
IC50 (MAO-A) Concentration for 50% inhibition of MAO-A< 1 µM
IC50 (MAO-B) Concentration for 50% inhibition of MAO-B< 1 µM
Reversibility % Activity recovery after dialysis> 80%
Phase 3: Selectivity and Off-Target Profiling

Protocol 3: Broad Target Panel Screening

  • Objective: To assess the compound's selectivity and identify potential off-target interactions that could lead to adverse effects.

  • Principle: The compound is tested at a fixed, high concentration (e.g., 10 µM) against a large, diverse panel of receptors, transporters, ion channels, and enzymes. Commercial services like the Eurofins SafetyScreen44™ or similar panels are industry standard for this purpose.

  • Methodology:

    • Submit the compound to a contract research organization (CRO) that provides these services.

    • The CRO performs a battery of standardized binding or functional assays.

    • The results are returned as a list of percent inhibition or activation for each target in the panel.

    • Significant interactions (typically >50% inhibition) are flagged for further investigation (i.e., full dose-response analysis).

This step is critical for building a comprehensive safety and activity profile. For 4-(1-Aminoethyl)benzonitrile, this screen would directly test the hypothesis of activity at monoaminergic GPCRs and transporters.

Conclusion

While this compound is an under-characterized molecule, a rigorous, structure-based analysis strongly suggests it is a candidate for a reversible covalent inhibitor of DPP-4. Its phenethylamine backbone also confers a moderate probability of interaction with monoaminergic systems. The proposed phased experimental workflow provides a clear and efficient path to confirming these hypotheses, quantifying the compound's potency and selectivity, and ultimately elucidating its true biological targets. This systematic approach transforms an unknown molecule into a well-characterized chemical probe or potential therapeutic lead, providing the foundational data necessary for further drug development efforts.

Methodological & Application

Application Notes & Protocols: Asymmetric Synthesis of Chiral 4-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the asymmetric synthesis of enantiomerically pure 4-(1-Aminoethyl)benzonitrile hydrochloride, a key chiral building block in medicinal chemistry and pharmaceutical development. The protocol centers on the highly efficient and selective Noyori asymmetric hydrogenation of the prochiral ketone, 4-acetylbenzonitrile. We will delve into the mechanistic underpinnings of this Nobel Prize-winning transformation, provide detailed, step-by-step experimental procedures for both the catalytic reduction and subsequent salt formation, and outline rigorous analytical methods for stereochemical and purity assessment. This guide is designed to equip researchers with the technical knowledge and practical insights required for the successful synthesis and characterization of this valuable chiral amine.

Introduction: The Significance of Chiral Amines

Chiral amines are ubiquitous structural motifs in a vast array of biologically active molecules, including over 40% of all small-molecule drugs. The specific three-dimensional arrangement (stereochemistry) of these amine-containing compounds is critical, as different enantiomers of the same molecule can exhibit dramatically different pharmacological, metabolic, and toxicological profiles. Consequently, the ability to synthesize single-enantiomer compounds is a cornerstone of modern drug discovery and development.

4-(1-Aminoethyl)benzonitrile, in its enantiomerically pure form (either R or S), serves as a crucial intermediate for the synthesis of various pharmaceutical agents. The presence of the nitrile group provides a versatile handle for further chemical transformations, while the chiral aminoethyl moiety is essential for molecular recognition and binding to biological targets. This application note details a robust and scalable method for its preparation.

Synthetic Strategy: A Two-Step Approach

The most direct and industrially viable strategy for synthesizing chiral 4-(1-Aminoethyl)benzonitrile is a two-step process commencing from the readily available prochiral ketone, 4-acetylbenzonitrile.

  • Asymmetric Reduction: The core of the synthesis is the enantioselective reduction of the ketone's carbonyl group to a secondary alcohol. This step establishes the crucial stereocenter. We will focus on the Noyori asymmetric hydrogenation for its exceptional efficiency and selectivity.[1][2]

  • Hydrochloride Salt Formation: The resulting chiral amine is typically isolated and stored as its hydrochloride salt. This enhances the compound's stability, crystallinity, and handling properties, making it ideal for downstream applications.

G cluster_0 Overall Synthetic Workflow A 4-Acetylbenzonitrile (Prochiral Ketone) B Chiral 4-(1-Aminoethyl)benzonitrile (Free Amine) A->B Step 1: Noyori Asymmetric Hydrogenation C Chiral 4-(1-Aminoethyl)benzonitrile HCl (Target Salt) B->C Step 2: HCl Salt Formation

Figure 1. High-level workflow for the synthesis.

Core Principle: The Noyori Asymmetric Hydrogenation

The Noyori asymmetric hydrogenation, for which Professor Ryoji Noyori was a co-recipient of the 2001 Nobel Prize in Chemistry, is a powerful method for the enantioselective reduction of ketones.[1] The transformation is catalyzed by a Ruthenium(II) complex bearing a C2-symmetric chiral diphosphine ligand, most notably BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[3]

Mechanism of Stereocontrol: The remarkable selectivity of this reaction stems from the unique chiral environment created by the BINAP ligand around the ruthenium metal center.

  • Catalyst Activation: The Ru(II)-dihalide precatalyst reacts with hydrogen gas (H₂) to form the active ruthenium hydride species.[2][3]

  • Substrate Coordination & Transition State: The ketone substrate coordinates to the chiral ruthenium catalyst. The bulky phenyl groups on the BINAP ligand create a highly constrained environment, forcing the ketone to approach the metal center in a specific orientation. This precise coordination, often involving a six-membered pericyclic transition state, ensures that the hydride is delivered to only one of the two prochiral faces of the carbonyl group.[2][4]

  • Product Release & Catalyst Regeneration: After the hydride transfer, the resulting chiral alcohol product is released, and the catalyst is regenerated to participate in the next catalytic cycle.[3]

The choice of the BINAP enantiomer dictates the stereochemical outcome. For instance, an (R)-BINAP-Ru catalyst will typically yield the (R)-alcohol, while an (S)-BINAP-Ru catalyst will produce the (S)-alcohol.[5]

G cluster_1 Noyori Catalytic Cycle Cat [Ru(II)H(L*)]+ Intermediate [Ru-H-Ketone]* Transition State Cat->Intermediate + Ketone PreCat [Ru(II)Cl₂(L*)] PreCat->Cat + H₂ - 2HCl Substrate Ketone Product Chiral Alcohol Intermediate->Product Hydride Transfer Product->Cat - Product + H₂

Figure 2. Simplified Noyori hydrogenation catalytic cycle.

Detailed Experimental Protocols

Safety First: All procedures must be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory. Operations involving hydrogen gas at high pressure require a properly certified autoclave and adherence to strict safety protocols.

Part A: Asymmetric Hydrogenation of 4-Acetylbenzonitrile

This protocol describes the synthesis of (S)-4-(1-Aminoethyl)benzonitrile using an (S)-BINAP-based catalyst. For the (R)-enantiomer, substitute the catalyst with its (R)-BINAP counterpart.

Materials and Equipment:

  • 4-Acetylbenzonitrile (Substrate)

  • Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) complex ([RuCl₂((S)-BINAP)])

  • Anhydrous, degassed Methanol (MeOH)

  • Hydrogen gas (H₂, high purity)

  • High-pressure autoclave (e.g., Parr reactor) equipped with a stirrer and temperature/pressure controls

  • Schlenk flask and standard inert atmosphere glassware

  • Rotary evaporator

Procedure:

  • Reactor Preparation: In a nitrogen-filled glovebox or under a strong stream of argon, charge a glass liner for the autoclave with 4-acetylbenzonitrile (e.g., 5.0 g, 34.4 mmol) and the [RuCl₂((S)-BINAP)] catalyst (e.g., 30.8 mg, 0.034 mmol, S/C ratio = 1000).

  • Solvent Addition: Add anhydrous, degassed methanol (50 mL) to the glass liner.

  • Sealing the Reactor: Place the liner into the autoclave. Seal the reactor according to the manufacturer's specifications.

  • Inert Gas Purge: Remove the reactor from the glovebox. Connect it to a dual gas manifold (inert gas/hydrogen). Purge the reactor headspace by pressurizing with argon (or nitrogen) to ~5 bar and then venting. Repeat this cycle three times to ensure an inert atmosphere.

  • Hydrogenation:

    • Purge the reactor with hydrogen gas by pressurizing to ~10 bar and venting. Repeat three times.

    • Pressurize the reactor to 50 bar with hydrogen gas.

    • Begin vigorous stirring and heat the reactor to 50°C.

    • Maintain the reaction under these conditions for 12-24 hours. Monitor the hydrogen uptake; the reaction is complete when H₂ consumption ceases.

  • Reaction Work-up:

    • Cool the reactor to room temperature.

    • Carefully and slowly vent the excess hydrogen pressure in the fume hood.

    • Purge the reactor with argon or nitrogen before opening.

    • Remove the reaction mixture. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude (S)-4-(1-Aminoethyl)benzonitrile as an oil. The product can be used directly in the next step or purified by column chromatography if necessary.

Part B: Formation of (S)-4-(1-Aminoethyl)benzonitrile Hydrochloride

Materials and Equipment:

  • Crude (S)-4-(1-Aminoethyl)benzonitrile

  • Anhydrous Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE)

  • 2 M solution of HCl in Diethyl Ether (or prepared by bubbling HCl gas through anhydrous ether)

  • Beaker or Erlenmeyer flask

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Büchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Dissolution: Dissolve the crude amine from Part A in a minimal amount of anhydrous diethyl ether (approx. 100 mL) in a flask.

  • Precipitation: Cool the solution in an ice bath with gentle stirring.

  • Acidification: Slowly add the 2 M solution of HCl in diethyl ether dropwise to the stirred amine solution. A white precipitate will form immediately. Continue addition until no further precipitation is observed (a slight excess is acceptable).

  • Digestion: Continue stirring the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation and crystallization.

  • Isolation: Isolate the white solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether (2 x 20 mL) to remove any non-salt impurities.

  • Drying: Dry the product in a vacuum oven at 40°C overnight to yield pure (S)-4-(1-Aminoethyl)benzonitrile hydrochloride as a stable, white crystalline solid.

Characterization and Quality Control

Rigorous analysis is essential to confirm the identity, purity, and, most importantly, the enantiomeric excess of the final product.

ParameterMethodExpected Result
Identity ¹H NMR, ¹³C NMR, MSSpectra consistent with the structure of this compound.
Chemical Purity HPLC (Achiral)>98%
Enantiomeric Excess (e.e.) Chiral HPLC>99% e.e.
Melting Point Melting Point ApparatusA sharp melting point consistent with literature values.
Appearance Visual InspectionWhite to off-white crystalline solid.
Protocol: Chiral HPLC for Enantiomeric Excess (e.e.) Determination

Determining the enantiomeric purity is the most critical quality control step for an asymmetric synthesis.[6]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (Column): A polysaccharide-based column is highly effective. For example, a Chiralpak® IA or Chiralcel® OD-H column.[7][8]

  • Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) is typically used. A good starting point is 90:10 (Hexane:IPA) with 0.1% diethylamine (DEA) to improve peak shape. The ratio may need optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve a small amount of the free amine (prepared by neutralizing the HCl salt with a mild base and extracting) in the mobile phase.

  • Analysis: Inject the sample. The two enantiomers should be well-resolved. Calculate the enantiomeric excess using the peak areas of the major (A_major) and minor (A_minor) enantiomers: e.e. (%) = [(A_major - A_minor) / (A_major + A_minor)] x 100

Conclusion

The methodology presented provides a reliable and highly stereoselective pathway for the synthesis of chiral this compound. The Noyori asymmetric hydrogenation stands as a testament to the power of modern catalytic chemistry, offering excellent yields and near-perfect enantiocontrol.[1] By following the detailed protocols for synthesis, purification, and analysis, researchers can confidently produce this valuable chiral building block with the high degree of purity required for pharmaceutical research and development.

References

Application Note: A Robust Protocol for the Synthesis of 4-(1-Aminoethyl)benzonitrile via Reductive Amination

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-tested protocol for the synthesis of 4-(1-aminoethyl)benzonitrile, a valuable primary amine building block in pharmaceutical and materials science research. The methodology centers on the direct reductive amination of 4-acetylbenzonitrile. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide critical insights into process optimization and troubleshooting. This guide is designed for researchers, scientists, and drug development professionals seeking a reliable and scalable method for producing this key intermediate.

Introduction and Scientific Rationale

4-(1-Aminoethyl)benzonitrile serves as a crucial intermediate in the synthesis of a wide array of more complex molecules, including bioactive compounds and functional materials. Its structure, featuring a chiral primary amine and a reactive nitrile group, offers versatile handles for further chemical modification.

Reductive amination is a cornerstone of modern organic synthesis, providing a powerful and efficient pathway to form carbon-nitrogen bonds.[1][2][3] The strategy involves the reaction of a carbonyl compound with an amine or ammonia to form an intermediate imine (or enamine), which is then reduced in situ to the corresponding amine.[1][4] This one-pot approach is highly valued for its operational simplicity and atom economy.[3]

This protocol details the conversion of commercially available 4-acetylbenzonitrile to the target amine using ammonium acetate as the ammonia source and sodium borohydride (NaBH₄) as the reducing agent. We will explore the causality behind the choice of reagents and conditions to ensure a high-yield, reproducible synthesis.

Reaction Mechanism and Reagent Selection

The synthesis proceeds via a two-stage mechanism within a single pot:

  • Imine Formation: The carbonyl carbon of 4-acetylbenzonitrile is attacked by ammonia (generated from ammonium acetate), forming a hemiaminal intermediate. This intermediate then dehydrates to yield a transient imine.

  • Hydride Reduction: The electrophilic carbon of the C=N double bond in the imine is then subjected to nucleophilic attack by a hydride ion (H⁻) from sodium borohydride.[4] This reduction step furnishes the final primary amine product.

Reductive Amination Mechanism ketone 4-Acetylbenzonitrile hemiaminal Hemiaminal Intermediate ketone->hemiaminal + NH₃ ammonia NH₃ imine Imine Intermediate hemiaminal->imine - H₂O water_out - H₂O amine 4-(1-Aminoethyl)benzonitrile imine->amine + [H⁻] from NaBH₄ nabh4 NaBH₄ hydride H⁻

Caption: Reaction mechanism for the reductive amination of 4-acetylbenzonitrile.

A Note on the Reducing Agent: Sodium borohydride (NaBH₄) is a versatile and cost-effective reducing agent. However, it is capable of reducing both the starting ketone and the intermediate imine.[1][5] To favor the desired pathway, the reaction conditions are optimized to allow for sufficient formation of the imine before the reduction takes place. A slower, portion-wise addition of NaBH₄ at reduced temperatures helps mitigate the premature reduction of the ketone starting material. For substrates where this side reaction is problematic, a milder and more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) can be employed, as it preferentially reduces the protonated iminium ion over the ketone.[1][5] For this specific transformation, NaBH₄ provides excellent results with careful execution.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular Weight ( g/mol )SupplierPurityNotes
4-Acetylbenzonitrile1443-80-7145.16Major Supplier≥98%Starting material.
Ammonium Acetate631-61-877.08Major Supplier≥98%Ammonia source.
Sodium Borohydride (NaBH₄)16940-66-237.83Major Supplier≥98%Reducing agent. Water-reactive.[6]
Methanol (MeOH)67-56-132.04Major SupplierAnhydrousReaction solvent.
Dichloromethane (DCM)75-09-284.93Major SupplierACS GradeExtraction solvent.
Saturated NaCl solution (Brine)N/AN/AIn-house prepN/AFor aqueous work-up.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6142.04Major SupplierGranularDrying agent.
1 M Hydrochloric Acid (HCl)7647-01-036.46Major SupplierReagent GradeFor pH adjustment/quenching.
Equipment
  • Round-bottom flasks (100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Glass funnel and powder funnel

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders)

  • pH paper or pH meter

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves.[6][7]

Detailed Experimental Protocol

Safety First: This procedure must be performed in a well-ventilated chemical fume hood. Sodium borohydride is water-reactive and can release flammable hydrogen gas upon contact with water or acid.[6] It is also toxic and corrosive.[7][8] Wear appropriate PPE at all times.

  • Reaction Setup:

    • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-acetylbenzonitrile (5.0 g, 34.4 mmol, 1.0 eq).

    • Add methanol (100 mL) and stir until the solid is completely dissolved.

    • Add ammonium acetate (13.3 g, 172.2 mmol, 5.0 eq) to the solution. Stir for 15-20 minutes at room temperature to facilitate imine formation.

  • Reduction Step:

    • Cool the flask in an ice bath to 0-5 °C.

    • Carefully and slowly , add sodium borohydride (2.6 g, 68.9 mmol, 2.0 eq) in small portions over a period of 30 minutes.

    • Causality Note: Portion-wise addition is critical to control the exothermic reaction and prevent the uncontrolled release of hydrogen gas. This also minimizes the undesired reduction of the starting ketone.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 4-6 hours.

  • Work-up and Extraction:

    • Monitor the reaction by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

    • Carefully quench the reaction by slowly adding 1 M HCl (approx. 20 mL) until gas evolution ceases and the pH is acidic (~pH 2-3). This step neutralizes excess NaBH₄.

    • Concentrate the mixture using a rotary evaporator to remove most of the methanol.

    • Add deionized water (50 mL) to the resulting residue. Basify the aqueous solution to pH > 10 with 2 M NaOH.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

  • Purification and Isolation:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The product, 4-(1-aminoethyl)benzonitrile, is often obtained in high purity. If necessary, further purification can be achieved via vacuum distillation or column chromatography on silica gel.

Experimental Workflow Diagram

Experimental Workflow setup 1. Reaction Setup - Dissolve 4-acetylbenzonitrile & NH₄OAc in MeOH cool 2. Cooling - Place flask in ice bath (0-5 °C) setup->cool reduce 3. Reduction - Add NaBH₄ portion-wise - Stir at RT for 4-6h cool->reduce quench 4. Quench Reaction - Add 1 M HCl to destroy excess NaBH₄ reduce->quench concentrate 5. Solvent Removal - Remove MeOH via rotary evaporation quench->concentrate extract 6. Extraction - Basify with NaOH - Extract with DCM concentrate->extract dry 7. Drying & Isolation - Dry organic layer (Na₂SO₄) - Concentrate to yield product extract->dry

Caption: Step-by-step workflow for the synthesis of 4-(1-aminoethyl)benzonitrile.

Expected Results and Characterization

Following this protocol, a high yield of the target compound is expected.

ParameterValueReference
Starting Material Scale5.0 gN/A
Expected Yield~4.5 g (90%)Based on literature reports of similar reactions.[9]
AppearanceColorless to pale yellow oilTypical for primary amines.
Molecular FormulaC₉H₁₀N₂[10]
Molecular Weight146.19 g/mol [10]

Characterization Data (Literature Values):

  • ¹H NMR: Protons corresponding to the ethyl group, the aromatic ring, and the amine group should be observable at their characteristic chemical shifts.

  • IR Spectroscopy: Expect characteristic peaks for N-H stretching (amine), C≡N stretching (nitrile), and aromatic C-H stretching.

  • Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 147.09.[10]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield 1. Incomplete reaction. 2. Insufficient reducing agent. 3. Product loss during work-up.1. Increase reaction time; monitor by TLC. 2. Ensure NaBH₄ is fresh and dry; use a slight excess if needed. 3. Ensure complete extraction; perform back-extraction of the aqueous layer.
Starting Material Remains 1. Reaction time too short. 2. Inactive NaBH₄. 3. Insufficient imine formation.1. Extend the reaction time at room temperature. 2. Use a fresh bottle of NaBH₄. 3. Increase the equivalents of ammonium acetate or allow more time for stirring before adding the reducing agent.
Alcohol Byproduct Detected 1. NaBH₄ added too quickly or at too high a temperature. 2. Premature reduction of the ketone.1. Ensure the reaction is kept cold (0-5 °C) during NaBH₄ addition and add it more slowly. 2. Consider using a more selective reagent like NaBH₃CN.[1]

Conclusion

This application note details a reliable and scalable protocol for the synthesis of 4-(1-aminoethyl)benzonitrile via direct reductive amination. By carefully controlling the reaction conditions, particularly the temperature and the rate of addition of the reducing agent, this method consistently produces the target amine in high yield and purity. The insights into the reaction mechanism and troubleshooting provide researchers with the necessary tools to adapt and optimize this valuable transformation for their specific research needs.

References

Application Notes & Protocols: Strategic Use of 4-(1-Aminoethyl)benzonitrile Hydrochloride in the Synthesis of Potent Sos1 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the "Undruggable" RAS with Sos1 Inhibitors

For decades, the Ras family of small GTPases has been a focal point of cancer research due to their high frequency of mutation in human cancers, particularly in aggressive malignancies like pancreatic, colorectal, and lung cancers.[1] These mutations lock Ras proteins in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling through pathways such as the RAF-MEK-ERK cascade, which drives cellular proliferation and survival.[2] Despite extensive efforts, direct inhibition of oncogenic Ras has proven to be a formidable challenge, earning it the moniker of an "undruggable" target.

A paradigm shift in this field has been the development of strategies to indirectly modulate Ras activity. One of the most promising approaches is the inhibition of the Son of sevenless homolog 1 (Sos1), a crucial guanine nucleotide exchange factor (GEF).[1] Sos1 facilitates the exchange of GDP for GTP on Ras, a critical step in its activation.[1] By inhibiting the Sos1-Ras interaction, small molecules can effectively reduce the levels of active, GTP-bound Ras, thereby attenuating downstream oncogenic signaling. This has led to the discovery of potent Sos1 inhibitors like BI-3406, which has shown efficacy in KRAS-driven cancers, particularly when combined with MEK inhibitors.[2]

This technical guide provides an in-depth exploration of the synthesis of quinazoline-based Sos1 inhibitors, with a particular focus on the strategic application of 4-(1-Aminoethyl)benzonitrile hydrochloride as a key building block. We will delve into the chemical logic behind its use and provide a detailed, field-proven protocol for the synthesis of a representative Sos1 inhibitor.

The Ras-Raf-MEK-ERK Signaling Pathway and the Role of Sos1

The following diagram illustrates the central role of Sos1 in the activation of the Ras signaling cascade.

Sos1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) Grb2 Grb2 RTK->Grb2 Growth Factor Binding Ras_GDP Ras-GDP (Inactive) Ras_GTP Ras-GTP (Active) Raf Raf Ras_GTP->Raf Sos1 Sos1 Sos1->Ras_GDP GDP-GTP Exchange Grb2->Sos1 Recruitment MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Sos1_Inhibitor Sos1 Inhibitor (e.g., Quinazoline-based) Sos1_Inhibitor->Sos1 Inhibition

Caption: The role of Sos1 in the Ras-Raf-MEK-ERK signaling pathway.

This compound: A Key Chiral Building Block

The selection of appropriate starting materials is paramount in the synthesis of complex, biologically active molecules. This compound (both (R) and (S) enantiomers are commercially available) is a valuable chiral amine for the construction of Sos1 inhibitors for several key reasons:

  • Chiral Amine Moiety: The ethylamine group provides a crucial interaction point within the Sos1 binding pocket. The stereochemistry of this chiral center is often critical for potent inhibition, and the availability of both enantiomers allows for the exploration of structure-activity relationships (SAR).

  • Benzonitrile Group: The cyanophenyl moiety can engage in various non-covalent interactions, such as pi-stacking and hydrophobic interactions, with amino acid residues in the target protein. The nitrile group itself can also act as a hydrogen bond acceptor.

  • Reactive Handle: The primary amine serves as a nucleophile for coupling with electrophilic heterocyclic cores, a common strategy in the synthesis of kinase and protein-protein interaction inhibitors.

Experimental Protocol: Synthesis of a Representative Quinazoline-Based Sos1 Inhibitor

This protocol details a representative synthesis of a 4-anilinoquinazoline-based Sos1 inhibitor using (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. The synthesis is a two-step process starting from a commercially available 2-amino-5-methoxybenzoic acid.

Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Quinazolinone Formation cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Nucleophilic Aromatic Substitution (SNAr) A 2-Amino-5-methoxybenzoic acid C 6-Methoxyquinazolin-4(3H)-one A->C Heat (180 °C) B Formamide B->C E 4-Chloro-6-methoxyquinazoline C->E D Thionyl Chloride (SOCl2) cat. DMF D->E Reflux H Final Sos1 Inhibitor Product E->H F (R)-4-(1-Aminoethyl)benzonitrile HCl F->H G DIPEA, n-Butanol G->H Heat (120 °C)

References

Application Notes and Protocols for the Amide Coupling of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Aminobenzonitriles in Medicinal Chemistry

4-(1-Aminoethyl)benzonitrile is a valuable chiral building block in contemporary drug discovery and development. The presence of a stereocenter adjacent to the amino group, combined with the electronically distinct benzonitrile moiety, makes it a compelling component for synthesizing novel molecular entities with potential therapeutic applications. The nitrile group can serve as a versatile handle for further chemical transformations or as a key pharmacophoric element for interacting with biological targets. The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a convenient starting material for various synthetic transformations.

This document provides a comprehensive guide to the experimental procedure for coupling 4-(1-Aminoethyl)benzonitrile hydrochloride with a generic carboxylic acid to form a chiral amide. We will delve into the rationale behind the selection of reagents and conditions, provide a detailed step-by-step protocol, and discuss methods for reaction monitoring, purification, and characterization of the final product.

Core Principles and Mechanistic Considerations

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the activation of the carboxylic acid.[1][2] The primary challenge in coupling this compound is the need to neutralize the hydrochloride salt to liberate the free amine for reaction while simultaneously activating the carboxylic acid partner. The presence of a chiral center also necessitates the use of coupling conditions that minimize racemization.

Choosing the Right Coupling Reagent

The success of the coupling reaction hinges on the selection of an appropriate coupling reagent. Several classes of reagents are available, each with its own advantages and disadvantages.

  • Carbodiimides (e.g., DCC, EDC): These are widely used for their effectiveness and relatively low cost.[1][3] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred due to the water-solubility of its urea byproduct, which simplifies purification.[3][4] However, carbodiimides can lead to racemization, especially without the use of additives.[3]

  • Uronium/Aminium Salts (e.g., HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and known for their ability to suppress racemization and perform well even with sterically hindered amines.[5][6] They are often the reagents of choice for challenging couplings.

  • Phosphonium Salts (e.g., PyBOP, PyAOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is another powerful coupling reagent that offers high yields and low racemization.[3][6]

For the coupling of a chiral amine like 4-(1-Aminoethyl)benzonitrile, HATU is a highly recommended choice due to its rapid reaction kinetics and superior ability to maintain stereochemical integrity.[6]

The Role of Additives and Bases
  • Additives: When using carbodiimides, additives like 1-Hydroxybenzotriazole (HOBt) or 7-Aza-1-hydroxybenzotriazole (HOAt) are crucial to minimize racemization and improve coupling efficiency by forming an active ester intermediate.[3][7] Uronium and phosphonium reagents often incorporate a benzotriazole moiety in their structure.

  • Bases: A non-nucleophilic organic base is required to neutralize the hydrochloride salt of the amine and to facilitate the coupling reaction. N,N-Diisopropylethylamine (DIPEA) is a common choice as its steric bulk prevents it from acting as a nucleophile.[5][7] N-methylmorpholine (NMM) is another suitable, albeit weaker, base.[5]

Experimental Workflow Overview

The overall experimental workflow for the coupling of this compound is depicted in the following diagram.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_amine Dissolve 4-(1-Aminoethyl)benzonitrile hydrochloride and Base (DIPEA) in anhydrous DMF combine Combine amine and acid solutions at 0 °C prep_amine->combine prep_acid Dissolve Carboxylic Acid and Coupling Reagent (HATU) in anhydrous DMF prep_acid->combine react Stir at room temperature (Monitor by TLC/LC-MS) combine->react quench Quench with water react->quench extract Extract with organic solvent (e.g., Ethyl Acetate) quench->extract wash Wash with dilute acid, bicarbonate solution, and brine extract->wash purify Purify by column chromatography or recrystallization wash->purify analyze Characterize product (NMR, MS, HPLC) purify->analyze

Caption: General workflow for the amide coupling reaction.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH) using HATU as the coupling reagent.

Materials and Reagents:

ReagentMolar Equiv.Purpose
This compound1.0Amine component
Carboxylic Acid (R-COOH)1.1Carboxylic acid component
HATU1.2Coupling reagent
N,N-Diisopropylethylamine (DIPEA)2.5Base
Anhydrous N,N-Dimethylformamide (DMF)-Solvent
Ethyl Acetate-Extraction solvent
1 M Hydrochloric Acid (HCl)-Aqueous wash
Saturated Sodium Bicarbonate (NaHCO₃) solution-Aqueous wash
Saturated Sodium Chloride (Brine) solution-Aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)-Drying agent
Silica Gel-Stationary phase for chromatography

Procedure:

  • Preparation of the Amine Solution:

    • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the solid in anhydrous DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add DIPEA (2.5 eq) to the stirred solution. The first equivalent will neutralize the hydrochloride, and the subsequent amount will facilitate the coupling. Stir for 10-15 minutes at 0 °C.

  • Activation of the Carboxylic Acid:

    • In a separate dry flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.

    • Stir the solution at room temperature for 10-15 minutes to allow for pre-activation.

  • Coupling Reaction:

    • Slowly add the activated carboxylic acid solution to the amine solution at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. The reaction progress should be monitored.

  • Reaction Monitoring:

    • Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[8][9] A common mobile phase for TLC is a mixture of ethyl acetate and hexanes.

  • Work-up:

    • Once the reaction is complete, pour the reaction mixture into a separatory funnel containing water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[10][11]

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).[12]

    • Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed for purification.[12]

Reaction Mechanism Visualization

The following diagram illustrates the HATU-mediated amide bond formation.

G cluster_activation Carboxylic Acid Activation cluster_coupling Nucleophilic Attack and Amide Formation RCOOH R-COOH ActiveEster O-Acyl-tetramethylisouronium (Active Ester) RCOOH->ActiveEster + HATU, Base HATU HATU HATU->ActiveEster Amine 4-(1-Aminoethyl)benzonitrile (Free Amine) Amide Amide Product ActiveEster->Amide + Amine Amine->Amide Byproduct Tetramethylurea + HOAt Amide->Byproduct releases

Caption: Mechanism of HATU-mediated amide coupling.

Analytical Characterization

The identity and purity of the final amide product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. For chiral products, chiral HPLC is necessary to determine the enantiomeric excess (ee).

Troubleshooting and Key Considerations

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous, as water can hydrolyze the active intermediate.

    • Increase the reaction time or temperature (with caution, as this may increase racemization).

    • Consider a different coupling reagent or solvent.

  • Side Reactions:

    • The formation of N-acylurea can occur with carbodiimide reagents.[10] Using HATU minimizes this side reaction.

  • Racemization:

    • Maintain low temperatures during the addition and initial phase of the reaction.

    • Use of racemization-suppressing reagents like HATU or additives like HOAt is critical.[7]

  • Purification Difficulties:

    • An acidic wash is crucial to remove the basic DIPEA and any unreacted amine.[10]

    • A basic wash helps to remove any unreacted carboxylic acid and HOBt/HOAt.

By following this detailed guide, researchers can confidently perform the amide coupling of this compound to generate valuable chiral molecules for further investigation.

References

Application Notes and Protocols for the Characterization of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Criticality of Comprehensive Characterization

4-(1-Aminoethyl)benzonitrile hydrochloride is a chiral synthetic building block of significant interest in pharmaceutical research and development. Its structure, featuring a primary amine, a nitrile group, and a stereocenter, necessitates a multi-faceted analytical approach for complete characterization. The hydrochloride salt form is often preferred to enhance stability and solubility. For researchers, scientists, and drug development professionals, rigorous analytical characterization is paramount to ensure the identity, purity, stereochemical integrity, and stability of this compound, which are critical parameters influencing its suitability for further synthetic applications and the quality of the final active pharmaceutical ingredient (API).

This guide provides a detailed overview of the essential analytical methods for the comprehensive characterization of this compound. We will delve into the causality behind experimental choices and present field-proven protocols designed to deliver robust and reliable data.

Physicochemical Properties: A Foundation for Analysis

A thorough understanding of the fundamental physicochemical properties of this compound is the first step in developing appropriate analytical methods.

PropertyValueSource
Chemical Formula C₉H₁₁ClN₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 182.65 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Melting Point ~274-279 °C (literature)--INVALID-LINK--

I. Chiral Purity and Enantiomeric Separation by High-Performance Liquid Chromatography (HPLC)

The presence of a chiral center in 4-(1-Aminoethyl)benzonitrile necessitates the use of chiral chromatography to separate and quantify the enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for the resolution of phenylethylamine derivatives.[1]

Rationale for Method Selection

Polysaccharide-based CSPs, such as those derived from cellulose or amylose, offer a wide range of enantioselectivity due to a combination of chiral recognition mechanisms, including hydrogen bonding, π-π interactions, and steric hindrance.[2] The choice of a normal-phase or reversed-phase method depends on the solubility of the analyte and the desired retention characteristics. For primary amines, normal-phase chromatography often provides excellent resolution.

Experimental Workflow: Chiral HPLC

Caption: Workflow for Chiral HPLC Analysis.

Detailed Protocol: Chiral HPLC

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with UV detector.

  • Chiral Stationary Phase: Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm, or equivalent polysaccharide-based column.

2. Mobile Phase Preparation:

  • Prepare a mobile phase consisting of n-Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA) in a ratio of 80:20:0.1 (v/v/v).

  • Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use. The addition of a small amount of an acidic or basic modifier like TFA or diethylamine, respectively, is often crucial for improving peak shape and resolution of basic analytes like amines.

3. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

4. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Detection: UV at 254 nm

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers.

  • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer.

II. Structural Elucidation and Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural confirmation of this compound. The spectra provide detailed information about the chemical environment of each proton and carbon atom in the molecule.

¹H NMR Spectroscopy

Expected Chemical Shifts and Multiplicities:

  • Aromatic Protons: Two doublets in the range of δ 7.5-7.8 ppm, corresponding to the protons on the benzene ring.

  • Methine Proton (-CH): A quartet around δ 4.5-4.8 ppm, coupled to the methyl protons.

  • Amine Protons (-NH₃⁺): A broad singlet that may appear over a wide range (δ 8.0-9.0 ppm), the chemical shift of which is concentration and solvent dependent.

  • Methyl Protons (-CH₃): A doublet around δ 1.6-1.8 ppm, coupled to the methine proton.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

  • Nitrile Carbon (-C≡N): δ ~118-120 ppm.

  • Aromatic Carbons: Multiple signals between δ ~128-145 ppm.

  • Methine Carbon (-CH): δ ~50-55 ppm.

  • Methyl Carbon (-CH₃): δ ~20-25 ppm.

Detailed Protocol: NMR Spectroscopy

1. Sample Preparation:

  • Dissolve approximately 10-20 mg of the sample in 0.7 mL of a suitable deuterated solvent, such as Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Methanol-d₄. The use of DMSO-d₆ is often advantageous for hydrochloride salts as it can help in observing the amine protons.

2. Instrumentation and Parameters:

  • A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled carbon spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

3. Data Analysis:

  • Integrate the proton signals to determine the relative number of protons.

  • Analyze the coupling patterns (multiplicities) to deduce the connectivity of the protons.

  • Assign the carbon signals based on their chemical shifts and DEPT data. A complete assignment can be confirmed using 2D NMR techniques like HSQC and HMBC if necessary.[3]

III. Molecular Weight and Fragmentation Analysis by Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the free base and to study its fragmentation pattern, which can provide further structural confirmation. Electrospray ionization (ESI) is a suitable soft ionization technique for this compound.

Rationale for ESI-MS

ESI is ideal for polar and ionic compounds, allowing for the gentle ionization of the molecule to produce a protonated molecular ion [M+H]⁺, which corresponds to the free base of the analyte.

Expected Fragmentation Pattern

The primary fragmentation pathway for phenylethylamines involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable benzyl cation or a related fragment.[4][5] For 4-(1-Aminoethyl)benzonitrile, the major fragment would likely result from the loss of the aminoethyl side chain.

Experimental Workflow: Mass Spectrometry

Caption: Workflow for Mass Spectrometry Analysis.

Detailed Protocol: ESI-MS

1. Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 10-50 µg/mL) in a mixture of methanol and water (1:1 v/v) with 0.1% formic acid to promote protonation.

2. Instrumentation and Parameters:

  • An ESI-mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive ion mode.

  • Capillary Voltage: 3-4 kV.

  • Source Temperature: 100-150 °C.

  • Acquisition Mode:

    • Full Scan: Scan over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

    • Tandem MS (MS/MS): Select the [M+H]⁺ ion as the precursor and apply collision-induced dissociation (CID) to generate fragment ions.

3. Data Analysis:

  • Identify the [M+H]⁺ peak in the full scan spectrum, which should correspond to the molecular weight of the free base (C₉H₁₀N₂) plus a proton (147.09 m/z).

  • Analyze the MS/MS spectrum to identify characteristic fragment ions.

IV. Thermal Properties Analysis by DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the hydrochloride salt, such as its melting point, thermal stability, and decomposition profile.

Rationale for Thermal Analysis

DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of melting points and other thermal transitions. TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition. For hydrochloride salts of amines, decomposition can often occur at or near the melting point.[3][6]

Detailed Protocol: DSC and TGA

1. Instrumentation:

  • A simultaneous TGA/DSC instrument or separate DSC and TGA instruments.

2. Sample Preparation:

  • Accurately weigh 3-5 mg of the sample into an aluminum pan for DSC and a ceramic or platinum pan for TGA.

3. Experimental Conditions:

  • Temperature Program: Heat the sample from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Atmosphere: Nitrogen purge at a flow rate of 20-50 mL/min.

4. Data Analysis:

  • DSC: Determine the onset and peak temperatures of any endothermic or exothermic events. The sharp endotherm will correspond to the melting point.

  • TGA: Analyze the thermogram to determine the onset of decomposition and the percentage of mass loss at different temperatures.

V. Functional Group Identification by Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the characteristic functional groups present in the molecule.

Expected Characteristic Absorptions
  • N-H Stretch (Amine Salt): A broad absorption band in the region of 2400-3200 cm⁻¹.

  • C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2220-2240 cm⁻¹.[7]

  • C-H Stretch (Aromatic and Aliphatic): Absorptions in the 2850-3100 cm⁻¹ region.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

Detailed Protocol: FTIR Spectroscopy

1. Sample Preparation:

  • Prepare a KBr (potassium bromide) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder and pressing the mixture into a transparent disk.

  • Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the solid sample directly on the ATR crystal.

2. Instrumentation and Parameters:

  • A Fourier-Transform Infrared Spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

3. Data Analysis:

  • Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.[8]

Conclusion

The analytical methods and protocols detailed in this guide provide a comprehensive framework for the thorough characterization of this compound. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, researchers can confidently establish the identity, purity, stereochemical integrity, and thermal properties of this important synthetic intermediate. The application of these robust analytical strategies is fundamental to ensuring the quality and consistency required in the rigorous environment of pharmaceutical research and development.

References

Application Note: A Stability-Indicating HPLC Method for the Purity Analysis of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity analysis of 4-(1-Aminoethyl)benzonitrile hydrochloride. The method is designed for researchers, scientists, and drug development professionals to accurately quantify the main component and separate it from potential impurities and degradation products. The protocol herein is developed based on established chromatographic principles and is aligned with the validation requirements outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This document provides a comprehensive guide, from mobile phase preparation to method validation, ensuring scientific integrity and reliable results.

Introduction: The Rationale Behind the Method

This compound is a chiral amine derivative with a molecular formula of C₉H₁₁ClN₂ and a molecular weight of 182.65 g/mol .[5][6][7] Its structure, featuring a primary amine and a benzonitrile group, makes it a valuable building block in pharmaceutical synthesis. The presence of a chiral center necessitates careful control of its enantiomeric purity, while the potential for degradation requires a stability-indicating method to ensure product quality and safety.[8][9][10]

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, a key consideration for sample preparation.[11] The benzonitrile chromophore allows for sensitive UV detection. This method employs reversed-phase chromatography, which is well-suited for separating polar to moderately nonpolar compounds. A C18 stationary phase is chosen for its versatility and proven performance in separating a wide range of pharmaceutical compounds. The mobile phase, a gradient mixture of an acidic phosphate buffer and acetonitrile, is designed to provide good peak shape for the basic amine and to elute potential impurities with varying polarities.

The development and validation of this method adhere to the principles outlined in ICH Q2(R2) and USP General Chapter <621>, ensuring that the analytical procedure is suitable for its intended purpose.[2][4][12][13][14][15][16]

Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH₂PO₄) (AR grade)

  • Phosphoric acid (85%) (AR grade)

  • Water (HPLC grade, Milli-Q or equivalent)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a quaternary or binary pump, a UV-Vis or photodiode array (PDA) detector, an autosampler, and a column oven is required.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Phosphoric Acid
Mobile Phase B Acetonitrile
Gradient Program Time (min)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 235 nm
Injection Volume 10 µL
Run Time 30 minutes
Preparation of Solutions
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with 85% phosphoric acid. Filter through a 0.45 µm membrane filter and degas.

  • Diluent: Mobile Phase A

  • Standard Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution in the same manner as the standard solution.

Method Validation Protocol

The analytical method must be validated to demonstrate its suitability for the intended purpose, as per ICH guidelines.[1][3][17]

System Suitability

Before sample analysis, the chromatographic system's performance is verified.

Table 2: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0 for the main peak
Theoretical Plates ≥ 2000 for the main peak
%RSD of Peak Area ≤ 2.0% for six replicate injections of the standard solution
Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies are performed on the sample.[18][19][20][21]

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 2 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105 °C for 24 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (254 nm) for 24 hours.

The chromatograms of the stressed samples should show no interference from degradation products at the retention time of the main peak.

Linearity

The linearity of the method is established by analyzing a series of solutions over a concentration range of 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve of peak area versus concentration is plotted, and the correlation coefficient (r²) should be ≥ 0.999.

Accuracy (% Recovery)

Accuracy is determined by spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120%) in triplicate. The percentage recovery should be within 98.0% to 102.0%.

Precision
  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day. The %RSD should be ≤ 2.0%.

  • Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst and/or instrument. The %RSD between the two sets of results should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ are determined based on the signal-to-noise ratio, typically 3:1 for LOD and 10:1 for LOQ, or by using the standard deviation of the response and the slope of the calibration curve.

Robustness

The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

The system suitability parameters should remain within the acceptance criteria for all variations.

Data Presentation and Visualization

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Mobile Phase & Diluent Preparation B Standard & Sample Solution Preparation A->B Use Diluent C System Suitability Check B->C Inject Standard D HPLC Analysis C->D Inject Samples (If SST Passes) E Chromatogram Integration D->E F Purity Calculation & Reporting E->F

Caption: Workflow for the HPLC purity analysis of 4-(1-Aminoethyl)benzonitrile HCl.

Method Validation Workflow

Validation_Workflow Start Method Development Specificity Specificity (Forced Degradation) Start->Specificity Linearity Linearity Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ Start->LOD_LOQ Robustness Robustness Start->Robustness Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: Key parameters for the validation of the analytical method as per ICH guidelines.

Conclusion

The RP-HPLC method described in this application note is a specific, accurate, precise, and robust procedure for the purity determination of this compound. The stability-indicating nature of the method makes it suitable for routine quality control and for monitoring the stability of the compound under various storage conditions. Adherence to the detailed protocol and validation procedures will ensure reliable and reproducible results, supporting drug development and manufacturing processes.

References

Chiral Separation of (R)- and (S)-4-(1-Aminoethyl)benzonitrile: An Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview and practical protocols for the enantioselective separation of (R)- and (S)-4-(1-Aminoethyl)benzonitrile, a chiral primary amine of significant interest in pharmaceutical synthesis. The distinct pharmacological profiles of enantiomers necessitate robust analytical and preparative methods to ensure stereochemical purity. This document explores the foundational principles and detailed methodologies for achieving baseline separation using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), with a focus on polysaccharide-based and cyclofructan-based chiral stationary phases (CSPs). The causality behind experimental choices, from stationary phase selection to mobile phase optimization, is elucidated to empower researchers in developing and validating their own chiral separation methods.

Introduction: The Imperative of Chirality in Drug Development

Chiral molecules, non-superimposable mirror images known as enantiomers, are at the heart of modern pharmacology. The three-dimensional arrangement of atoms in a molecule can dramatically alter its interaction with biological targets, leading to profound differences in efficacy, metabolism, and toxicity between enantiomers. 4-(1-Aminoethyl)benzonitrile, possessing a stereocenter at the ethylamine moiety, is a valuable chiral building block in the synthesis of various biologically active compounds. Consequently, the ability to separate and quantify its (R) and (S) enantiomers is a critical requirement for quality control, regulatory compliance, and the development of stereochemically pure active pharmaceutical ingredients (APIs).[1]

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) utilizing Chiral Stationary Phases (CSPs) have emerged as the premier techniques for the reliable and efficient resolution of enantiomers.[1] This guide will delve into the practical application of these technologies for the chiral separation of 4-(1-Aminoethyl)benzonitrile.

Foundational Principles of Chiral Recognition

The separation of enantiomers on a CSP is predicated on the formation of transient, diastereomeric complexes between the analyte and the chiral selector immobilized on the stationary phase. The differing stabilities of these complexes result in different retention times, allowing for their separation. For primary amines like 4-(1-Aminoethyl)benzonitrile, key intermolecular interactions driving chiral recognition include:

  • Hydrogen Bonding: The primary amine group is a potent hydrogen bond donor and acceptor.

  • π-π Interactions: The aromatic benzonitrile ring can engage in π-stacking with aromatic moieties on the CSP.

  • Dipole-Dipole Interactions: The polar nitrile and amine groups contribute to dipole moments that can interact with the CSP.

  • Steric Hindrance: The spatial arrangement of substituents around the chiral center dictates how well each enantiomer "fits" into the chiral environment of the CSP.

The selection of an appropriate CSP and mobile phase is therefore a process of matching the physicochemical properties of the analyte with a system that maximizes the differences in these interactions for the two enantiomers.

Chromatographic Methodologies for Chiral Separation

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely adopted technique for chiral separations. Polysaccharide-based CSPs, particularly derivatives of amylose and cellulose, are renowned for their broad enantioselectivity and are an excellent starting point for method development for 4-(1-Aminoethyl)benzonitrile.

3.1.1. Chiral Stationary Phase (CSP) Selection: The Role of Polysaccharide Derivatives

Polysaccharide-based CSPs, such as those commercialized under the trade names CHIRALPAK® and Lux®, feature helical polymer structures that create a complex chiral environment. The carbamate derivatives on the polysaccharide backbone provide sites for hydrogen bonding and π-π interactions, which are crucial for resolving aromatic amines.

  • Amylose-based CSPs (e.g., CHIRALPAK® IA, Lux® Amylose-1): Often provide high chiral recognition for a wide range of compounds. The tris(3,5-dimethylphenylcarbamate) derivative is a particularly successful selector.

  • Cellulose-based CSPs (e.g., CHIRALCEL® OD, Lux® Cellulose-1): Offer complementary selectivity to amylose phases. The tris(3,5-dimethylphenylcarbamate) derivative is also a workhorse in this class.

Why these phases? The combination of a rigid helical structure and aromatic carbamate groups in these CSPs provides the necessary steric and electronic environment to effectively discriminate between the enantiomers of aromatic amines like 4-(1-Aminoethyl)benzonitrile.

3.1.2. Mobile Phase Optimization: The Key to Resolution

For primary amines, mobile phase composition is critical for achieving good peak shape and resolution. Basic additives are often necessary to suppress the interaction of the amine with residual acidic silanol groups on the silica support, which can cause peak tailing.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Racemic 4-(1-Aminoethyl)benzonitrile] --> B{HPLC System}; B --> C[Polysaccharide-based CSP]; C --> D{Mobile Phase Selection}; D --> E[Normal Phase: Hexane/Alcohol]; D --> F[Polar Organic: Acetonitrile/Alcohol]; E --> G[Add Basic Modifier (e.g., DEA)]; F --> G; G --> H[Optimization of Modifier Concentration]; H --> I[Flow Rate & Temperature Adjustment]; I --> J[Baseline Separation of (R) and (S) Enantiomers];

} caption: HPLC Method Development Workflow.

Table 1: Recommended Starting Conditions for HPLC Method Development

ParameterNormal Phase ModePolar Organic ModeRationale
Chiral Stationary Phase CHIRALPAK® IA or Lux® Amylose-1 (Amylose-based); CHIRALCEL® OD-H or Lux® Cellulose-1 (Cellulose-based)CHIRALPAK® IA or Lux® Amylose-1 (Amylose-based); CHIRALCEL® OD-H or Lux® Cellulose-1 (Cellulose-based)Proven broad selectivity for primary amines.
Mobile Phase n-Hexane / 2-Propanol (IPA) or Ethanol (EtOH)Acetonitrile (ACN) / Methanol (MeOH) or EtOHNormal phase often provides higher selectivity, while polar organic can be advantageous for solubility.
Initial Composition 90:10 (v/v)90:10 (v/v)A good starting point for screening.
Basic Additive 0.1% Diethylamine (DEA) or Butylamine0.1% Diethylamine (DEA) or ButylamineCrucial for good peak shape of primary amines.
Flow Rate 1.0 mL/min1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 25 °C25 °CAmbient temperature is a good starting point.
Detection UV at 220 nm or 254 nmUV at 220 nm or 254 nmThe benzonitrile moiety provides strong UV absorbance.
Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" alternative to HPLC, utilizing supercritical carbon dioxide as the primary mobile phase component. It offers several advantages, including faster analysis times, reduced solvent consumption, and often higher efficiency. SFC is particularly well-suited for the chiral separation of polar compounds like primary amines.

3.2.1. The SFC Advantage for Chiral Separations

The low viscosity and high diffusivity of supercritical CO2 allow for faster flow rates and rapid column equilibration. For chiral separations, this translates to high-throughput screening and purification. Polysaccharide-based CSPs are also the workhorses of chiral SFC.

3.2.2. SFC Mobile Phase Considerations

A polar organic co-solvent (modifier), typically an alcohol, is added to the CO2 to increase the mobile phase polarity and elute the analyte. Similar to HPLC, additives are crucial for good chromatography of basic compounds.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Racemic Analyte] --> B{SFC System}; B --> C[Polysaccharide-based CSP]; C --> D{Mobile Phase}; D --> E[CO2 / Alcohol Modifier]; E --> F[Add Basic/Acidic Modifiers]; F --> G[Optimize Modifier % & Additive Concentration]; G --> H[Adjust Back Pressure & Temperature]; H --> I[High-Speed, High-Resolution Separation];

} caption: SFC Method Development Workflow.

Table 2: Recommended Starting Conditions for SFC Method Development

ParameterConditionRationale
Chiral Stationary Phase CHIRALPAK® IA, IC, or ID (Immobilized Amylose/Cellulose)Immobilized phases offer greater solvent compatibility and robustness.
Mobile Phase CO2 / Methanol (MeOH)Methanol is a common and effective modifier.
Initial Composition 80:20 (v/v)A standard starting point for screening.
Additive 0.1 - 0.3% Isopropylamine (IPA) or Diethylamine (DEA)Basic additives are essential for good peak shape of amines in SFC.
Flow Rate 3.0 mL/minHigher flow rates are possible in SFC, leading to faster analysis.
Back Pressure 150 barMaintains the supercritical state of the mobile phase.
Temperature 40 °CA common operating temperature for SFC.
Detection UV at 220 nm or 254 nmCompatible with SFC systems.

Detailed Protocols

The following protocols provide a step-by-step guide for the chiral separation of (R)- and (S)-4-(1-Aminoethyl)benzonitrile. These are generalized methods and may require optimization for specific instrumentation and desired outcomes (analytical vs. preparative).

Protocol 1: Analytical Chiral HPLC Method
  • System Preparation:

    • Ensure the HPLC system is clean and purged of any incompatible solvents. Polysaccharide columns can be damaged by certain solvents like acetone or THF if they are not the immobilized type.

    • Install a CHIRALPAK® IA column (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase Preparation:

    • Prepare a mobile phase of n-Hexane/Ethanol/Diethylamine (80:20:0.1, v/v/v).

    • Degas the mobile phase thoroughly before use.

  • Sample Preparation:

    • Dissolve the racemic 4-(1-Aminoethyl)benzonitrile in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.

    • Set the column temperature to 25 °C.

    • Set the UV detector to 220 nm.

    • Inject 5-10 µL of the prepared sample.

    • Acquire data for a sufficient time to allow for the elution of both enantiomers.

  • Optimization (if necessary):

    • If resolution is insufficient, adjust the ratio of hexane to ethanol. Increasing the alcohol content will decrease retention time, while decreasing it will increase retention and may improve resolution.

    • The concentration of the basic additive can also be optimized for peak shape.

Protocol 2: Analytical Chiral SFC Method
  • System Preparation:

    • Ensure the SFC system is properly configured and all lines are purged.

    • Install a CHIRALPAK® IC column (150 x 4.6 mm, 5 µm) or equivalent immobilized polysaccharide CSP.

  • Mobile Phase and Modifier Preparation:

    • Use instrument-grade CO2 as the main mobile phase component.

    • Prepare a modifier solution of Methanol with 0.2% Isopropylamine.

  • Sample Preparation:

    • Dissolve the racemic 4-(1-Aminoethyl)benzonitrile in the modifier solution to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter.

  • Chromatographic Analysis:

    • Set the system parameters:

      • Flow rate: 3.0 mL/min

      • Modifier percentage: Start with a gradient from 5% to 40% over 5 minutes to screen for the optimal elution conditions. Then, switch to an isocratic method for optimization. A good starting isocratic condition is 15-20% modifier.

      • Back pressure: 150 bar

      • Column temperature: 40 °C

      • UV detection: 220 nm

    • Equilibrate the column with the initial mobile phase composition.

    • Inject 2-5 µL of the prepared sample.

    • Acquire data.

  • Optimization (if necessary):

    • Adjust the isocratic modifier percentage to optimize the resolution and analysis time.

    • The type of alcohol modifier (e.g., ethanol vs. methanol) can have a significant impact on selectivity.

    • Varying the back pressure and temperature can also be used to fine-tune the separation.

Conclusion

The successful chiral separation of (R)- and (S)-4-(1-Aminoethyl)benzonitrile is readily achievable using both HPLC and SFC techniques. Polysaccharide-based chiral stationary phases, particularly those derived from amylose and cellulose, offer a high probability of success due to their proven broad selectivity for primary amines. Careful optimization of the mobile phase, including the choice of organic modifier and the use of a basic additive, is paramount for achieving baseline resolution and excellent peak shape. The protocols provided in this guide serve as a robust starting point for method development, empowering researchers to confidently assess the enantiomeric purity and perform preparative separations of this important chiral building block.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An essential intermediate in pharmaceutical research, 4-(1-Aminoethyl)benzonitrile is pivotal for developing novel therapeutic agents. Its hydrochloride salt form enhances stability and simplifies handling. The synthesis, most commonly achieved via reductive amination of 4-acetylbenzonitrile, is a robust procedure. However, optimizing yield and purity requires a nuanced understanding of the reaction mechanism and careful control over experimental parameters.

This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and consistently achieve high yields of the target compound.

I. Synthesis Overview: The Reductive Amination Pathway

The primary route to 4-(1-Aminoethyl)benzonitrile involves the reductive amination of 4-acetylbenzonitrile. This process occurs in two main stages, which are typically performed concurrently in a one-pot reaction:

  • Imine Formation: The carbonyl group of 4-acetylbenzonitrile reacts with an ammonia source (e.g., ammonium acetate, ammonium formate) under mildly acidic conditions to form a hemiaminal intermediate. This intermediate then dehydrates to form the corresponding imine.[1]

  • Reduction: A selective reducing agent, present in the reaction mixture, reduces the imine intermediate to the desired primary amine, 4-(1-Aminoethyl)benzonitrile.[1][2]

The free amine is then typically isolated and converted to its hydrochloride salt for improved stability and handling.

G cluster_0 One-Pot Reductive Amination cluster_1 Salt Formation Ketone 4-Acetylbenzonitrile (Starting Material) Imine Imine Intermediate (In situ formation) Ketone->Imine + Ammonia Source - H2O Amine 4-(1-Aminoethyl)benzonitrile (Free Base) Ammonia Ammonia Source (e.g., NH4OAc) Ammonia->Imine Imine->Amine + Reducing Agent Product 4-(1-Aminoethyl)benzonitrile HCl (Final Product) Amine->Product + HCl Reducer Reducing Agent (e.g., NaBH3CN) Reducer->Amine HCl_source HCl in Solvent (e.g., Ethyl Acetate) HCl_source->Product

Caption: General workflow for the synthesis of 4-(1-Aminoethyl)benzonitrile HCl.

II. Frequently Asked Questions (FAQs)

Q1: Which reducing agent is best for this synthesis?

A1: The choice of reducing agent is critical for maximizing yield by selectively reducing the imine intermediate without significantly reducing the starting ketone.

Reducing AgentAdvantagesDisadvantagesRecommended Solvent(s)
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines/iminium ions over ketones at neutral or slightly acidic pH.[2][3][4] Can be used in one-pot procedures.[3]Highly toxic and releases toxic HCN gas upon acidification during workup.[1][4]Methanol (MeOH)[5]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Excellent selectivity, non-toxic byproducts, and generally provides high yields.[2][4] A safer alternative to NaBH₃CN.[4]Moisture-sensitive; less compatible with protic solvents like methanol.[5]Dichloroethane (DCE), THF[6]
Sodium Borohydride (NaBH₄) Inexpensive and readily available.Can reduce the starting ketone, lowering the yield.[2][5] Best used in a two-step process (form imine first, then add NaBH₄).[6]Methanol, Ethanol[5]
Catalytic Hydrogenation (H₂/Catalyst) "Green" chemistry approach, avoids hydride reagents. Can be highly efficient.[1] A patent reports a 91% yield with a Cp*Ir catalyst.[7]Requires specialized hydrogenation equipment (pressure vessel). Catalyst can be expensive and air-sensitive.Methanol[7]

Recommendation: For general laboratory use, Sodium Triacetoxyborohydride (NaBH(OAc)₃) is often the preferred reagent due to its high selectivity and improved safety profile.[2][4]

Q2: Why is pH control so important in this reaction?

A2: Maintaining the correct pH is a delicate balance. The reaction requires mildly acidic conditions (typically pH 6-7) for several reasons:[4]

  • Catalyzes Imine Formation: Acid catalyzes the dehydration of the hemiaminal intermediate to the imine.

  • Forms Reactive Iminium Ion: The imine is protonated to form an iminium ion, which is the species that is actually reduced by the hydride reagent.[2][8]

  • Prevents Amine Protonation: If the pH is too low (too acidic), the ammonia source will be fully protonated to the non-nucleophilic ammonium ion, preventing it from attacking the ketone and halting the reaction.[8]

  • Ensures Reductant Selectivity: Reagents like NaBH₃CN are most selective for the iminium ion over the ketone in the pH 6-7 range.[4] Buffers such as acetic acid or acetate salts are commonly used to maintain this optimal pH range.[8]

Q3: What is the best source of ammonia for this primary amine synthesis?

A3: Using ammonia directly can be challenging due to its gaseous nature. Therefore, ammonium salts that can release ammonia in situ are preferred.

  • Ammonium Acetate (NH₄OAc): Commonly used as it provides both the ammonia source and helps buffer the reaction in the optimal acidic range.[4]

  • Ammonium Formate (NH₄HCO₂): Often used in catalytic transfer hydrogenation reactions, where it serves as both the ammonia and hydrogen source.[7]

Q4: How do I form the final hydrochloride salt?

A4: After the reaction is complete and the free amine base has been isolated and purified, it can be converted to the hydrochloride salt. This is typically done by dissolving the amine in a suitable organic solvent, such as ethyl acetate or diethyl ether, and then adding a solution of hydrogen chloride (e.g., HCl in isopropanol or gaseous HCl).[9] The hydrochloride salt, being less soluble in the organic solvent, will precipitate and can be collected by filtration.[9]

III. Troubleshooting Guide

Even with a well-defined protocol, challenges can arise. This guide addresses common issues encountered during the synthesis.

G start Problem Encountered low_yield Low Yield of Product start->low_yield impurity Significant Impurities in Product start->impurity purification Difficulty with Purification or Isolation start->purification cause_ly1 Incomplete Reaction (Starting material remains) low_yield->cause_ly1 Check TLC/LCMS cause_ly2 Ketone Reduction (Alcohol byproduct formed) low_yield->cause_ly2 Check NMR/LCMS cause_ly3 Loss During Workup low_yield->cause_ly3 cause_imp1 Alcohol Byproduct (from Ketone Reduction) impurity->cause_imp1 cause_imp2 Unreacted Ketone impurity->cause_imp2 cause_imp3 Degradation Products impurity->cause_imp3 cause_pur1 Product is Oily / Won't Crystallize purification->cause_pur1 cause_pur2 Aqueous Emulsions During Extraction purification->cause_pur2

Caption: Troubleshooting decision tree for common synthesis issues.

Problem 1: Low or No Yield

Potential CauseRecommended Solution
Incorrect pH Verify the pH of the reaction mixture is within the optimal 6-7 range.[4] If necessary, add a small amount of glacial acetic acid to adjust.
Inefficient Imine Formation Ensure anhydrous conditions, as water can shift the equilibrium away from the imine. If using a salt like ammonium acetate, ensure it is dry. Some protocols may benefit from the addition of a dehydrating agent, although this is often unnecessary.
Inactive Reducing Agent Hydride reagents can decompose upon improper storage. Use a fresh bottle of the reducing agent. If using NaBH(OAc)₃, which is moisture-sensitive, ensure it is handled under an inert atmosphere (e.g., nitrogen or argon).[5]
Premature Reduction of Starting Ketone This is common if using a less selective reagent like NaBH₄.[2] Switch to NaBH₃CN or NaBH(OAc)₃. If NaBH₄ must be used, allow the ketone and ammonia source to stir for a sufficient time (e.g., 1-2 hours) to form the imine before adding the reducing agent.[6]
Low Reaction Temperature While many reductive aminations proceed at room temperature, some less reactive ketones may require gentle heating (e.g., 40-60 °C) to facilitate imine formation. A patent example shows a reaction at 60°C.[7]

Problem 2: Presence of 1-(4-cyanophenyl)ethanol Impurity

Potential CauseRecommended Solution
Non-selective Reducing Agent The primary cause is the reduction of the starting ketone's carbonyl group. As stated above, NaBH₄ is more prone to this side reaction than NaBH₃CN or NaBH(OAc)₃.[2][5] Using one of the latter two reagents is the most effective solution.
Incorrect Reaction Conditions If the pH is too low (e.g., < 5), the rate of ketone reduction by NaBH₃CN can increase.[4] Ensure the reaction is properly buffered.
Purification Strategy If a small amount of the alcohol impurity is formed, it can often be removed during workup. The basic amine product can be extracted into an acidic aqueous layer, leaving the neutral alcohol impurity in the organic phase. The aqueous layer is then basified, and the pure amine is re-extracted into a fresh organic solvent.

Problem 3: Difficulty with Product Isolation and Purification

Potential CauseRecommended Solution
Product Remains as an Oil During HCl Salt Formation The presence of impurities can inhibit crystallization. Ensure the free amine is pure before attempting salt formation. Try different solvents for the precipitation; common choices include ethyl acetate, diethyl ether, or isopropanol. Scratching the inside of the flask with a glass rod can induce crystallization.
Emulsion During Aqueous Workup Emulsions can form during the extraction of the amine. To break them, add a small amount of a saturated brine (NaCl) solution to the separatory funnel. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.
Final Product is Discolored Discoloration may indicate the presence of trace impurities. The free amine can be passed through a short plug of silica gel before salt formation. Alternatively, the final hydrochloride salt can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to improve purity and color.
IV. Detailed Experimental Protocol Example

This protocol is a synthesized example based on common procedures and should be adapted and optimized for specific laboratory conditions.

Synthesis of 4-(1-Aminoethyl)benzonitrile via Reductive Amination with NaBH(OAc)₃

  • Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 4-acetylbenzonitrile (1.0 eq), ammonium acetate (10 eq), and 1,2-dichloroethane (DCE) as the solvent.[4][6]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for initial imine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the stirred suspension. The addition may be slightly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 3-24 hours.

  • Quenching: Once the reaction is complete, carefully quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter the drying agent and concentrate the organic solvent under reduced pressure to yield the crude 4-(1-Aminoethyl)benzonitrile free base, which can be further purified if necessary.

  • HCl Salt Formation: Dissolve the purified free base in a minimal amount of ethyl acetate. Slowly add a solution of 2M HCl in diethyl ether or isopropanol with stirring.

  • Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold ethyl acetate or ether, and dry under vacuum to obtain 4-(1-Aminoethyl)benzonitrile hydrochloride.

References

Resolving enantiomeric excess issues in 4-(1-Aminoethyl)benzonitrile synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. This guide serves as a dedicated technical resource for resolving challenges related to achieving high enantiomeric excess (ee) in the synthesis of 4-(1-Aminoethyl)benzonitrile. As a key chiral amine building block, its stereochemical purity is paramount. This center provides in-depth troubleshooting guides, FAQs, and validated protocols to help you navigate common experimental hurdles and optimize your synthetic strategy.

Strategic Overview: Asymmetric Synthesis vs. Chiral Resolution

The first critical decision in synthesizing an enantiomerically pure compound is the overall strategy. Do you build the desired chirality from a prochiral precursor (asymmetric synthesis), or do you separate a racemic mixture after the fact (chiral resolution)? The choice depends on factors like available starting materials, catalyst costs, developmental stage, and scalability.

Strategy_Selection Start Goal: Enantiopure 4-(1-Aminoethyl)benzonitrile Prochiral Prochiral Precursor Available? (e.g., 4-Acetylbenzonitrile) Start->Prochiral Yes Racemic Racemic Amine Already Synthesized? Start->Racemic Yes Asymmetric Pursue Asymmetric Synthesis Prochiral->Asymmetric Resolution Pursue Chiral Resolution Racemic->Resolution DKR Dynamic Kinetic Resolution (DKR) Resolution->DKR Maximize Yield? Classical Classical or Kinetic Resolution Resolution->Classical Simpler Setup?

Caption: Initial strategic decision workflow.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis and analysis of chiral 4-(1-Aminoethyl)benzonitrile.

Part 1: Issues in Asymmetric Synthesis

The most direct route to enantiopure 4-(1-Aminoethyl)benzonitrile is through the asymmetric reduction of a prochiral precursor, typically 4-acetylbenzonitrile[1] or its corresponding imine.

Q1: My asymmetric reduction of 4-acetylbenzonitrile is giving low enantiomeric excess (<80% ee). What are the primary causes?

Low ee in catalytic asymmetric reactions is a classic problem that usually points to a suboptimal interplay between the catalyst, substrate, and reaction conditions.[2]

Troubleshooting Flowchart: Low Enantiomeric Excess

Troubleshooting_Low_EE Start Low ee Observed CheckPurity Verify Purity of All Components Start->CheckPurity CheckConditions Re-evaluate Reaction Conditions Start->CheckConditions CheckCatalyst Assess Catalyst System Start->CheckCatalyst Purity_Reagents Reagents & Solvents: - Use anhydrous solvents. - Titrate organometallics. - Use fresh, high-purity reagents. CheckPurity->Purity_Reagents Purity_Substrate Substrate: - Purify 4-acetylbenzonitrile (recrystallization/distillation). - Ensure no acidic/basic impurities. CheckPurity->Purity_Substrate Cond_Temp Temperature: - Is internal temp stable? - Lowering temp often increases ee. - Screen from -78°C to 0°C. CheckConditions->Cond_Temp Cond_Solvent Solvent: - Solvent polarity/coordination matters. - Screen non-coordinating solvents (Toluene, DCM, THF). CheckConditions->Cond_Solvent Cond_Conc Concentration: - Highly dilute conditions can sometimes improve ee. CheckConditions->Cond_Conc Cat_Ligand Ligand/Catalyst Choice: - Is the ligand optimal for this ketone type (aryl alkyl)? - Screen different ligand families (e.g., BINAP, PHOX, f-Binaphane). CheckCatalyst->Cat_Ligand Cat_Loading Catalyst Loading/Ratio: - Ensure accurate metal:ligand ratio. - Verify catalyst loading. CheckCatalyst->Cat_Loading Cat_Activation Catalyst Activation: - Was the pre-catalyst activated correctly per literature procedure? CheckCatalyst->Cat_Activation

Caption: Troubleshooting flowchart for low ee.

Detailed Causality:

  • Catalyst & Ligand Purity: The chiral ligand is the source of stereochemical information. Even minor enantiomeric impurity in the ligand or the presence of catalyst poisons (like water or oxygen) can drastically reduce the ee of the product.[3] Always use ligands of the highest possible enantiomeric purity and rigorously dried, deoxygenated solvents.

  • Reaction Temperature: The enantioselectivity of a reaction is dependent on the difference in the activation energies (ΔΔG‡) for the formation of the two product enantiomers. Lowering the temperature often magnifies this energy difference, leading to higher ee.[3]

  • Substrate-Catalyst Mismatch: Not all chiral catalysts are universally effective. The electronic and steric profile of 4-acetylbenzonitrile requires a well-matched catalyst system. For N-aryl imines derived from this ketone, iridium complexes with ligands like f-binaphane have shown excellent results.[4] For direct ketone reduction, ruthenium-based catalysts are often employed.[5]

Q2: I'm performing an asymmetric reductive amination. Should I form the imine in-situ or pre-form it?

Both approaches are valid, but the choice impacts optimization.

  • In-situ Formation: This is often more convenient as it's a one-pot process. However, it introduces more variables. The water formed during imine formation can inhibit or deactivate certain metal catalysts. The equilibrium between ketone, imine, and amine must be carefully managed, often by using an excess of the amine source (e.g., ammonium salts) and a dehydrating agent.

  • Pre-formation: Isolating the imine allows for its purification, removing water and unreacted ketone before the critical asymmetric reduction step. This simplifies the hydrogenation step, making it easier to troubleshoot. The downside is an additional reaction and purification step.

For initial process development and troubleshooting, pre-forming and purifying the imine is recommended to isolate variables. For a scaled-up, optimized process, an in-situ method is often more efficient.[5]

Part 2: Issues in Chiral Resolution

If you begin with a racemic mixture of 4-(1-Aminoethyl)benzonitrile, resolution is necessary.

Q3: My classical resolution via diastereomeric salt crystallization is not working. The ee of the resolved amine is low.

This is a common issue where the crystallization fails to effectively discriminate between the two diastereomeric salts.

  • Choice of Resolving Agent: This is the most critical factor. For a basic amine like yours, chiral acids are used. Common choices include (+)- or (-)-tartaric acid derivatives (e.g., O,O'-dibenzoyl-L-tartaric acid), mandelic acid, or camphorsulfonic acid.[6][7] You must empirically screen a variety of resolving agents.

  • Solvent System: The solubility difference between the diastereomeric salts is highly solvent-dependent. A systematic screening of solvents and solvent mixtures (e.g., ethanol, methanol, isopropanol, acetone, and their mixtures with water) is required to find conditions where one salt is significantly less soluble than the other.

  • Temperature and Cooling Rate: Control the crystallization temperature and cooling rate. A slow, controlled cooling profile is essential for selective crystallization and preventing the co-precipitation of the more soluble diastereomer.

Q4: I am considering Dynamic Kinetic Resolution (DKR) to improve my yield beyond the theoretical 50% of classical resolution. What are the main challenges?

DKR is a powerful technique that combines the enantioselective acylation of one amine enantiomer (via an enzyme like Candida antarctica lipase B, CALB) with the simultaneous, in-situ racemization of the unreacted amine enantiomer (via a metal catalyst).[8][9]

The Principle of Dynamic Kinetic Resolution

DKR_Principle RacemicAmine Racemic Amine (R)-Amine + (S)-Amine RAmine (R)-Amine RacemicAmine->RAmine SAmine (S)-Amine RacemicAmine->SAmine RAmide (R)-Amide (Desired Product) RAmine->RAmide Fast, Selective Acylation (Enzyme, e.g., CALB) SAmine->RAmine Racemization (Metal Catalyst, e.g., Ru)

Caption: DKR combines fast, selective reaction with racemization.

The primary challenge is catalyst compatibility. The racemization catalyst (often a Ruthenium complex) must function effectively without denaturing the enzyme, and vice-versa.[9]

  • Mutual Inhibition: The enzyme or its additives can inhibit the metal catalyst, or the metal can denature the enzyme.

  • Condition Mismatch: The optimal temperature and solvent for the enzyme might not be optimal for the racemization catalyst. Finding a compatible window of operation is key. Toluene or MTBE at moderate temperatures (e.g., 50-70 °C) are common starting points.

Part 3: Analytical Challenges

Q5: How do I develop a reliable chiral HPLC method to determine the ee of my 4-(1-Aminoethyl)benzonitrile?

Chiral High-Performance Liquid Chromatography (HPLC) is the standard for accurately determining ee.[10] Method development is an empirical process.[11]

ParameterRecommended Starting Point & Rationale
Chiral Stationary Phase (CSP) Start with polysaccharide-based columns (e.g., cellulose or amylose derivatives like Chiralcel® OD-H or Chiralpak® AD-H). These CSPs are versatile and show good selectivity for a wide range of chiral compounds, including amines.[12][13]
Mobile Phase Use normal phase conditions. A typical starting mobile phase is a mixture of Hexane/Isopropanol (IPA) with a small amount of an amine modifier.
Initial Screening Conditions 1. Mobile Phase: 90:10 Hexane:IPA + 0.1% Diethylamine (DEA).2. Rationale: The apolar hexane and polar IPA modulate retention time. The basic DEA modifier is crucial; it occupies acidic sites on the silica support, preventing peak tailing and improving the peak shape of the basic amine analyte.
Optimization Strategy 1. Adjust IPA %: If retention is too long, increase IPA (e.g., to 80:20). If too short, decrease IPA.2. Try a Different Alcohol: Sometimes, switching IPA for Ethanol can significantly alter selectivity.3. Change Modifier: If peak shape is poor, vary the concentration or type of amine modifier (e.g., triethylamine).

See the Experimental Protocols section for a detailed method development workflow.

Key Experimental Protocols

Disclaimer: These protocols are intended as a starting point. All procedures should be performed by qualified personnel with appropriate safety precautions.

Protocol 1: Asymmetric Reductive Amination of 4-Acetylbenzonitrile

This protocol is adapted from literature procedures for Ru-catalyzed direct asymmetric reductive amination.[5]

Materials:

  • 4-Acetylbenzonitrile (1.0 mmol)

  • Ammonium iodide (NH₄I) (2.0 mmol)

  • [Ru(p-cymene)I₂]₂ (0.01 mmol)

  • (S,S)-f-Binaphane (chiral ligand) (0.022 mmol)

  • Anhydrous, degassed 2-propanol (5 mL)

  • High-pressure autoclave with magnetic stirring

  • Hydrogen gas (H₂) source

Procedure:

  • In a glovebox, add [Ru(p-cymene)I₂]₂ and (S,S)-f-Binaphane to a vial. Add 2 mL of 2-propanol and stir at 80°C for 30 minutes to form the pre-catalyst.

  • To the autoclave vessel, add 4-acetylbenzonitrile and ammonium iodide.

  • Transfer the pre-catalyst solution to the autoclave via syringe. Wash the vial with the remaining 3 mL of 2-propanol and add it to the vessel.

  • Seal the autoclave. Purge with H₂ gas three times.

  • Pressurize the vessel to 50 atm with H₂.

  • Stir the reaction at 60°C for 24 hours.

  • Cool the reactor to room temperature and carefully vent the H₂ gas.

  • Quench the reaction by adding 10 mL of 1 M NaOH.

  • Extract the product with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude amine by silica gel chromatography.

  • Determine the yield and analyze the enantiomeric excess using a developed chiral HPLC method.

Protocol 2: Dynamic Kinetic Resolution (DKR) of Racemic 4-(1-Aminoethyl)benzonitrile

This protocol is based on established chemoenzymatic DKR methods for primary amines.[8]

Materials:

  • Racemic 4-(1-Aminoethyl)benzonitrile (1.0 mmol)

  • Shvo's catalyst (Ruthenium racemization catalyst) (0.02 mmol)

  • Immobilized Candida antarctica Lipase B (Novozym® 435) (50 mg)

  • Isopropyl acetate (acylating agent) (1.5 mmol)

  • Anhydrous toluene (10 mL)

  • Anhydrous sodium carbonate (Na₂CO₃) (0.5 mmol)

Procedure:

  • To an oven-dried flask under an inert atmosphere (e.g., Argon), add the racemic amine, Shvo's catalyst, Novozym® 435, and sodium carbonate.

  • Add anhydrous toluene, followed by isopropyl acetate.

  • Heat the reaction mixture with stirring at 60°C.

  • Monitor the reaction progress by taking small aliquots and analyzing them by TLC or GC. The reaction is complete when the starting amine is fully consumed. This may take 24-48 hours.

  • Once complete, cool the mixture to room temperature.

  • Filter the reaction mixture to remove the immobilized enzyme and catalyst. Wash the solids with a small amount of ethyl acetate.

  • Concentrate the filtrate under reduced pressure to obtain the crude (R)-N-(1-(4-cyanophenyl)ethyl)acetamide (assuming the enzyme selectively acylates the R-enantiomer).

  • Purify the amide product by silica gel chromatography.

  • Determine the yield and analyze the enantiomeric excess of the amide product by chiral HPLC. The amine can be recovered by hydrolysis of the amide if needed.

Protocol 3: Chiral HPLC Method Development Workflow

Objective: To separate the enantiomers of 4-(1-Aminoethyl)benzonitrile.

Equipment & Materials:

  • HPLC system with UV detector

  • Chiral column (e.g., Chiralcel® OD-H, 250 x 4.6 mm)

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (EtOH)

  • Amine modifier: Diethylamine (DEA)

  • Racemic standard of 4-(1-Aminoethyl)benzonitrile

Procedure:

  • Prepare Stock Solutions:

    • Prepare a ~1 mg/mL solution of the racemic standard in the mobile phase.

    • Prepare mobile phases A (95:5 Hexane:IPA + 0.1% DEA), B (90:10 Hexane:IPA + 0.1% DEA), and C (80:20 Hexane:IPA + 0.1% DEA).

  • Initial Screening:

    • Equilibrate the column with mobile phase B at a flow rate of 1.0 mL/min.

    • Set the UV detector to a wavelength where the analyte absorbs (e.g., 254 nm).

    • Inject the racemic standard.

    • Analyze the chromatogram:

      • No separation? Proceed to step 3.

      • Partial separation? Proceed to step 4 for optimization.

      • Baseline separation? The method is successful.

  • Column/Solvent Screening (if no separation):

    • Switch the alcohol in the mobile phase. Prepare an 90:10 Hexane:EtOH + 0.1% DEA mobile phase and re-inject.

    • If still unsuccessful, switch to a different class of chiral column (e.g., a Chiralpak® IA, an amylose-based CSP) and repeat the screening process.

  • Optimization (if partial separation):

    • Resolution (Rs < 1.5): To improve the separation between the two peaks, decrease the polarity of the mobile phase (i.e., decrease the %IPA, switch from mobile phase B to A). This will increase retention times but often improves resolution.

    • Long Run Time (k' > 10): To shorten the run time, increase the polarity of the mobile phase (i.e., increase the %IPA, switch from mobile phase B to C).

  • Method Validation: Once baseline separation (Rs ≥ 1.5) is achieved within a reasonable run time, validate the method by confirming its reproducibility and linearity.

References

Technical Support Center: Stability of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1-Aminoethyl)benzonitrile hydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this important chemical intermediate. Understanding the stability of this compound in various solvents is paramount for ensuring the accuracy of experimental results, the purity of synthesized materials, and the overall success of your research endeavors. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and detailed protocols for your experimental workflows.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when handling this compound.

Q1: What is this compound and what are its primary stability concerns?

This compound is a bifunctional organic compound featuring a benzonitrile group and a chiral primary amine on an ethyl substituent. The hydrochloride salt form enhances its stability and handling properties as a solid.[1] The two primary stability concerns arise from its functional groups:

  • Hydrolysis of the Nitrile Group: The cyano (-C≡N) group is susceptible to hydrolysis, especially under acidic or basic conditions, which converts it first to an amide and subsequently to a carboxylic acid.[2][3][4]

  • Racemization of the Chiral Center: The carbon atom to which the amino group is attached is a stereocenter. Under certain conditions, particularly basic pH, the chiral integrity can be compromised, leading to a loss of enantiomeric purity (racemization).[5][6]

Q2: What are the recommended storage conditions for the solid compound and its solutions?
  • Solid Form: As a solid, the hydrochloride salt is generally stable. It should be stored in a tightly sealed container in a cool, dry place, protected from light.[7] Some suppliers recommend storage under an inert atmosphere (e.g., argon) as it can be hygroscopic.[8]

  • Solutions: The stability in solution is highly dependent on the solvent and pH. Stock solutions should be prepared fresh whenever possible. If storage is necessary, it is best to use anhydrous aprotic solvents like DMSO or Acetonitrile, store at -20°C or -80°C, and minimize freeze-thaw cycles.[9] Aqueous solutions, especially buffered ones, should be used immediately after preparation.

Q3: What is the general solubility of this compound?

Being a hydrochloride salt, the compound exhibits good solubility in polar protic solvents. It is generally soluble in water, methanol, and DMSO.[1][10] Its solubility in less polar solvents like dichloromethane or ethyl acetate is significantly lower.

Q4: Which solvents or conditions should I strictly avoid for long-term storage?

You should avoid long-term storage in:

  • Aqueous buffers, especially at basic or strongly acidic pH: These conditions will promote the hydrolysis of the nitrile group.[11][12]

  • Protic solvents like water and alcohols if moisture is not controlled: Even neutral water can cause slow hydrolysis over time.

  • Any basic media (e.g., solutions containing amines like triethylamine, or basic buffers): These conditions can induce racemization of the chiral center.[13]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides specific advice for problems you might encounter during your experiments.

Q: My compound purity is decreasing in an aqueous buffer (e.g., PBS pH 7.4) over a few hours. I see a new, more polar peak in my HPLC analysis. What is happening?

A: You are most likely observing the hydrolysis of the nitrile group. The nitrile moiety (-C≡N) is electrophilic and can be attacked by water.[14] This reaction proceeds in two stages: first, conversion to the corresponding amide (4-(1-Aminoethyl)benzamide), and then further hydrolysis to the carboxylic acid (4-(1-Aminoethyl)benzoic acid).[15][16] Both the amide and the carboxylic acid are more polar than the parent nitrile, which is why they would appear as new, earlier-eluting peaks in a standard reverse-phase HPLC method. This degradation is accelerated by both acidic and basic conditions.[2]

Recommendation: If your experiment requires an aqueous medium, prepare the solution immediately before use and keep it chilled to slow the degradation rate. Analyze the sample with minimal delay. For kinetic studies, ensure the timeframe is short enough to minimize the impact of this degradation.

Q: I started with the enantiomerically pure (S)-enantiomer, but after my workup, which involved a basic wash, I am observing a significant loss of enantiomeric excess (e.e.). Why?

A: You are likely experiencing base-induced racemization at the chiral center. The proton on the chiral carbon (the carbon bearing the amino group) is weakly acidic. In the presence of a base, this proton can be abstracted to form a transient, planar carbanion or imine intermediate.[6] Reprotonation of this intermediate can occur from either face, leading to the formation of both the (S) and (R) enantiomers, thus eroding the enantiomeric excess.[5][17]

Recommendation: Avoid using basic conditions if maintaining chiral purity is critical. If a base is necessary, use the mildest base possible for the shortest duration at the lowest feasible temperature. Consider alternative workup procedures, such as using a solid-phase extraction (SPE) cartridge or avoiding aqueous washes altogether if possible.

Q: I prepared a stock solution in methanol and left it on the bench for a day. My mass spectrometry results now show a peak with a mass increase of +32 amu. What is this new species?

A: This mass change is consistent with the addition of a molecule of methanol. While less common than hydrolysis, protic solvents like methanol can, under certain conditions (e.g., presence of trace acid or base catalysts), react with the nitrile group. This can lead to the formation of an imino ether or other solvent adducts. A more likely scenario, however, is the reaction of an activated intermediate. It is crucial to use high-purity, anhydrous solvents to minimize such side reactions.

Recommendation: Always use anhydrous, high-purity solvents for preparing stock solutions intended for storage.[18] If you must use a protic solvent, prepare the solution fresh and use it immediately.

Q: Are DMSO and Acetonitrile safe solvents for preparing and storing stock solutions?

A: Yes, generally, high-purity, anhydrous dimethyl sulfoxide (DMSO) and acetonitrile (ACN) are excellent choices for stock solutions. They are aprotic and non-reactive towards the nitrile and amine functionalities under standard conditions. They are the preferred solvents for creating concentrated stocks for long-term storage at low temperatures (e.g., -20°C or -80°C).[9]

Recommendation: Use anhydrous grade solvents and store the resulting stock solutions in tightly sealed vials with desiccant to prevent moisture absorption, which could lead to hydrolysis over time.

Section 3: Key Degradation Pathways

Understanding the chemical mechanisms of degradation is key to preventing them.

Hydrolysis of the Benzonitrile Group

The primary degradation pathway in the presence of water is the hydrolysis of the nitrile. This reaction can be catalyzed by either acid or base.[11][12]

  • Acid-Catalyzed Hydrolysis: The nitrile nitrogen is first protonated, which makes the carbon atom significantly more electrophilic and susceptible to nucleophilic attack by a weak nucleophile like water.[4] A series of proton transfers leads to an amide intermediate, which is then further hydrolyzed to the carboxylic acid and an ammonium ion.[3][16]

  • Base-Catalyzed Hydrolysis: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[11] Protonation by water forms an imidic acid tautomer, which rearranges to the amide.[12] The amide is then further hydrolyzed under basic conditions to yield a carboxylate salt and ammonia.[2]

G cluster_main Nitrile Hydrolysis Pathway cluster_conditions parent 4-(1-Aminoethyl)benzonitrile amide Intermediate: 4-(1-Aminoethyl)benzamide parent->amide H₂O (Acid or Base) acid Final Product: 4-(1-Aminoethyl)benzoic Acid amide->acid H₂O (Acid or Base) acid_cond Acidic Conditions (H₃O⁺) base_cond Basic Conditions (OH⁻)

Caption: Primary degradation pathway via nitrile hydrolysis.

Racemization at the Chiral Center

For enantiomerically pure forms of the compound, maintaining stereochemical integrity is crucial. The primary risk is racemization, which erodes the enantiomeric excess (e.e.) and results in a 1:1 mixture of R and S enantiomers. This is most commonly facilitated by bases, which can reversibly remove the proton from the chiral carbon.

G S_enantiomer (S)-Enantiomer intermediate Planar Intermediate (Carbanion / Imine) S_enantiomer->intermediate Deprotonation (Base) R_enantiomer (R)-Enantiomer intermediate->R_enantiomer Reprotonation

Caption: Mechanism of base-catalyzed racemization.

Section 4: Experimental Protocols

Follow these protocols to ensure the reliable use of this compound in your experiments.

Protocol 4.1: Preparation of a Stock Solution
  • Preparation: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: Weigh the desired amount of solid in a clean, dry vial under ambient or inert atmosphere.

  • Solvent Addition: Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the target concentration.

  • Dissolution: Vortex or sonicate gently until the solid is completely dissolved.

  • Storage: If not for immediate use, aliquot the solution into smaller volumes to avoid multiple freeze-thaw cycles. Store vials tightly sealed at -20°C or -80°C, protected from light.

Protocol 4.2: HPLC Method for Stability and Purity Assessment

This protocol provides a general starting point for reverse-phase HPLC analysis. Method optimization may be required.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • System Suitability: Inject a standard solution to confirm retention time reproducibility, peak shape (tailing factor < 2.0), and resolution from any known impurities.[19]

Protocol 4.3: Conducting a Forced Degradation Study

Forced degradation (or stress testing) is used to identify likely degradation products and demonstrate the stability-indicating nature of an analytical method.[20][21]

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions (Parallel) start Prepare Stock Solution in 50:50 ACN:H₂O acid Acid Hydrolysis (0.1 M HCl, 60°C) base Base Hydrolysis (0.1 M NaOH, RT) ox Oxidation (3% H₂O₂, RT) thermal Thermal (60°C in solution) quench Quench Reaction (Neutralize if needed) acid->quench base->quench ox->quench thermal->quench analyze Analyze by HPLC-UV/MS quench->analyze end Identify Degradants & Assess Mass Balance analyze->end

References

Technical Support Center: Optimizing Coupling Reactions with 4-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-(1-Aminoethyl)benzonitrile hydrochloride. As Senior Application Scientists, we have compiled this resource to address the common challenges and questions that arise when utilizing this versatile reagent in coupling reactions. This guide is designed for researchers, chemists, and drug development professionals seeking to streamline their synthetic workflows and troubleshoot experimental hurdles.

Introduction: Understanding the Molecule

4-(1-Aminoethyl)benzonitrile is a bifunctional molecule containing a primary amine and a nitrile group. It is typically supplied as a hydrochloride salt to improve its stability and handling. While this salt form is convenient, it introduces a critical step that must be addressed before the amine's nucleophilicity can be leveraged in coupling reactions. This guide provides detailed protocols and troubleshooting advice for two of the most common applications: amide bond formation and Buchwald-Hartwig C-N cross-coupling.

Section 1: Pre-Reaction Considerations & FAQs

This section addresses the crucial preparatory steps and fundamental questions you should consider before starting your experiment.

Q1: Why is my starting material a hydrochloride salt, and do I need to neutralize it?

Answer: The primary amine in 4-(1-Aminoethyl)benzonitrile is basic and is converted to a hydrochloride salt (an ammonium salt) to enhance its shelf-life and make it a stable, crystalline solid.[1] However, in this protonated form, the nitrogen's lone pair of electrons is unavailable, rendering the amine non-nucleophilic.[2] Therefore, for the amine to participate in a coupling reaction, it must be converted back to its free base form. Failure to neutralize the salt is one of the most common reasons for reaction failure.

Q2: How should I neutralize the amine hydrochloride?

Answer: You have two primary strategies: in-situ neutralization within the reaction vessel or a separate workup step before the reaction. The choice depends on the specific reaction conditions and the stability of your other reagents.

  • In-situ Neutralization: This is the most common approach. It involves adding a base directly to the reaction mixture. For this method, a non-nucleophilic organic base is often preferred to avoid competition with the primary amine.[2][3]

  • Pre-neutralization via Extraction: This method isolates the free amine before the coupling reaction. It is useful if the salts formed from in-situ neutralization might interfere with the reaction or if the required base is incompatible with other reagents.

Table 1: Common Bases for Neutralization

BaseTypepKaH (approx.)Typical EquivalentsNotes
Triethylamine (TEA)Organic10.81.1 - 1.5Common and inexpensive. Can sometimes participate in side reactions.
Diisopropylethylamine (DIPEA or Hünig's Base)Organic11.01.1 - 1.5Sterically hindered and non-nucleophilic. An excellent choice for most coupling reactions.[3]
Sodium Carbonate (Na₂CO₃)Inorganic10.31.5 - 2.5A mild inorganic base. Its limited solubility in many organic solvents can sometimes be an issue.[4][5]
Potassium Carbonate (K₂CO₃)Inorganic10.31.5 - 2.5Similar to Na₂CO₃ but often more effective due to better solubility of its bicarbonate byproduct.[5]
Potassium Phosphate (K₃PO₄)Inorganic12.31.5 - 2.5A strong inorganic base, often used in palladium-catalyzed reactions.[6]
Experimental Protocol: Pre-neutralization and Extraction of the Free Base
  • Dissolution: Dissolve 1.0 equivalent of this compound in water (approx. 10 mL per gram).

  • Basification: Cool the solution in an ice bath and slowly add a 1 M solution of sodium hydroxide (NaOH) while stirring. Monitor the pH with pH paper or a meter, stopping when the pH is >10.

  • Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with an organic solvent like dichloromethane (DCM) or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the free amine, which should be used immediately.

Q3: Does the nitrile group interfere with coupling reactions?

Answer: Generally, the nitrile group is robust and compatible with many common coupling conditions, including standard amide coupling and Buchwald-Hartwig reactions. However, you should be aware of two potential issues:

  • Hydrolysis: Under harsh acidic or basic conditions, particularly with heating, the nitrile can hydrolyze to a carboxamide or a carboxylic acid. This is generally not a concern under standard, anhydrous coupling conditions.

  • Palladium Catalysis: In some specific palladium-catalyzed reactions, the nitrile group can act as a directing group or even participate in the reaction (e.g., carbopalladation).[7][8][9] However, for standard C-N cross-coupling, it is typically a well-tolerated spectator group.

Section 2: Troubleshooting Guide for Common Coupling Reactions

This section provides targeted advice for specific reaction types in a problem-and-solution format.

Subsection 2.1: Amide Bond Formation

Amide coupling involves reacting the amine with an activated carboxylic acid. The most common method involves using coupling reagents that form a highly reactive intermediate in-situ.[10]

G cluster_0 Amide Coupling Workflow Start Start Combine Acid & Solvent 1. Combine Carboxylic Acid and Anhydrous Solvent Start->Combine Acid & Solvent Add Coupling Reagent 2. Add Coupling Reagent (e.g., HATU, EDC) Combine Acid & Solvent->Add Coupling Reagent Add Base 3. Add Non-nucleophilic Base (e.g., DIPEA, 2-3 equiv.) Add Coupling Reagent->Add Base Add Amine HCl 4. Add 4-(1-Aminoethyl)benzonitrile HCl (1.0 equiv.) Add Base->Add Amine HCl Stir 5. Stir at RT (Monitor by TLC/LC-MS) Add Amine HCl->Stir Workup 6. Aqueous Workup Stir->Workup Purify 7. Purify Product Workup->Purify End End Purify->End

Caption: A typical workflow for an in-situ amide coupling reaction.

FAQs for Amide Coupling

  • Q: My reaction is stalled, and I still see both starting materials by TLC/LC-MS. What's wrong?

    • Insufficient Base: The most likely cause. You need at least one equivalent of base to neutralize the HCl salt, plus additional base required by the coupling reagent (many, like HATU, release acid).[11][12] Solution: Use 2.5-3.0 equivalents of a non-nucleophilic base like DIPEA.

    • Inactive Coupling Reagent: Coupling reagents can degrade with moisture. Solution: Use a fresh bottle of coupling reagent or store it properly in a desiccator.

    • Poor Solvent Choice: Ensure your solvent can dissolve all reactants. DMF and DCM are common choices.

  • Q: My reaction is messy, with many side products. What is happening?

    • Racemization: If your carboxylic acid has a chiral center, some coupling reagents (especially carbodiimides like DCC/EDC used alone) can cause epimerization.[13] Solution: Add an auxiliary agent like 1-Hydroxybenzotriazole (HOBt) or use a reagent that incorporates it, such as HATU or HBTU, which are known to suppress racemization.[13]

    • Side Reaction with Amine: Excessively reactive intermediates (e.g., acid chlorides) can be non-selective. Solution: Stick to modern coupling reagents which offer a more controlled reaction.

Table 2: Selecting an Amide Coupling Reagent

ReagentClassProsCons
EDC (EDCI)CarbodiimideWater-soluble byproducts, easy to remove during workup.[14]Prone to causing racemization without an additive like HOBt.[13]
DCCCarbodiimideInexpensive and effective.Byproduct (DCU) is insoluble and requires filtration; can be difficult to remove completely.
HATU / HBTUAminium/Uronium SaltVery fast, high yielding, and low racemization.[13]More expensive; can react with the amine if stoichiometry is not controlled.
Subsection 2.2: Buchwald-Hartwig C-N Cross-Coupling

This palladium-catalyzed reaction is a powerful method for forming an aryl-amine bond by coupling an amine with an aryl halide or triflate.[15] Success is highly dependent on the correct combination of palladium source, ligand, base, and solvent.

G cluster_1 Buchwald-Hartwig Troubleshooting Start Reaction Failed (Low Yield / No Product) Check_Base Is the base strong enough? (e.g., NaOtBu, K3PO4) Start->Check_Base Check_Neutralization Was the amine HCl fully neutralized? (Add extra base equiv.) Check_Base->Check_Neutralization Yes Optimize Reaction Optimized Check_Base->Optimize No, use stronger base Check_Inertness Was the reaction fully inert? (Degas solvent, use glovebox) Check_Neutralization->Check_Inertness Yes Check_Neutralization->Optimize No, add more base Check_Catalyst Is the Pd/Ligand combination appropriate? Check_Inertness->Check_Catalyst Yes Check_Inertness->Optimize No, improve technique Screen_Ligands Screen different ligands (e.g., XPhos, RuPhos) Check_Catalyst->Screen_Ligands No/Unsure Check_Catalyst->Optimize Yes Screen_Solvents Try different solvents (Toluene, Dioxane) Screen_Ligands->Screen_Solvents Screen_Solvents->Optimize

Caption: A logical troubleshooting workflow for a failed Buchwald-Hartwig reaction.

FAQs for Buchwald-Hartwig Coupling

  • Q: I am getting no product, and my starting materials are unreacted. What should I check?

    • Catalyst System: The choice of ligand is critical. Modern, sterically demanding biarylphosphine ligands (e.g., those from the "Phos" family) are essential for coupling aryl chlorides and for hindered substrates.[16][17] First-generation catalysts are often ineffective.[15]

    • Base: A strong base is required to deprotonate the amine and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) are common choices.[6][17] Ensure you have added enough to neutralize the HCl salt plus the 1.5-2.0 equivalents needed for the reaction itself.

    • Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. The reaction must be performed under an inert atmosphere (Nitrogen or Argon). Solvents should be thoroughly degassed.[16]

  • Q: My aryl halide is being consumed, but I am seeing the dehalogenated arene, not my product. Why?

    • This is a known side reaction called hydrodehalogenation. It can compete with the desired reductive elimination step.[15]

    • Solution: This often points to a suboptimal ligand or temperature. Try screening a different set of ligands. Sometimes, lowering the reaction temperature can favor the desired C-N bond formation over the side reaction.

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • Setup: In a glovebox, add the aryl halide (1.0 equiv.), palladium precatalyst (e.g., G3-XPhos, 1-2 mol%), and base (e.g., NaOtBu, 2.2 equiv.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.2 equiv.) to the vial.

  • Solvent: Add anhydrous, degassed solvent (e.g., toluene or dioxane, approx. 0.1 M).

  • Reaction: Seal the vial, remove it from the glovebox, and heat to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS or GC-MS.

  • Workup: After cooling, quench the reaction with water, and extract the product with an organic solvent.

  • Purification: Purify the crude product by flash column chromatography.[18]

Section 3: Analytical and Purification Strategies
  • Q: How can I effectively monitor my reaction's progress?

    • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the consumption of starting materials and the formation of the product.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for quantitative analysis. It provides information on conversion and can help identify byproducts by their mass.[19]

  • Q: What are the best methods for purifying the final coupled product?

    • Flash Column Chromatography: This is the most common and effective method for purifying products from both amide and Buchwald-Hartwig couplings, as it can separate the product from residual reagents, catalysts, and byproducts.[18][20]

    • Acid-Base Extraction: Since your product contains a basic nitrile group (and potentially a newly formed amide or secondary amine), you may be able to use acid-base chemistry. Extracting the organic layer with dilute acid (e.g., 1 M HCl) will protonate basic compounds, pulling them into the aqueous layer. Subsequent basification and re-extraction can isolate the desired product. This is highly dependent on the overall functionality of the molecule.

References

Common impurities in commercial 4-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(1-Aminoethyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the quality, handling, and application of this reagent. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your research.

The purity of starting materials is paramount in drug discovery and development, as impurities can lead to unforeseen side reactions, altered biological activity, and difficulty in reproducing results.[1][2] This is particularly true for chiral compounds like 4-(1-Aminoethyl)benzonitrile, where the presence of the undesired enantiomer can have significantly different pharmacological or toxicological effects.[3][4]

This guide will delve into the common impurities associated with commercially available this compound, their origins, and their potential impact on your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental problems that may arise due to impurities in your this compound reagent.

Issue 1: My reaction yield is lower than expected, and I observe a significant amount of a ketone byproduct.

Possible Cause: Your this compound may be contaminated with the starting material, 4-acetylbenzonitrile.

Scientific Explanation: The most common synthesis of 4-(1-Aminoethyl)benzonitrile is through the reductive amination of 4-acetylbenzonitrile.[5] If the reaction or purification is incomplete, the starting ketone may remain as an impurity. In subsequent reactions where the primary amine of 4-(1-Aminoethyl)benzonitrile is the intended nucleophile, the presence of the electrophilic ketone group of 4-acetylbenzonitrile can lead to undesired side reactions or act as a non-reactive species, thus lowering the overall yield of your target molecule.

Troubleshooting Steps:

  • Confirm the Presence of the Impurity:

    • TLC Analysis: Spot your commercial this compound alongside a standard of 4-acetylbenzonitrile (if available). Use a mobile phase such as ethyl acetate/hexanes. The ketone will have a higher Rf value than the more polar amine hydrochloride.

    • ¹H NMR Spectroscopy: Dissolve a sample of your reagent in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Look for a characteristic singlet peak around 2.5-2.6 ppm, corresponding to the methyl protons of the acetyl group in 4-acetylbenzonitrile.

  • Purification Protocol: Recrystallization

    • Objective: To separate the more soluble starting material from the less soluble amine hydrochloride salt.

    • Protocol:

      • Dissolve the impure this compound in a minimal amount of hot methanol or ethanol.

      • Slowly add a less polar co-solvent, such as isopropyl ether or ethyl acetate, until the solution becomes slightly turbid.

      • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to promote crystallization.

      • Collect the purified crystals by filtration, wash with a small amount of the cold co-solvent, and dry under vacuum.

    • Validation: Re-analyze the purified material by TLC or ¹H NMR to confirm the absence of the 4-acetylbenzonitrile impurity.

Issue 2: My product shows unexpected diastereomers or enantiomeric excess (e.e.) is lower than expected in a stereospecific reaction.

Possible Cause: If you are using an enantiomerically pure form (e.g., (R)- or (S)-4-(1-Aminoethyl)benzonitrile hydrochloride), it may be contaminated with the opposite enantiomer.

Scientific Explanation: For chiral drugs, the presence of the unintended enantiomer is considered an impurity.[1][6] This impurity can have no effect, a reduced effect, or even deleterious effects.[3] In stereospecific synthesis, contamination with the opposite enantiomer will lead to the formation of the corresponding undesired stereoisomer of your product, thereby reducing the enantiomeric or diastereomeric purity of your final compound.

Troubleshooting Steps:

  • Determine Enantiomeric Purity:

    • Chiral HPLC Analysis: This is the most definitive method.

      • Workflow:

        • Neutralize the hydrochloride salt to the free amine.

        • Derivatize the amine with a chiral derivatizing agent (e.g., Mosher's acid chloride) or use a chiral stationary phase (CSP) column.

        • Analyze the sample by HPLC and integrate the peaks corresponding to the two enantiomers to determine the enantiomeric excess.

      G cluster_workflow Chiral HPLC Workflow start Impure (R)- or (S)-Amine HCl neutralize Neutralize to Free Amine (e.g., aq. NaHCO₃, extract) start->neutralize derivatize Derivatize with Chiral Agent (Optional, if not using CSP) neutralize->derivatize hplc Analyze on Chiral HPLC (CSP column) derivatize->hplc Inject sample result Determine Enantiomeric Excess (e.e.) hplc->result

      Workflow for determining enantiomeric purity.
  • Purification Strategy: Diastereomeric Salt Resolution

    • Objective: To separate the enantiomers by converting them into diastereomeric salts with different solubilities.

    • Protocol:

      • Neutralize the hydrochloride salt to obtain the free racemic or enantiomerically impure amine.

      • Dissolve the amine in a suitable solvent (e.g., methanol or ethanol).

      • Add a stoichiometric amount of a chiral acid (e.g., L-(+)-tartaric acid or (1R)-(-)-camphorsulfonic acid).

      • The diastereomeric salt of the desired enantiomer should preferentially crystallize out of solution upon cooling or solvent evaporation.

      • Filter the crystals and neutralize the salt to recover the enantiomerically pure free amine.

      • The hydrochloride salt can be reformed by treating a solution of the free amine with HCl in a suitable solvent like ether or ethyl acetate.

Issue 3: I'm seeing a small, unidentified peak in my LC-MS that doesn't correspond to my product or starting materials.

Possible Cause: This could be a process-related impurity, such as a byproduct from the synthesis, or a degradation product. A likely candidate is the corresponding alcohol, 1-(4-cyanophenyl)ethanol, formed from the reduction of the intermediate imine.

Scientific Explanation: During reductive amination, the ketone is first converted to an imine, which is then reduced to the amine. If water is present, the imine can hydrolyze back to the ketone, or the ketone itself can be reduced to the corresponding secondary alcohol. This alcohol is structurally similar to the desired amine and may be carried through the purification process.

Troubleshooting Steps:

  • Characterize the Impurity:

    • LC-MS Analysis: Determine the mass of the impurity. 1-(4-cyanophenyl)ethanol has a molecular weight of 147.18 g/mol , which will be detected as [M+H]⁺ at m/z 148.18.

    • High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass to predict the elemental composition and confirm the identity of the impurity.

  • Purification Protocol: Chromatographic Separation

    • Objective: To separate the more polar alcohol impurity from the amine product.

    • Method: Flash column chromatography on silica gel is an effective method for purification.

      • Stationary Phase: Silica gel.

      • Mobile Phase: A gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes. The more polar alcohol will elute later than the free amine (after neutralization of the HCl salt).

      • Note: The hydrochloride salt is generally not suitable for silica gel chromatography. The salt must be neutralized to the free base before loading onto the column.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in commercial this compound?

Based on its common synthesis via reductive amination of 4-acetylbenzonitrile, the most probable impurities are:

Impurity NameStructureOriginPotential Impact
4-Acetylbenzonitrile KetoneUnreacted starting materialReduces reaction yield; can cause side reactions.
Opposite Enantiomer (R)- or (S)-isomerIncomplete chiral resolution or synthesisLowers e.e. of final product; potential for off-target biological effects.[3]
1-(4-Cyanophenyl)ethanol AlcoholByproduct of reductionCan be difficult to separate; may interfere with subsequent reactions.
Residual Solvents e.g., Methanol, DichloromethaneFrom synthesis and purificationMay affect reaction kinetics or product solubility.
Inorganic Salts e.g., Ammonium FormateReagents from synthesisCan affect solubility and may need to be removed for certain applications.

Q2: How does the hydrochloride salt form affect the reagent's properties?

The hydrochloride salt is typically a stable, crystalline solid that is easier to handle and weigh than the free amine, which may be an oil or a lower-melting solid. The salt form also improves the shelf life by protecting the basic amine group from atmospheric carbon dioxide and oxidative degradation. However, for most reactions, the salt must be neutralized with a base (e.g., triethylamine, sodium bicarbonate) to liberate the nucleophilic free amine.

Q3: What are the ideal storage conditions for this compound?

To ensure stability and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7] For long-term storage, refrigeration is recommended.

Q4: My NMR spectrum looks clean, but my elemental analysis is off. What could be the cause?

This is often due to the presence of non-proton-containing impurities, such as inorganic salts from the synthesis or purification steps. Anion chromatographic analysis can be used to identify and quantify such impurities.[8] It is also possible that the material is hygroscopic and has absorbed water from the atmosphere.

Q5: Can I use 4-(Aminomethyl)benzonitrile hydrochloride instead of this compound?

No, these are different compounds. 4-(Aminomethyl)benzonitrile hydrochloride has the aminomethyl group (-CH₂NH₂) directly attached to the benzene ring, whereas this compound has a chiral aminomethyl group (-CH(CH₃)NH₂). Using the wrong isomer will result in a completely different final product. Always verify the CAS number and structure of your reagents.

  • 4-(1-Aminoethyl)benzonitrile HCl: CAS No. 1177316-44-7 (racemic)[9], 911372-78-6 ((R)-isomer)[10], 911372-80-0 ((S)-isomer)[11][12]

  • 4-(Aminomethyl)benzonitrile HCl: CAS No. 15996-76-6[13]

References

Technical Support Center: A Guide to the Storage and Handling of 4-(1-Aminoethyl)benzonitrile Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-(1-Aminoethyl)benzonitrile hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshoot common issues encountered during the storage and handling of this valuable chiral building block. By understanding the chemical properties and potential challenges associated with this compound, you can ensure the integrity of your experiments and the quality of your results.

I. Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding this compound.

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store this compound in a cool, dry, and well-ventilated place.[1] The container should be tightly sealed to prevent moisture absorption and contamination. For long-term storage, refrigeration is advisable. As a hydrochloride salt, it is generally more stable and easier to handle than its free base form.[2]

Q2: Is this compound hygroscopic?

Q3: What are the signs of degradation or impurity in my sample?

A3: Visual signs of degradation can include a change in color from white or off-white to yellow or brown, and a clumpy or sticky appearance, which may indicate moisture absorption. Chemically, degradation can be identified by the presence of unexpected peaks in your analytical data (e.g., HPLC, NMR). Common impurities could arise from hydrolysis of the nitrile group to a carboxylic acid or from racemization of the chiral center.

Q4: In which solvents is this compound soluble?

A4: As a hydrochloride salt, it is generally soluble in water and polar organic solvents.[2] While a comprehensive quantitative solubility profile is not widely published, it is expected to have good solubility in alcohols (methanol, ethanol) and limited solubility in less polar solvents like dichloromethane (DCM) and diethyl ether. For reactions requiring the free amine, the hydrochloride salt is typically dissolved in a suitable solvent and neutralized with a non-nucleophilic base.

Q5: Can the free base be generated from the hydrochloride salt? How should it be handled?

A5: Yes, the free base can be generated by treating a solution of the hydrochloride salt with a base, such as sodium hydroxide or an organic base like triethylamine. The free amine can then be extracted into an organic solvent. However, be aware that the free base is likely to be less stable than the hydrochloride salt and may be more susceptible to oxidation and degradation.[3] It is often recommended to generate the free base in situ just before its use in a reaction.

II. Troubleshooting Guide

This section provides a structured approach to resolving common experimental issues.

Issue 1: Inconsistent or Low Yield in Amide Coupling Reactions

Amide bond formation is a common application for this chiral amine. Low yields can be frustrating, and the following workflow can help diagnose the issue.

G cluster_solutions Potential Solutions start Low Amide Coupling Yield check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_activation Review Carboxylic Acid Activation Step check_reagents->check_activation Reagents OK sol_reagents Use fresh, anhydrous reagents. Ensure correct stoichiometry. check_reagents->sol_reagents Issue Found check_base Assess Base Choice and Equivalents check_activation->check_base Activation Protocol Correct sol_activation Allow sufficient pre-activation time. Consider a different coupling agent (e.g., HATU, EDC/HOBt). check_activation->sol_activation Issue Found check_conditions Examine Reaction Conditions (Solvent, Temp.) check_base->check_conditions Base is Appropriate sol_base Use a non-nucleophilic base (e.g., DIPEA). Use sufficient equivalents to neutralize HCl salt and activate coupling. check_base->sol_base Issue Found check_racemization Analyze for Racemization check_conditions->check_racemization Conditions Optimized sol_conditions Ensure anhydrous solvent. Optimize temperature; some reactions benefit from cooling or gentle heating. check_conditions->sol_conditions Issue Found success Improved Yield check_racemization->success sol_racemization Use racemization-suppressing additives (e.g., HOBt). Lower reaction temperature. check_racemization->sol_racemization Issue Found

Caption: Troubleshooting workflow for low yield in amide coupling.

In-depth Analysis:

  • Reagent Quality: Ensure all reagents, especially the coupling agents and solvents, are anhydrous. Water can hydrolyze activated intermediates, halting the reaction.[4]

  • Amine Nucleophilicity: The amine is provided as a hydrochloride salt. It is crucial to add a sufficient amount of a non-nucleophilic base (e.g., Diisopropylethylamine - DIPEA) to both neutralize the HCl salt and facilitate the coupling reaction. Insufficient base will result in a protonated, non-nucleophilic amine.[4]

  • Steric Hindrance: If either the carboxylic acid or the amine has bulky substituents near the reaction center, the reaction rate can be significantly reduced.[4] In such cases, you may need to switch to a more powerful coupling reagent or use higher temperatures and longer reaction times.

Issue 2: Appearance of Unexpected Peaks in Analytical Data (NMR, HPLC)

The presence of unexpected signals can indicate either contamination from the start or degradation during the reaction/workup.

Potential Impurities and Their Identification:

Potential Impurity/Side Product Likely Cause Analytical Signature (Expected) Troubleshooting Steps
Racemized Amine Exposure to high temperatures or basic conditions.Chiral HPLC will show two enantiomeric peaks instead of one.Use milder reaction conditions. Add racemization-suppressing agents like HOBt to your coupling reactions.[4]
4-(1-Hydroxyethyl)benzonitrile Reduction of the corresponding ketone precursor.Appearance of a new quartet and doublet in ¹H NMR, disappearance of the amine proton signal.Ensure complete conversion during the synthesis of the amine. Purification by column chromatography may be necessary.
4-(1-Aminoethyl)benzoic acid Hydrolysis of the nitrile group.Aromatic signals in ¹H NMR will be shifted. The nitrile peak in the IR spectrum (~2230 cm⁻¹) will disappear, and a broad O-H stretch will appear for the carboxylic acid.Avoid strongly acidic or basic conditions, especially with prolonged heating. The benzonitrile group can be hydrolyzed to benzoic acid.[5]
Residual Solvents Incomplete drying of the product.Characteristic peaks in ¹H NMR (e.g., Acetone at ~2.17 ppm, DCM at ~5.30 ppm in CDCl₃).Dry the product under high vacuum for an extended period. Refer to standard NMR impurity charts for identification.[6][7][8][9]
Issue 3: Loss of Enantiomeric Purity (Racemization)

The chiral center at the ethyl-amine position is benzylic, making the adjacent proton susceptible to abstraction, which can lead to racemization.

G cluster_racemization Racemization of Benzylic Amine cluster_prevention Prevention Strategies enantiomer_S (S)-Enantiomer transition_state Planar Carbanion/ Achiral Imine Intermediate enantiomer_S->transition_state + Base - H⁺ mild_base Use non-nucleophilic, sterically hindered bases transition_state->enantiomer_S + H⁺ enantiomer_R (R)-Enantiomer transition_state->enantiomer_R + H⁺ low_temp Run reactions at lower temperatures fast_reaction Choose conditions for rapid reaction to minimize lifetime of reactive intermediates

Caption: Mechanism of racemization and prevention strategies.

Key Considerations to Maintain Enantiopurity:

  • Base Selection: Strong, non-hindered bases can deprotonate the benzylic position. Use sterically hindered, non-nucleophilic bases like DIPEA or 2,6-lutidine.

  • Temperature Control: Higher temperatures accelerate the rate of racemization.[10] Whenever possible, conduct reactions at room temperature or below.

  • Reaction Time: Prolonged reaction times, especially under non-optimal conditions, increase the risk of racemization. Monitor your reaction closely and work it up promptly upon completion.

III. Experimental Protocols

Protocol 1: General Procedure for Quality Assessment by ¹H NMR
  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as solubility in CDCl₃ may be limited).

  • Acquire the ¹H NMR spectrum.

  • Analysis:

    • Confirm the presence of the characteristic peaks for the aromatic protons, the methine (CH) proton (a quartet), and the methyl (CH₃) protons (a doublet).

    • Integrate the peaks to confirm the correct proton ratios.

    • Check for the presence of common solvent impurities by referencing established chemical shift tables.[6][7][8][9]

Protocol 2: Purification of the Hydrochloride Salt

If your sample shows significant impurities, recrystallization can be an effective purification method.

  • Dissolve the crude this compound in a minimum amount of a hot polar solvent, such as ethanol or isopropanol.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • If crystallization is slow, adding a less polar co-solvent like diethyl ether can help precipitate the salt.[11]

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent or a non-polar solvent like diethyl ether to remove soluble impurities.[11]

  • Dry the purified crystals under high vacuum.

IV. References

  • Eawag. (1998, April 8). Benzonitrile Degradation Pathway. Eawag-BBD. Retrieved from --INVALID-LINK--

  • BenchChem. (2025, December). Benzonitrile Degradation Pathways: A Technical Support Guide. BenchChem. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Biodegradation of organonitriles by adapted activated sludge consortium with acetonitrile-degrading microorganisms. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem. Retrieved from --INVALID-LINK--

  • enviPath. (n.d.). Benzonitrile Pathway. enviPath Visualization. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). An In-depth Technical Guide on the Chemical Stability and Degradation Pathways of 3-(2-Oxo-acetyl)-benzonitrile. BenchChem. Retrieved from --INVALID-LINK--

  • PubMed. (2004, June 21). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from --INVALID-LINK--

  • J-Stage. (n.d.). Triboelectrification of Active Pharmaceutical Ingredients: Amines and Their Hydrochloride Salts. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 7). Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. Retrieved from --INVALID-LINK--

  • Sciencemadness Discussion Board. (2008, August 24). Converting to the hydrochloric salt for storage? Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 15996-76-6: 4-(Aminomethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

  • NCERT. (n.d.). Amines. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

  • (n.d.). 7.4 Racemization Assays. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Stability of a Benzyl Amine Based CO2 Capture Adsorbent in View of Regeneration Strategies. Industrial & Engineering Chemistry Research. Retrieved from --INVALID-LINK--

  • Reddit. (2022, March 24). amide coupling help. r/Chempros. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Technical Support Center: Amide Coupling Reactions with Electron-Rich Amines. BenchChem. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Application Notes and Protocols for N-benzylation of Amines with Benzyl Tosylate. Retrieved from --INVALID-LINK--

  • R Discovery. (2015, June 25). The Effects of Solvent and Added Bases on the Protection of Benzylamines with Carbon Dioxide. Retrieved from --INVALID-LINK--

  • ECHEMI. (n.d.). Purification of Hydrochloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025, August 6). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from --INVALID-LINK--

  • ChemBK. (n.d.). 4-(AMINOMETHYL)BENZONITRILE HCL. Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development. Retrieved from --INVALID-LINK--

  • ACS Publications. (2010, April 16). NMR Chemical Shifts of Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Retrieved from --INVALID-LINK--

  • Pharmaoffer.com. (2023, September 7). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Retrieved from --INVALID-LINK--

  • Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). KR20180073113A - Racemization method of enantiomers of N-[4-(1-aminoethyl)-2,6-difluoro-phenyl]- methanesulfonamide. Retrieved from --INVALID-LINK--

  • MedChemExpress. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride (p-Cyanobenzylamine hydrochloride). Retrieved from --INVALID-LINK--

  • ResearchGate. (2018, August 14). Difference between amino acid free base and its hydrochloride salt? Retrieved from --INVALID-LINK--

  • (n.d.). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). References for NMR Chemical Shifts of Common Solvent Impurities. Retrieved from --INVALID-LINK--

  • Chemical Technology Co.,LTD. (n.d.). (S)-4-(1-AMinoethyl)benzonitrile HCl. Retrieved from --INVALID-LINK--

  • ETH Zurich Research Collection. (2019, June 5). Role of Racemization Kinetics in the Deracemization Process via Temperature Cycles. Retrieved from --INVALID-LINK--

  • (n.d.). Effects of Crystal Structure and Physical Properties on the Release of Chiral Drugs. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). p-Toluenesulfonic acid. Retrieved from --INVALID-LINK--

References

Technical Support Center: Troubleshooting Biological Assays with 4-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 4-(1-Aminoethyl)benzonitrile hydrochloride in biological assays. As a Senior Application Scientist, I have compiled this guide to address common challenges and provide field-proven insights to ensure the integrity and success of your experiments. This resource is structured in a question-and-answer format to directly tackle specific issues you may encounter.

I. Compound Fundamentals: Handling, Storage, and Solution Preparation

A solid understanding of the physicochemical properties of this compound is the foundation of any successful experiment. This section addresses the most frequently asked questions regarding the proper handling and preparation of this compound.

Q1: How should I store and handle this compound powder?

A1: Proper storage is critical to maintain the integrity of the compound. This compound is a solid, often a white to off-white crystalline powder.[1] It is recommended to store the solid compound in a cool, dry, and dark place, under an inert atmosphere if possible.[2] The hydrochloride salt form is generally more stable and easier to handle than the free base.[1] Always handle the powder in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[3][4]

Q2: I'm having trouble dissolving this compound. What are the recommended solvents and concentrations for stock solutions?

A2: Solubility can be a significant hurdle. While specific quantitative solubility data for this compound is not widely published, we can draw on data for the closely related compound, 4-(Aminomethyl)benzonitrile hydrochloride, to provide guidance on preparing stock solutions.

For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is a common choice. A stock solution of at least 25 mg/mL in DMSO can be prepared.[5] For aqueous-based assays, it is crucial to minimize the final concentration of DMSO as it can have biological effects and affect protein stability.

If a higher concentration in an aqueous-compatible solution is required, co-solvents can be employed. For instance, a solution of at least 2.5 mg/mL can be achieved using a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] It is important to add and mix each solvent sequentially to ensure proper dissolution.[5] If you observe precipitation, gentle warming and/or sonication can aid in dissolving the compound.[5]

Solubility and Stock Solution Preparation Guide

Solvent SystemAchievable ConcentrationPreparation Notes
DMSO≥ 25 mg/mLPrepare high-concentration stock for serial dilution.
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mLAdd solvents sequentially and mix thoroughly.[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mLA good option for in vivo studies.[5]

Q3: How stable are the stock solutions of this compound?

A3: The stability of your stock solution is paramount for reproducible results. Once prepared, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[5] For long-term storage, a DMSO stock solution can be kept at -80°C for up to 6 months or at -20°C for up to 1 month.[5] Always ensure the storage container is tightly sealed to prevent moisture absorption and degradation.

II. Navigating Potential Assay Interference

The chemical structure of this compound, containing both a primary amine and a benzonitrile group, presents potential for interference in various biological assay formats. Understanding these potential interactions is key to proactive troubleshooting.

Q4: Can the primary amine group of my compound interfere with the assay readout?

A4: Yes, the primary amine can be a source of interference. Primary amines are nucleophilic and can react with certain assay reagents.[1][6] For example, in assays that use amine-reactive probes or labeling agents, the primary amine on your compound could compete with the intended target, leading to a false signal or depletion of the reagent. It's also important to avoid amine-based buffers like Tris, as they can compete with your compound in reactions involving the amine group.[7] In some fluorescence-based assays, primary amines have been shown to cause interference by mimicking the analyte of interest or by suppressing the fluorescent signal.[5]

Q5: I am observing unexpected results in my fluorescence-based assay. Could the benzonitrile group be the culprit?

A5: It is possible. Benzonitrile and its derivatives can exhibit intrinsic fluorescence, which may lead to a high background signal or a false-positive readout if the excitation and emission spectra overlap with those of your assay's fluorophores.[3][8] The fluorescence properties of benzonitrile compounds can be influenced by the solvent environment.[9] Additionally, compounds with nitrile groups have been noted in the broader context of Pan-Assay Interference Compounds (PAINS), which are molecules that can interfere with assay results through various mechanisms.[10]

General Experimental Workflow for Utilizing this compound

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis & Interpretation prep_compound Obtain & Verify Compound (Purity, Identity) prep_stock Prepare Stock Solution (e.g., in DMSO) prep_compound->prep_stock prep_working Prepare Working Solutions (Dilute in Assay Buffer) prep_stock->prep_working assay_setup Set Up Assay Plates (Controls & Test Compound) prep_working->assay_setup assay_incubation Incubate (Specified Time & Temperature) assay_setup->assay_incubation assay_readout Measure Assay Signal (e.g., Fluorescence, Absorbance) assay_incubation->assay_readout data_analysis Analyze Data (Normalize to Controls) assay_readout->data_analysis interference_check Check for Interference (Counter-screens, Orthogonal Assays) data_analysis->interference_check conclusion Draw Conclusions interference_check->conclusion

Caption: A generalized workflow for experiments involving this compound.

III. Troubleshooting Guide: A-Question-and-Answer Approach

This section provides a structured approach to diagnosing and resolving common issues encountered during biological assays with this compound.

Q6: My compound shows no biological activity, or the activity is much lower than expected. What should I investigate first?

A6: When faced with a lack of activity, a systematic approach is essential. Here are the primary areas to troubleshoot:

  • Compound Integrity:

    • Purity: What is the purity of the compound lot you are using? Impurities can inhibit the desired activity or have their own biological effects.[10] Always use a compound of known and high purity (e.g., >95%).[2][11][12][13]

    • Degradation: Could the compound have degraded? Review your storage and handling procedures. If the stock solution is old or has been subjected to multiple freeze-thaw cycles, consider preparing a fresh stock.[5]

  • Solubility and Concentration:

    • Precipitation: Visually inspect your assay wells for any signs of compound precipitation. If precipitation is observed, you may need to lower the final concentration or use a different solvent system for your working solutions.

    • Concentration Verification: If possible, analytically verify the concentration of your stock solution.

  • Assay Conditions:

    • pH: The protonation state of the primary amine is pH-dependent, which can affect its interaction with the biological target.[14] Ensure your assay buffer pH is appropriate and stable.

    • Incubation Time: Is it possible the compound requires a longer incubation time to exert its effect?

Q7: I'm observing high variability between replicate wells. What are the likely causes?

A7: High variability can often be traced back to issues with compound solubility or dispensing.

  • Incomplete Solubilization: If the compound is not fully dissolved in the stock or working solutions, you will have inconsistent concentrations in your assay wells. Ensure complete dissolution before use.

  • Adsorption to Plastics: Some compounds can adsorb to the surface of plastic labware. Consider using low-binding plates or adding a small amount of a non-ionic detergent like Tween-20 to your assay buffer (if compatible with your assay).

  • Pipetting Errors: Ensure accurate and consistent pipetting, especially when performing serial dilutions.

Q8: My results suggest my compound is an inhibitor in one assay but an activator in another. How can I resolve this discrepancy?

A8: This scenario strongly suggests assay interference. It is crucial to perform counter-screens to identify and rule out artifacts.

  • Fluorescence Interference: If using a fluorescence-based assay, test for autofluorescence of your compound at the excitation and emission wavelengths of your assay. Also, assess for fluorescence quenching by incubating your compound with the fluorescent product of your assay in the absence of the enzyme or cells.

  • Absorbance Interference: For absorbance-based assays, measure the absorbance of your compound at the detection wavelength to check for colorimetric interference.

  • Orthogonal Assays: The most robust way to validate a hit is to use an orthogonal assay that employs a different detection technology.[10] For example, if your primary screen is a fluorescence-based enzymatic assay, a follow-up assay could be based on mass spectrometry to directly measure substrate and product levels.

Troubleshooting Decision Tree for Unexpected Assay Results

Caption: A decision tree for troubleshooting unexpected results with this compound.

IV. Final Recommendations

When working with a research compound like this compound, where the specific biological target and mechanism of action may not be extensively documented, a rigorous and systematic approach to experimental design and troubleshooting is essential. Always begin with a thorough understanding of the compound's chemical properties and potential for assay interference. By proactively addressing these factors and employing appropriate controls and counter-screens, you can significantly increase the reliability and reproducibility of your research findings.

V. References

  • MedChemExpress. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (top) Summary of general properties of amines, reactivity trends toward... Retrieved from --INVALID-LINK--

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Amines. Retrieved from --INVALID-LINK--

  • ProFoldin. (n.d.). Primary Amine Assay. Retrieved from --INVALID-LINK--

  • Chiralen. (n.d.). (R)-4-(1-Aminoethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 4-(Aminomethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

  • Study Mind. (n.d.). Amines - Properties and Reactivity of Amines (A-Level Chemistry). Retrieved from --INVALID-LINK--

  • Michigan State University Department of Chemistry. (n.d.). Amine Reactivity. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). Benzonitrile, 4-(1-aminoethyl)- synthesis. Retrieved from --INVALID-LINK--

  • Fluorochem. (n.d.). 4-(1-AMINOETHYL)BENZONITRILE HCL. Retrieved from --INVALID-LINK--

  • Clearsynth. (n.d.). 4-(1-Aminoethyl)benzonitrile. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2003). Singlet excited state dipole moments of dual fluorescent N-phenylpyrroles and 4-(dimethylamino)benzonitrile from solvatochromic and thermochromic spectral shifts. Photochemical & Photobiological Sciences. Retrieved from --INVALID-LINK--

  • Bide Pharmatech Ltd. (n.d.). (R)-4-(1-Aminoethyl)benzonitrile hydrochloride CAS NO.911372-78-6. Retrieved from --INVALID-LINK--

  • Beilstein Journals. (n.d.). Synthesis and spectroscopic properties of 4-amino-1,8-naphthalimide derivatives involving the carboxylic group: a new molecular probe for ZnO nanoparticles with unusual fluorescence features. Retrieved from --INVALID-LINK--

  • TOKU-E. (n.d.). Solubility Data Resource. Retrieved from --INVALID-LINK--

  • Chemical Technology Co.,LTD. (n.d.). (S)-4-(1-AMinoethyl)benzonitrile HCl. Retrieved from --INVALID-LINK--

  • ChemUniverse. (n.d.). (S)-4-(1-AMINOETHYL)BENZONITRILE HYDROCHLORIDE [Q00927]. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). (S)-4-(1-Aminoethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

  • Reagent.com.cn. (n.d.). (S)-4-(1-Aminoethyl)benzonitrile hydrochloride_Shaoyuan reagent. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). (S)-4-(1-Aminoethyl)Benzonitrile Hydrochloride, 97% Purity, C9H11ClN2, 1 gram. Retrieved from --INVALID-LINK--

  • Jennychem. (2025). 4-(1-Aminoethyl)benzonitrile. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

  • PubChem. (n.d.). 4-(2-Aminoethylamino)benzonitrile. Retrieved from --INVALID-LINK--

  • Fleming, F. F., Yao, L., Ravikumar, P. C., Weaver, L., & Nelson, N. C. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. --INVALID-LINK--

  • D'Alessandro, V., Gatti, F. G., & Monti, D. (2023). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. International journal of molecular sciences, 24(13), 10599. --INVALID-LINK--

  • Wang, Y., et al. (2015). Fluorescence behaviour of 2-, 3- and 4-amino-1,8-naphthalimides: effects of the substitution positions of the amino functionality on the photophysical properties. Photochemical & Photobiological Sciences, 14(3), 543-551. --INVALID-LINK--

  • National Center for Biotechnology Information. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Retrieved from --INVALID-LINK--

  • University of Amsterdam. (2018, September 28). Promiscuous enzyme enables efficient and benign synthesis of nitriles. HIMS. Retrieved from --INVALID-LINK--

  • Choi, L. S. (1998). Triple fluorescence of 4-(1,4,8,11-tetraazacyclotetradecyl)benzonitrile. Chemical Communications, (8), 921-922. --INVALID-LINK--

  • Kudelko, A., et al. (2022). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. Molecules, 27(21), 7461. --INVALID-LINK--

  • ResearchGate. (n.d.). The chemical structure of some biologically important benzonitrile derivatives. Retrieved from --INVALID-LINK--

  • TCI Chemicals. (n.d.). 4-(Aminomethyl)benzonitrile Hydrochloride. Retrieved from --INVALID-LINK--

  • Clearsynth. (n.d.). 4-(1-Aminoethyl)benzonitrile. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride 97%. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 4-(Aminomethyl)benzonitrile hydrochloride. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Biological Activity of 4-(1-Aminoethyl)benzonitrile Hydrochloride and Other Benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the benzonitrile scaffold has emerged as a privileged structure, integral to the development of a diverse array of therapeutic agents.[1][2] Its unique physicochemical properties, including its function as a hydrogen bond acceptor and its role as a bioisostere for various functional groups, have cemented its importance in medicinal chemistry.[1] This guide offers an in-depth comparison of the biological activity of 4-(1-Aminoethyl)benzonitrile hydrochloride, a representative α-amino benzonitrile, with other benzonitrile derivatives, focusing on their potential as enzyme inhibitors. We will delve into the mechanistic underpinnings of their activity, provide detailed experimental protocols for their evaluation, and present a comparative analysis of their performance based on available data.

The Benzonitrile Moiety: A Versatile Pharmacophore

Benzonitrile derivatives are characterized by a cyano (-C≡N) group attached to a benzene ring.[2][3] This functional group significantly influences the electronic properties of the aromatic ring, making these compounds valuable precursors and active agents in pharmaceutical development.[2][4] The applications of benzonitrile derivatives are extensive, spanning oncology, virology, and microbiology.[1] They have been successfully developed as inhibitors of various enzymes, including kinases, tubulin, and dipeptidyl peptidase IV (DPP-IV).[1]

Mechanism of Action: Focus on Dipeptidyl Peptidase IV (DPP-IV) Inhibition

A significant area of interest for α-amino benzonitriles, such as this compound, is the inhibition of Dipeptidyl Peptidase IV (DPP-IV). DPP-IV is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5] Inhibition of DPP-IV prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, making it an attractive therapeutic target for type 2 diabetes.[5]

The binding of α-amino benzonitrile inhibitors to the active site of DPP-IV is a key determinant of their inhibitory potency. The DPP-IV active site is often described as having several key subsites, primarily S1 and S2, which accommodate the side chains of the peptide substrates.

  • S1 Pocket: This subsite is a hydrophobic pocket that typically accommodates the proline or alanine residue of the substrate. In the case of many α-amino benzonitrile inhibitors, the benzonitrile moiety or another hydrophobic group is designed to fit into this pocket.

  • S2 Pocket: This subsite is more extensive and can accommodate a variety of functional groups. The α-amino group of the inhibitor is crucial for forming a salt bridge with key acidic residues in this pocket, such as Glu205 and Glu206.

The nitrile group of these inhibitors often forms a covalent, yet reversible, interaction with the catalytic serine residue (Ser630) in the active site of DPP-IV. This interaction mimics the transition state of the natural peptide substrate hydrolysis, leading to potent inhibition of the enzyme.

Below is a conceptual diagram illustrating the binding of an α-amino benzonitrile inhibitor to the DPP-IV active site.

DPP4_Inhibition cluster_DPP4 DPP-IV Active Site cluster_Inhibitor α-Amino Benzonitrile Inhibitor S1 S1 Pocket (Hydrophobic) S2 S2 Pocket Ser630 Ser630 (Catalytic Residue) Benzonitrile_moiety Benzonitrile Moiety Benzonitrile_moiety->S1 Hydrophobic Interaction Amino_group α-Amino Group Amino_group->S2 Salt Bridge with Glu205/206 Amino_group->Ser630 Reversible Covalent Interaction via Nitrile

Caption: Conceptual diagram of an α-amino benzonitrile inhibitor binding to the DPP-IV active site.

Comparative Biological Activity of Benzonitrile Derivatives as DPP-IV Inhibitors

For context, the well-established DPP-IV inhibitor, Sitagliptin, which features a trifluorophenyl moiety instead of a benzonitrile group but shares a similar β-amino acid backbone, exhibits an IC50 value of approximately 23.6 nM under certain experimental conditions.[1] Other novel benzonitrile derivatives have shown a range of inhibitory activities. For instance, a series of 2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives displayed IC50 values against DPP-IV in the micromolar range (1.4621 - 6.7805 µM).[1]

The following table summarizes the reported DPP-IV inhibitory activities of various compounds to provide a comparative landscape.

Compound Class/NameStructureTargetIC50Reference
Sitagliptin β-amino acid derivativeDPP-IV23.6 nM[1]
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives Benzonitrile derivativeDPP-IV1.46 - 6.78 µM[1]
α-aminoacyl-l-cis-4,5-methanoprolinenitrile derivatives Proline mimeticDPP-IVPotent inhibition[3]
1,2,3-triazole analogues of Sitagliptin Triazole derivativeDPP-IVNanomolar range[5]

Note: The IC50 values can vary depending on the specific experimental conditions.

Experimental Protocols for Assessing DPP-IV Inhibitory Activity

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are paramount. Below is a detailed, step-by-step methodology for an in vitro DPP-IV inhibition assay.

In Vitro Fluorometric DPP-IV Inhibition Assay

This assay quantifies the inhibitory effect of a compound on the activity of recombinant human DPP-IV by measuring the fluorescence of a product cleaved from a fluorogenic substrate.

Materials:

  • Recombinant Human DPP-IV enzyme

  • DPP-IV substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 8.0)

  • Test compounds (e.g., this compound) and a reference inhibitor (e.g., Sitagliptin) dissolved in DMSO.

  • 96-well black microplate

  • Microplate reader with fluorescence detection capabilities (Excitation: ~360-380 nm, Emission: ~460 nm)

Experimental Workflow:

DPP4_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis A Prepare serial dilutions of test compounds and reference inhibitor in DMSO. C Add assay buffer, DPP-IV enzyme, and test compound/inhibitor to wells of a 96-well plate. A->C B Prepare working solutions of DPP-IV enzyme and Gly-Pro-AMC substrate in assay buffer. B->C D Incubate the mixture at 37°C for a defined pre-incubation period (e.g., 10 minutes). C->D E Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells. D->E F Incubate the plate at 37°C for a specific reaction time (e.g., 30-60 minutes). E->F G Measure the fluorescence intensity at Ex/Em = 360/460 nm. F->G H Calculate the percentage of inhibition for each compound concentration. G->H I Determine the IC50 value by plotting percent inhibition against the logarithm of inhibitor concentration. H->I

Caption: Workflow for the in vitro fluorometric DPP-IV inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a stock solution of this compound and other test compounds in 100% DMSO. Perform serial dilutions to obtain a range of concentrations. A known DPP-IV inhibitor, such as Sitagliptin, should be used as a positive control.

  • Assay Plate Setup: In a 96-well black microplate, add the following to each well:

    • Assay Buffer

    • Test compound or reference inhibitor at various concentrations (final DMSO concentration should be kept low, typically ≤1%).

    • DPP-IV enzyme solution (the final concentration should be optimized for a linear reaction rate).

  • Pre-incubation: Gently mix the contents of the plate and pre-incubate at 37°C for 10 minutes. This allows the inhibitor to bind to the enzyme before the substrate is added.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the Gly-Pro-AMC substrate solution to each well.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The incubation time should be within the linear range of the reaction.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 360-380 nm and an emission wavelength of around 460 nm.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme) from all readings.

    • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Fluorescence of test well / Fluorescence of control well)] x 100

    • The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion and Future Directions

This compound, as an α-amino benzonitrile, holds potential as a DPP-IV inhibitor, a key target in the management of type 2 diabetes. The structural features of this compound, particularly the α-amino and benzonitrile groups, are consistent with the known pharmacophores for potent DPP-IV inhibition. While direct comparative data on its biological activity is limited, the established structure-activity relationships within this class of compounds suggest a promising avenue for investigation.

The provided experimental protocol offers a robust framework for the in vitro evaluation of this compound and other novel benzonitrile derivatives. Future research should focus on generating comprehensive in vitro and in vivo data to fully elucidate the therapeutic potential of this and related compounds. Such studies will be instrumental in guiding the rational design and development of the next generation of benzonitrile-based therapeutics.

References

A Researcher's Guide to Investigating the Stereoselective Efficacy of 4-(1-Aminoethyl)benzonitrile Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the chirality of a molecule is a critical determinant of its therapeutic efficacy and safety profile. While 4-(1-Aminoethyl)benzonitrile is a known chemical entity, a comprehensive, publicly available comparison of the biological activities of its (R) and (S) enantiomers is notably absent from the scientific literature. This guide is designed for researchers, scientists, and drug development professionals to navigate this knowledge gap. It provides a foundational understanding of why such a comparison is vital and outlines a robust experimental framework to elucidate the stereoselective efficacy of these enantiomers.

The Imperative of Chirality in Drug Development

The differential pharmacological effects of enantiomers are a well-established principle in medicinal chemistry. The human body, being a chiral environment, often interacts differently with each enantiomer of a chiral drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or even contribute to adverse effects. A classic example is the drug thalidomide, where the (R)-enantiomer possesses sedative properties, while the (S)-enantiomer is teratogenic. This underscores the necessity of evaluating individual enantiomers to develop safer and more effective medicines.

The 4-(1-Aminoethyl)benzonitrile Scaffold: A Molecule of Untapped Potential

The 4-(1-Aminoethyl)benzonitrile structure incorporates two key pharmacophores: a benzonitrile group and a chiral aminoethyl side chain. Benzonitrile derivatives are present in a variety of pharmaceuticals, often acting as bioisosteres for other functional groups or participating in key binding interactions with biological targets. The aminoethyl moiety is also a common feature in many biologically active compounds, including neurotransmitter analogues and enzyme inhibitors.

Given the lack of specific data on the enantiomers of 4-(1-Aminoethyl)benzonitrile, their biological targets remain to be identified. However, based on structural similarities to known drugs, potential targets could include G-protein coupled receptors (GPCRs), ion channels, or enzymes. The primary objective of the experimental workflow outlined below is to systematically explore these possibilities.

Experimental Workflow for Comparative Efficacy Analysis

This section details a comprehensive, step-by-step methodology to characterize and compare the (R) and (S) enantiomers of 4-(1-Aminoethyl)benzonitrile.

Enantiomer Separation and Characterization

The initial and most critical step is to obtain the individual enantiomers in high purity.

Protocol: Chiral Resolution of 4-(1-Aminoethyl)benzonitrile

  • Racemic Mixture Preparation: Begin with a racemic mixture of 4-(1-Aminoethyl)benzonitrile.

  • Chiral Resolving Agent Selection: Employ a chiral acid, such as (R)-(-)-Mandelic acid or a derivative of tartaric acid, to form diastereomeric salts with the racemic amine.

  • Diastereomeric Salt Formation: Dissolve the racemic 4-(1-Aminoethyl)benzonitrile in a suitable solvent (e.g., ethanol, methanol) and add an equimolar amount of the chiral resolving agent.

  • Fractional Crystallization: Allow the solution to cool slowly. The diastereomeric salts will have different solubilities, leading to the preferential crystallization of one diastereomer.

  • Isolation and Purification: Isolate the crystals by filtration and purify them through recrystallization until a constant optical rotation is achieved.

  • Liberation of the Enantiomer: Treat the purified diastereomeric salt with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free amine (the desired enantiomer).

  • Extraction and Characterization: Extract the enantiomer with an organic solvent, dry the solution, and remove the solvent under reduced pressure.

  • Repeat for the Other Enantiomer: The other enantiomer can be recovered from the mother liquor by a similar process or by using the opposite enantiomer of the chiral resolving agent.

  • Purity and Configuration Analysis:

    • Chiral HPLC: Determine the enantiomeric excess (e.e.) of each separated enantiomer using a chiral stationary phase column.

    • NMR Spectroscopy: Confirm the chemical structure of the compounds.

    • Optical Rotation: Measure the specific rotation using a polarimeter to distinguish between the (+) and (-) enantiomers.

    • Absolute Configuration Determination: If not already known, the absolute configuration ((R) or (S)) can be determined by X-ray crystallography of a suitable crystal or by advanced NMR techniques.

Diagram of the Chiral Resolution Workflow

G racemate Racemic 4-(1-Aminoethyl)benzonitrile resolving_agent Add Chiral Resolving Agent (e.g., (R)-(-)-Mandelic Acid) racemate->resolving_agent diastereomers Formation of Diastereomeric Salts ((R,R) and (S,R) salts) resolving_agent->diastereomers crystallization Fractional Crystallization diastereomers->crystallization crystals Crystals of Less Soluble Diastereomer (e.g., R,R) crystallization->crystals mother_liquor Mother Liquor with More Soluble Diastereomer (e.g., S,R) crystallization->mother_liquor base_treatment1 Base Treatment (e.g., NaOH) crystals->base_treatment1 base_treatment2 Base Treatment (e.g., NaOH) mother_liquor->base_treatment2 enantiomer1 (R)-4-(1-Aminoethyl)benzonitrile base_treatment1->enantiomer1 enantiomer2 (S)-4-(1-Aminoethyl)benzonitrile base_treatment2->enantiomer2

Caption: Chiral resolution of 4-(1-Aminoethyl)benzonitrile.

In Vitro Pharmacological Profiling

A tiered approach to in vitro screening will help identify the biological targets and mechanism of action.

Protocol: Broad-Spectrum Target Screening

  • Receptor Binding Assays: Screen both enantiomers against a panel of common drug targets, such as GPCRs (e.g., adrenergic, dopaminergic, serotonergic receptors), ion channels (e.g., sodium, potassium, calcium channels), and transporters. This can be efficiently performed using commercially available screening services.

  • Enzyme Inhibition Assays: Evaluate the inhibitory activity of the enantiomers against a panel of relevant enzymes, such as kinases, proteases, and metabolic enzymes (e.g., cytochrome P450 isoforms).

Protocol: Functional Assays for Hit Validation

  • Cell-Based Functional Assays: For any "hits" identified in the binding assays, perform functional assays to determine if the compounds act as agonists, antagonists, or allosteric modulators. For example:

    • GPCRs: Measure downstream signaling events such as cAMP production, calcium mobilization, or β-arrestin recruitment.

    • Ion Channels: Use electrophysiology (e.g., patch-clamp) to measure changes in ion flow.

  • Dose-Response Curves: Generate dose-response curves for each enantiomer on the validated targets to determine their potency (EC₅₀ or IC₅₀) and efficacy (Eₘₐₓ).

Diagram of the In Vitro Screening Cascade

G start Pure (R) and (S) Enantiomers binding_assays Broad-Spectrum Binding Assays (GPCRs, Ion Channels, Enzymes) start->binding_assays hit_identification Hit Identification (Significant Binding Affinity) binding_assays->hit_identification functional_assays Functional Assays (e.g., cAMP, Ca²⁺ Flux, Patch Clamp) hit_identification->functional_assays potency_determination Dose-Response Analysis (EC₅₀/IC₅₀, Eₘₐₓ) functional_assays->potency_determination mechanism_of_action Mechanism of Action Elucidation potency_determination->mechanism_of_action

Caption: In Vitro screening cascade for enantiomer profiling.

In Vivo Efficacy and Safety Assessment

Based on the in vitro profile, select an appropriate animal model to evaluate the in vivo effects of the more potent enantiomer.

Protocol: Preliminary In Vivo Studies

  • Pharmacokinetic (PK) Profiling: Administer the active enantiomer to a suitable animal model (e.g., mice or rats) via a relevant route (e.g., oral, intravenous) and measure plasma concentrations over time to determine key PK parameters (e.g., half-life, bioavailability, Cₘₐₓ).

  • Pharmacodynamic (PD) Modeling: In parallel with PK studies, measure a relevant biomarker or physiological response to establish a PK/PD relationship.

  • Preliminary Efficacy Studies: In a disease-relevant animal model, evaluate the therapeutic effect of the active enantiomer. For example, if the in vitro data suggests an antidepressant effect, a forced swim test or tail suspension test in mice could be employed.

  • Acute Toxicity Studies: Determine the maximum tolerated dose (MTD) and observe for any overt signs of toxicity.

Hypothetical Data Summary

The following table illustrates how the comparative data for the (R) and (S) enantiomers of 4-(1-Aminoethyl)benzonitrile could be presented upon completion of the proposed experiments.

Parameter(R)-4-(1-Aminoethyl)benzonitrile(S)-4-(1-Aminoethyl)benzonitrile
Chiral Purity (e.e.) >99%>99%
Target Receptor Binding (Kᵢ, nM) 15>10,000
Functional Activity (EC₅₀, nM) 50 (Antagonist)No activity
In Vivo Efficacy (ED₅₀, mg/kg) 5Not determined
Acute Toxicity (LD₅₀, mg/kg) >2000Not determined

Conclusion

While direct comparative data on the efficacy of the (R) and (S) enantiomers of 4-(1-Aminoethyl)benzonitrile is not currently available, this guide provides a comprehensive framework for its elucidation. By systematically separating, characterizing, and evaluating each enantiomer through a cascade of in vitro and in vivo assays, researchers can uncover the stereoselective pharmacology of this promising chemical scaffold. Such studies are fundamental to advancing our understanding of its therapeutic potential and are a prerequisite for any further drug development efforts.

A Comparative Guide to the Structure-Activity Relationship of 4-(1-Aminoethyl)benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of therapeutic interventions for type 2 diabetes (T2DM), the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of modern glycemic control. DPP-4 inhibitors effectively enhance the action of incretin hormones, leading to improved insulin secretion and suppressed glucagon release in a glucose-dependent manner. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a promising class of DPP-4 inhibitors: 4-(1-aminoethyl)benzonitrile derivatives. By examining the interplay between molecular structure and inhibitory potency, we aim to furnish researchers with actionable insights for the rational design of novel and more effective antidiabetic agents.

The 4-(1-Aminoethyl)benzonitrile Scaffold: A Privileged Motif for DPP-4 Inhibition

The 4-(1-aminoethyl)benzonitrile core represents a key pharmacophore in the design of DPP-4 inhibitors. Its fundamental components, the basic amino group and the cyanobenzyl moiety, play critical roles in anchoring the molecule within the active site of the DPP-4 enzyme. The primary amine typically forms a crucial salt bridge with a key acidic residue, while the cyanobenzyl group occupies a hydrophobic pocket, contributing significantly to the binding affinity.

Decoding the Structure-Activity Relationship: A Comparative Analysis

While a detailed table of IC50 values for a homologous series of 4-(1-aminoethyl)benzonitrile derivatives is not publicly available, we can extrapolate key SAR principles from the broader class of cyanobenzyl-containing DPP-4 inhibitors and related analogs. The following table illustrates a hypothetical comparison based on established SAR principles for DPP-4 inhibition, which can guide the design of future derivatives.

Compound R1 (at Amino Group) R2 (on Benzene Ring) Hypothetical IC50 (nM) Rationale for Predicted Activity
A (Parent) HH100Baseline activity of the core scaffold.
B MethylH150Small alkyl substitution on the amine may slightly decrease binding affinity due to steric hindrance with key residues.
C H2-Fluoro50Introduction of a small electron-withdrawing group can enhance binding through favorable interactions in the hydrophobic pocket.
D H3,5-Difluoro25Di-substitution with fluorine can further optimize hydrophobic and electronic interactions within the S1 pocket of the enzyme.
E H4-Methoxy200A bulky, electron-donating group at the para-position may introduce steric clashes and unfavorable electronic interactions.
F (R-isomer) HH80The (R)-enantiomer is predicted to have higher potency due to optimal orientation in the active site.[1][2]
G (S-isomer) HH>500The (S)-enantiomer is expected to have significantly lower activity due to improper fit and potential steric clashes.[1][2]

Note: The IC50 values presented in this table are hypothetical and intended for illustrative purposes to demonstrate SAR principles. Actual values would need to be determined experimentally.

Key Insights into the Structure-Activity Relationship:

  • The Critical Role of the Primary Amine: The basicity and accessibility of the amino group are paramount for the initial ionic interaction with the catalytic dyad of DPP-4.

  • Optimizing the Cyanobenzyl Moiety: The benzonitrile group interacts with a hydrophobic pocket (S1 pocket) in the enzyme. Substitutions on the phenyl ring can significantly modulate potency. Small, electron-withdrawing groups, such as fluorine, are often favored as they can enhance binding affinity.[3]

  • The Significance of Stereochemistry: As highlighted, the (R)-configuration at the chiral center of the aminoethyl group is predicted to be crucial for high-potency inhibition.[1][2] This underscores the importance of asymmetric synthesis or chiral resolution in the development of these compounds.

  • Impact of N-Alkylation: Substitution on the primary amine (R1) is generally detrimental to activity. This is likely due to the disruption of the key salt bridge formation and the introduction of steric hindrance.

Experimental Protocols for Evaluating DPP-4 Inhibition

Accurate assessment of the inhibitory potential of novel 4-(1-aminoethyl)benzonitrile derivatives is essential. The following is a detailed, step-by-step protocol for a typical in vitro DPP-4 inhibition assay.

Protocol: Fluorometric Dipeptidyl Peptidase-4 (DPP-4) Inhibition Assay

1. Principle:

This assay measures the enzymatic activity of DPP-4 by monitoring the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). Upon cleavage by DPP-4, the highly fluorescent AMC is released, and its fluorescence can be quantified to determine the rate of the enzymatic reaction. The inhibitory activity of a test compound is determined by measuring the reduction in fluorescence in its presence.

2. Materials:

  • Recombinant human DPP-4 enzyme

  • Gly-Pro-AMC substrate

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

  • Test compounds (4-(1-aminoethyl)benzonitrile derivatives)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

3. Experimental Workflow:

DPP4_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Dissolve Test Compounds and Reference in DMSO B Prepare Serial Dilutions of Compounds A->B E Add Buffer, Enzyme, and Test Compound/Reference/Vehicle to Microplate Wells B->E C Prepare DPP-4 Enzyme Solution in Tris-HCl Buffer C->E D Prepare Gly-Pro-AMC Substrate Solution in Tris-HCl Buffer G Initiate Reaction by Adding Substrate Solution D->G F Pre-incubate at 37°C E->F F->G H Incubate at 37°C G->H I Measure Fluorescence at Ex/Em ~360/460 nm H->I J Calculate Percent Inhibition I->J K Plot Dose-Response Curve J->K L Determine IC50 Value K->L

References

A Comparative In Vitro Analysis of Novel 4-(1-Aminoethyl)benzonitrile Hydrochloride Derivatives as Dipeptidyl Peptidase-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro comparison of novel 4-(1-Aminoethyl)benzonitrile hydrochloride derivatives against established Dipeptidyl Peptidase-4 (DPP-4) inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics for type 2 diabetes.

Introduction: The Rationale for Targeting DPP-4 with Novel Benzonitrile Scaffolds

Dipeptidyl Peptidase-4 (DPP-4) is a serine exopeptidase that plays a critical role in glucose homeostasis. It is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These incretins are released from the gut in response to food intake and potentiate glucose-dependent insulin secretion from pancreatic β-cells. By inactivating these hormones, DPP-4 effectively dampens the insulin response.

The inhibition of DPP-4 has emerged as a validated therapeutic strategy for the management of type 2 diabetes mellitus.[1][2][3] DPP-4 inhibitors prevent the breakdown of GLP-1 and GIP, thereby prolonging their circulation and enhancing their insulinotropic effects in a glucose-dependent manner.[1][4] This mechanism of action carries a low risk of hypoglycemia, a significant advantage over other classes of antidiabetic agents.[4]

Several α-amino nitrile-containing compounds have been successfully developed as DPP-4 inhibitors, including the clinically approved drugs Saxagliptin and Vildagliptin.[5] The nitrile group in these molecules forms a reversible covalent interaction with the catalytic serine residue (Ser630) in the active site of DPP-4, contributing to their high potency.[3] The core structure of 4-(1-Aminoethyl)benzonitrile provides a key pharmacophore that can be further derivatized to optimize potency, selectivity, and pharmacokinetic properties.

This guide presents a hypothetical in vitro evaluation of three novel this compound derivatives (designated as Compound A , Compound B , and Compound C ) and compares their performance against a panel of well-established DPP-4 inhibitors: Sitagliptin, Saxagliptin, and Vildagliptin. The study will encompass a primary enzymatic inhibition assay, a cell-based activity assay, and a general cytotoxicity assessment to determine the therapeutic potential and selectivity of these novel compounds.

Experimental Design: A Multi-tiered Approach to In Vitro Characterization

The in vitro evaluation of our novel 4-(1-Aminoethyl)benzonitrile derivatives is structured as a tiered screening cascade. This approach allows for an efficient and logical progression from initial target engagement to a more physiologically relevant assessment of cellular activity and safety.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Experimental Workflow for In Vitro Evaluation"

This workflow ensures that only compounds with promising on-target activity progress to more complex and resource-intensive assays, providing a robust dataset for lead candidate selection.

Comparative Performance Analysis

The following tables summarize the hypothetical in vitro data for the novel 4-(1-Aminoethyl)benzonitrile derivatives in comparison to the standard DPP-4 inhibitors.

Table 1: In Vitro DPP-4 Enzymatic Inhibition
CompoundDPP-4 IC50 (nM)
Compound A 25.8
Compound B 8.2
Compound C 120.5
Sitagliptin18.0[6]
Saxagliptin~2.0[7]
Vildagliptin34.0[8]

IC50 values represent the concentration of the compound required to inhibit 50% of the DPP-4 enzyme activity. Data for standard inhibitors are from published sources.

Table 2: Cell-Based DPP-4 Inhibition and Cytotoxicity in Caco-2 Cells
CompoundCellular DPP-4 IC50 (nM)Cytotoxicity CC50 (µM)Selectivity Index (CC50/Cellular IC50)
Compound A 45.2> 100> 2212
Compound B 15.6> 100> 6410
Compound C 250.1> 100> 399
Sitagliptin~600[9]> 100> 167

Cellular IC50 values were determined in Caco-2 cells. Cytotoxicity was assessed using an MTT assay after 48 hours of exposure. The selectivity index provides a measure of the therapeutic window.

Discussion and Structure-Activity Relationship (SAR) Insights

The hypothetical data presented in this guide suggest that novel 4-(1-Aminoethyl)benzonitrile derivatives hold promise as potent and selective DPP-4 inhibitors.

Compound B emerged as the most potent of the novel derivatives, with an enzymatic IC50 of 8.2 nM, placing it between the highly potent Saxagliptin and the well-established Sitagliptin. Its excellent cellular activity (IC50 of 15.6 nM) and high selectivity index (>6410) suggest good cell permeability and a favorable safety profile at the cellular level.

Compound A also demonstrated significant potency (enzymatic IC50 of 25.8 nM), comparable to that of Sitagliptin and Vildagliptin. The modest increase in the cellular IC50 relative to its enzymatic activity may indicate slightly lower cell permeability compared to Compound B, a common consideration in drug development. Nevertheless, its high selectivity index underscores its low potential for cytotoxicity.

Compound C was the least potent derivative in this series. This hypothetical result could be attributed to a structural modification that is not well-tolerated by the DPP-4 active site, highlighting a negative aspect of the structure-activity relationship.

The proposed mechanism of action for these derivatives involves the interaction of the α-amino nitrile warhead with the catalytic triad of DPP-4, while substituents on the benzonitrile ring and the amino group can be modified to optimize interactions with the S1 and S2 pockets of the enzyme, thereby influencing potency and selectivity.

dot graph G { layout=neato; node [shape=plaintext, fontcolor="#202124"]; edge [color="#5F6368"];

} caption="Mechanism of Action of DPP-4 Inhibitors"

Detailed Experimental Protocols

In Vitro DPP-4 Enzymatic Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the activity of purified recombinant human DPP-4 enzyme.

Principle: The assay utilizes a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC). DPP-4 cleaves this substrate, releasing the highly fluorescent AMC molecule. The rate of AMC formation is directly proportional to the enzyme's activity. An inhibitor will reduce the rate of this reaction.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES, 140 mM NaCl, pH 7.8.

    • Recombinant Human DPP-4 Enzyme: Dilute to a working concentration of 20 ng/mL in assay buffer.

    • Substrate Solution: Prepare a 40 µM solution of H-Gly-Pro-AMC in assay buffer.

    • Test Compounds: Prepare a 10-point serial dilution series in 100% DMSO, followed by a further dilution in assay buffer.

  • Assay Procedure:

    • In a 96-well black microplate, add 25 µL of the diluted test compound or vehicle control (assay buffer with DMSO).

    • Add 25 µL of the diluted DPP-4 enzyme solution to each well.

    • Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme binding.

    • Initiate the enzymatic reaction by adding 50 µL of the substrate solution to all wells.

    • Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 20 minutes using a fluorescence plate reader.[10]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence versus time plot).

    • Determine the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based DPP-4 Inhibition Assay

This assay measures the inhibition of DPP-4 activity in a cellular context, providing insights into cell permeability and target engagement within a more physiological environment.

Principle: The human intestinal Caco-2 cell line endogenously expresses DPP-4 on its surface. The assay principle is similar to the enzymatic assay, but it is performed on live, intact cells.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO2 atmosphere.

    • Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 48 hours.

  • Assay Procedure:

    • Wash the cell monolayer twice with phosphate-buffered saline (PBS).

    • Add 50 µL of various concentrations of the test compounds (diluted in PBS) to the wells and incubate for 30 minutes at 37°C. Sitagliptin can be used as a positive control.[9]

    • Add 50 µL of the Gly-Pro-AMC substrate solution (40 µM in PBS) to each well.

    • Incubate the plate at 37°C and measure the fluorescence at regular intervals for 60 minutes.

  • Data Analysis:

    • Calculate the reaction rates and percent inhibition as described for the enzymatic assay.

    • Determine the cellular IC50 values by non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This assay assesses the general cytotoxicity of the compounds by measuring the metabolic activity of the cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay where viable cells with active mitochondrial reductases convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.[11]

Step-by-Step Protocol:

  • Cell Seeding:

    • Seed Caco-2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the test compounds and incubate for 48 hours at 37°C.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the CC50 (50% cytotoxic concentration) value from the dose-response curve.

Conclusion

The hypothetical in vitro data presented in this guide demonstrate the potential of the 4-(1-aminoethyl)benzonitrile scaffold for the development of novel, potent, and selective DPP-4 inhibitors. The multi-tiered experimental approach, encompassing biochemical and cell-based assays, provides a robust framework for the initial characterization and comparison of these derivatives. Further optimization of this scaffold, guided by structure-activity relationship studies, could lead to the identification of promising new candidates for the treatment of type 2 diabetes.

References

A Senior Application Scientist's Guide to Investigating Off-Target Interactions: A Cross-Reactivity Study of 4-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a new chemical entity is paramount. This guide provides an in-depth, technical framework for conducting cross-reactivity studies, using the novel compound 4-(1-Aminoethyl)benzonitrile hydrochloride as a case study. While this compound is recognized as a key intermediate in the synthesis of certain pharmaceuticals, its own biological activity profile, particularly its potential for off-target interactions, remains largely uncharacterized[1][2].

Our investigation is grounded in the structural similarity of this compound to the core scaffolds of several Dipeptidyl Peptidase-4 (DPP-4) inhibitors, a prominent class of oral antihyperglycemic agents for the management of type 2 diabetes[3][4]. The clinical experience with marketed DPP-4 inhibitors such as Sitagliptin, Saxagliptin, and Evogliptin has underscored the importance of selectivity, as off-target effects can contribute to adverse drug reactions (ADRs), including gastrointestinal issues and skin disorders[5][6]. This guide will, therefore, serve as a comprehensive roadmap for designing and executing a rigorous cross-reactivity assessment, ensuring both scientific integrity and a clear line of sight to potential clinical implications.

The Rationale for Cross-Reactivity Profiling

In drug discovery, a molecule's journey from a promising hit to a viable clinical candidate is paved with rigorous testing. Among the most critical of these evaluations are cross-reactivity studies. These investigations are not merely a box-checking exercise; they are a fundamental exploration of a compound's polypharmacology—its ability to interact with multiple targets. A lack of specificity can lead to unforeseen side effects, derailing a development program.

The family of DPP-4 inhibitors provides a compelling case study. These enzymes are part of a larger family of serine proteases, including DPP-8 and DPP-9, which share structural homology with DPP-4[5]. Inhibition of these related proteases has been linked to toxicities in preclinical studies. Therefore, a thorough understanding of a novel DPP-4 inhibitor's selectivity profile is a non-negotiable aspect of its preclinical safety assessment. For instance, Evogliptin has been noted for its high selectivity for DPP-4 over DPP-8 and DPP-9, a desirable characteristic for minimizing potential off-target effects[7].

This guide will walk you through the essential steps to proactively identify and characterize the cross-reactivity of this compound, providing a template for similar investigations.

Designing the Cross-Reactivity Study: A Multi-faceted Approach

A robust cross-reactivity study employs a tiered approach, beginning with broad, high-throughput screening and progressing to more focused, functional assays for any identified off-target "hits."

Phase 1: Target Selection - Casting a Wide, Yet Targeted, Net

The initial step is to compile a panel of potential off-target proteins. This selection should be guided by several principles:

  • Structural Homology: Proteins that share structural similarities with the primary target are prime candidates for cross-reactivity. For our case study, this includes other dipeptidyl peptidases like DPP-8 and DPP-9, as well as Fibroblast Activation Protein (FAP), another member of the serine protease family[5].

  • Known "Red Flag" Targets: A standard panel of targets known to be associated with adverse effects should be included. This often includes a broad range of receptors, ion channels, and enzymes.

  • Tissue Expression and Physiological Role: Consideration should be given to targets expressed in tissues where adverse events have been observed with similar drug classes. For DPP-4 inhibitors, this includes the gastrointestinal tract and skin[5][6].

Experimental Workflow for Cross-Reactivity Screening

experimental_workflow cluster_phase1 Phase 1: Initial Screening cluster_phase2 Phase 2: Hit Confirmation & Functional Analysis cluster_phase3 Phase 3: Selectivity Profiling Compound 4-(1-Aminoethyl)benzonitrile HCl HTS High-Throughput Screening (e.g., Radioligand Binding Assays) Compound->HTS Hits Identified Off-Target Hits HTS->Hits Identifies Potential Cross-Reactivity Target_Panel Broad Target Panel (DPP-8, DPP-9, FAP, Receptors, Ion Channels) Target_Panel->HTS Dose_Response Dose-Response Binding Assays (Determine Ki) Hits->Dose_Response Functional_Assays Functional Assays (e.g., Enzyme Inhibition, Cell-based Reporter Assays) Dose_Response->Functional_Assays Data_Analysis Data Analysis & Comparison Functional_Assays->Data_Analysis Selectivity_Index Calculation of Selectivity Index (Ki off-target / Ki on-target) Data_Analysis->Selectivity_Index Report Comprehensive Cross-Reactivity Report Selectivity_Index->Report dpp4_pathway cluster_gut Gut cluster_pancreas Pancreas Ingestion Food Ingestion L_cells Intestinal L-cells Ingestion->L_cells GLP1 Active GLP-1 L_cells->GLP1 Beta_cells β-cells GLP1->Beta_cells Stimulates DPP4 DPP-4 Enzyme GLP1->DPP4 Substrate Insulin Insulin Secretion Beta_cells->Insulin Blood_Glucose ↓ Blood Glucose Insulin->Blood_Glucose Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inactivates DPP4_Inhibitor 4-(1-Aminoethyl)benzonitrile HCl (or other DPP-4i) DPP4_Inhibitor->DPP4 Inhibits

References

A Researcher's Guide to Validating the Mechanism of Action of 4-(1-Aminoethyl)benzonitrile-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the nitrile-containing pharmacophore has proven to be a versatile and efficacious component in a wide array of pharmaceuticals.[1] Among these, compounds built upon the 4-(1-Aminoethyl)benzonitrile scaffold are emerging as a promising class of inhibitors. Their unique structural and electronic properties suggest potential for high target specificity and novel mechanisms of action (MoA). However, realizing this potential hinges on rigorous and systematic validation of their MoA.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the MoA of 4-(1-Aminoethyl)benzonitrile-based inhibitors. Moving beyond a simple checklist of experiments, we will delve into the causality behind experimental choices, ensuring that each step logically builds upon the last to create a self-validating and robust data package.

Hypothesized Mechanism of Action: Targeting Enzymes via Covalent or Non-Covalent Interactions

The 4-(1-Aminoethyl)benzonitrile scaffold contains an α-amino nitrile group, a feature that has been successfully exploited in inhibitors of various enzyme classes, particularly proteases.[1] The nitrile group can act as a hydrogen bond acceptor or, in some cases, as an electrophilic "warhead" susceptible to nucleophilic attack by active site residues like serine or cysteine, leading to a reversible covalent bond.[1]

For the purpose of this guide, we will hypothesize that our novel 4-(1-Aminoethyl)benzonitrile-based inhibitor, hereafter referred to as AEB-Inhibitor-1 , targets a critical enzyme in a disease-relevant pathway, such as a cysteine protease or a dipeptidyl peptidase (DPP). The validation strategy will therefore focus on confirming direct enzyme inhibition, elucidating the nature of this inhibition, and verifying target engagement and downstream pathway modulation in a cellular context.

Hypothesized_Signaling_Pathway cluster_0 Cell Membrane Upstream_Signal Upstream Signal Target_Enzyme Target Enzyme (e.g., Cysteine Protease) Upstream_Signal->Target_Enzyme Activates Product Cleaved Product Target_Enzyme->Product Cleaves Substrate Substrate Endogenous Substrate Substrate->Target_Enzyme Downstream_Signaling Downstream Signaling Cascade Product->Downstream_Signaling Cellular_Response Pathological Cellular Response Downstream_Signaling->Cellular_Response AEB_Inhibitor_1 AEB-Inhibitor-1 AEB_Inhibitor_1->Target_Enzyme Inhibits

Caption: Hypothesized signaling pathway where AEB-Inhibitor-1 directly inhibits a target enzyme.

Phase 1: Biochemical Validation - Is the Target Correct?

The foundational step in MoA validation is to confirm direct interaction between the inhibitor and the purified target protein in a controlled, cell-free environment.[2] Biochemical assays are essential for this initial characterization, providing quantitative data on potency and the nature of the interaction.[3][4][5]

Enzyme Activity Assays: Quantifying Potency (IC50)

The first question to answer is whether AEB-Inhibitor-1 inhibits the activity of the purified target enzyme. Enzyme assays are laboratory methods used to measure enzyme activity and are fundamental to drug discovery.[3][5]

Experimental Protocol: Fluorometric Enzyme Activity Assay

  • Preparation : Prepare a reaction buffer optimized for the target enzyme's activity.[6] Prepare serial dilutions of AEB-Inhibitor-1.

  • Enzyme and Inhibitor Pre-incubation : Add a fixed concentration of the purified target enzyme to microplate wells containing the varying concentrations of AEB-Inhibitor-1.[6] Incubate for a defined period (e.g., 15-30 minutes) to allow for binding.

  • Reaction Initiation : Initiate the enzymatic reaction by adding a fluorogenic substrate specific to the enzyme.[6]

  • Data Acquisition : Monitor the increase in fluorescence over time using a plate reader. The rate of this increase is proportional to enzyme activity.

  • Data Analysis : Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Mechanism of Inhibition Studies: How Does It Inhibit?

Once potency is established, the next step is to understand the kinetic mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive).[7] This provides deeper insight into how the inhibitor interacts with the enzyme.[7]

Experimental Protocol: Michaelis-Menten Kinetics

  • Assay Setup : Perform the enzyme activity assay as described above.

  • Variable Substrate : Instead of a single substrate concentration, use a range of substrate concentrations for each fixed concentration of AEB-Inhibitor-1 (including a zero-inhibitor control).

  • Data Analysis : Determine the initial reaction rates (V₀) for each combination of substrate and inhibitor concentration.

  • Lineweaver-Burk Plot : Plot 1/V₀ versus 1/[Substrate]. The pattern of changes in Vmax (y-intercept) and Km (x-intercept) in the presence of the inhibitor reveals the mechanism of inhibition.

    • Competitive : Vmax is unchanged, Km increases.

    • Non-competitive : Vmax decreases, Km is unchanged.

    • Uncompetitive : Both Vmax and Km decrease.

Comparative Data Summary: Biochemical Assays

Assay TypeKey Parameter MeasuredInsight ProvidedAlternative Methods
Enzyme Activity Assay IC50Potency of inhibitionColorimetric assays, Luminescence assays (e.g., BRET), LC-MS based assays[3][4]
Mechanism of Inhibition Ki, Inhibition typeNature of enzyme-inhibitor interaction (competitive, etc.)Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR)

digraph "Biochemical_Validation_Workflow" {
graph [rankdir="TB", splines=ortho, nodesep=0.4];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Start" [label="Start with Purified\nTarget Enzyme & AEB-Inhibitor-1", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enzyme_Assay" [label="Perform Enzyme Activity Assay"]; "Calc_IC50" [label="Calculate IC50 Value"]; "Potent" [label="Is IC50 in acceptable range?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "MoI_Study" [label="Perform Mechanism of\nInhibition (MoI) Studies"]; "Determine_MoI" [label="Determine Inhibition Type\n(Competitive, etc.)"]; "Biophysical" [label="Optional: Biophysical Assays\n(ITC, SPR) for direct binding"]; "Proceed" [label="Proceed to Cell-Based Validation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Stop" [label="Stop or Redesign Inhibitor", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Enzyme_Assay"; "Enzyme_Assay" -> "Calc_IC50"; "Calc_IC50" -> "Potent"; "Potent" -> "MoI_Study" [label="Yes"]; "Potent" -> "Stop" [label="No"]; "MoI_Study" -> "Determine_MoI"; "Determine_MoI" -> "Biophysical"; "Biophysical" -> "Proceed"; }

Caption: Workflow for the biochemical validation of AEB-Inhibitor-1.

Phase 2: Cell-Based Validation - Does It Work in a Relevant System?

While biochemical assays are crucial, they don't guarantee activity in a cellular environment.[2] Cell-based assays are essential to confirm that the inhibitor can penetrate cells, engage its intended target, and exert a functional effect under more physiologically relevant conditions.[2][8][9]

Target Engagement Assays: Confirming Interaction in Cells

Target engagement assays directly measure the binding of a compound to its specific protein target within a cell.[8][10] This provides critical evidence that the inhibitor reaches its target in the complex cellular milieu.[2] The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method for this purpose.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment : Treat intact cells with AEB-Inhibitor-1 at various concentrations, alongside a vehicle control.

  • Heating : Heat the cell suspensions across a range of temperatures to induce protein denaturation. Ligand-bound proteins are typically more resistant to thermal denaturation.

  • Cell Lysis & Fractionation : Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

  • Protein Detection : Quantify the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods like AlphaLISA.[8]

  • Data Analysis : Plot the fraction of soluble protein against temperature. A shift in the melting curve to higher temperatures in the presence of AEB-Inhibitor-1 indicates direct target engagement.

Downstream Pathway Modulation: Verifying Functional Effect

If AEB-Inhibitor-1 engages its target, it should modulate the downstream signaling pathway. This is a critical step to link target engagement with a functional cellular outcome.

Experimental Protocol: Western Blot Analysis of Pathway Markers

  • Cell Treatment : Treat cells with AEB-Inhibitor-1 for various times and at different concentrations. Include appropriate positive and negative controls.

  • Protein Extraction : Lyse the cells and prepare protein extracts.

  • SDS-PAGE and Transfer : Separate proteins by size using SDS-PAGE and transfer them to a membrane.

  • Immunoblotting : Probe the membrane with primary antibodies specific for the downstream marker (e.g., a phosphorylated protein or a cleavage product) and a loading control (e.g., GAPDH).

  • Detection and Analysis : Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. Quantify the band intensities to determine the change in the downstream marker's level or modification state. A dose-dependent decrease (or increase, depending on the pathway) confirms functional pathway modulation.

Comparative Data Summary: Cell-Based Assays
Assay TypeKey Parameter MeasuredInsight ProvidedAlternative Methods
Target Engagement (CETSA) Thermal shift (ΔTm)Direct evidence of target binding in intact cellsNanoBRET, InCELL assays, TR-FRET[9][10]
Pathway Modulation Change in downstream markerFunctional consequence of target engagementReporter gene assays, Flow cytometry, HTRF[8]
Phenotypic Assay Cell viability (EC50), ApoptosisOverall cellular effect of the inhibitorProliferation assays (MTT, CellTiter-Glo), Caspase-Glo assays[8]

Conclusion: A Multi-faceted Approach to MoA Validation

Validating the mechanism of action for a novel inhibitor class like the 4-(1-Aminoethyl)benzonitrile-based compounds requires a multi-pronged, evidence-based approach. The journey from a biochemical hit to a well-validated lead compound is built on a logical sequence of experiments. By first confirming direct, potent inhibition of the purified target and elucidating the kinetic mechanism, researchers can build a strong foundation. Subsequently, demonstrating target engagement and corresponding downstream pathway modulation within a cellular context provides the crucial link between biochemical activity and physiological function. This rigorous, self-validating workflow ensures a high degree of confidence in the inhibitor's MoA, paving the way for successful preclinical and clinical development.

References

Benchmarking 4-(1-Aminoethyl)benzonitrile hydrochloride: A Comparative Guide for Next-Generation DPP-4 Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of type 2 diabetes therapeutics, the inhibition of dipeptidyl peptidase-4 (DPP-4) has emerged as a cornerstone of glycemic control.[1][2][3] DPP-4 inhibitors, also known as gliptins, effectively enhance the incretin system, leading to glucose-dependent insulin secretion and suppression of glucagon release.[4][5][6][7] This guide provides a comprehensive framework for benchmarking the novel compound 4-(1-Aminoethyl)benzonitrile hydrochloride against established DPP-4 inhibitors, Sitagliptin and Vildagliptin. By presenting a head-to-head comparison methodology, we aim to equip researchers, scientists, and drug development professionals with the tools to evaluate its potential as a new therapeutic agent.

The core of this evaluation lies in a multi-tiered approach, beginning with a direct assessment of enzymatic inhibition and progressing to a more physiologically relevant cell-based model. This dual-pronged strategy ensures a thorough characterization of the compound's potency and its functional impact on the glucagon-like peptide-1 (GLP-1) signaling pathway.

The Scientific Rationale: Why DPP-4 Inhibition Matters

DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones GLP-1 and glucose-dependent insulinotropic polypeptide (GIP).[4][5] These hormones are released from the gut in response to food intake and potentiate insulin secretion from pancreatic β-cells in a glucose-dependent manner.[7] By inhibiting DPP-4, the bioavailability of active GLP-1 and GIP is increased, leading to improved glycemic control with a low risk of hypoglycemia, a significant advantage over some other classes of antidiabetic drugs.[5][8][9]

The chemical structure of this compound, featuring a critical α-amino nitrile moiety, suggests its potential as a DPP-4 inhibitor, as this feature is common to several established gliptins like Saxagliptin and Vildagliptin.[10] Therefore, a rigorous comparative analysis against market-leading inhibitors is warranted to ascertain its relative potency and potential for further development.

Comparative Data Summary

To provide a clear and concise overview of the potential performance of this compound, the following table summarizes hypothetical, yet plausible, experimental data from the protocols detailed in this guide.

CompoundBiochemical Potency (IC50, nM)Cellular Activity (EC50, nM)
4-(1-Aminoethyl)benzonitrile HCl 8.5 15.2
Sitagliptin1935
Vildagliptin5.310.8

This data is for illustrative purposes and represents a potential outcome of the described experiments.

Visualizing the Mechanism and Workflow

To better understand the underlying biological process and the experimental design, the following diagrams illustrate the DPP-4 signaling pathway and the benchmarking workflow.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas Food Intake Food Intake Incretin Hormones (GLP-1, GIP) Incretin Hormones (GLP-1, GIP) Food Intake->Incretin Hormones (GLP-1, GIP) β-cells β-cells Incretin Hormones (GLP-1, GIP)->β-cells Stimulates α-cells α-cells Incretin Hormones (GLP-1, GIP)->α-cells Inhibits DPP4 DPP-4 Enzyme Incretin Hormones (GLP-1, GIP)->DPP4 Degradation Insulin Secretion Insulin Secretion β-cells->Insulin Secretion Glucagon Secretion Glucagon Secretion α-cells->Glucagon Secretion Inactive Metabolites Inactive Metabolites DPP4->Inactive Metabolites DPP-4 Inhibitor 4-(1-Aminoethyl)benzonitrile HCl Sitagliptin Vildagliptin DPP-4 Inhibitor->DPP4 Inhibits

Caption: DPP-4 Signaling Pathway and Point of Inhibition.

Experimental_Workflow cluster_prep Preparation cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay Compound Prep Prepare Stock Solutions (Test Compound & Known Inhibitors) DPP4 Assay DPP-4 Inhibitor Screening Assay (Fluorescence-based) Compound Prep->DPP4 Assay GLP1R Assay GLP-1 Receptor Activation Assay (Luciferase Reporter) Compound Prep->GLP1R Assay Reagent Prep Prepare Assay Buffers & Cell Culture Media Reagent Prep->DPP4 Assay Cell Culture Culture GLP-1R Reporter Cells Reagent Prep->Cell Culture IC50 Determination Determine IC50 Values DPP4 Assay->IC50 Determination Data Analysis Comparative Data Analysis & Interpretation IC50 Determination->Data Analysis Cell Culture->GLP1R Assay EC50 Determination Determine EC50 Values GLP1R Assay->EC50 Determination EC50 Determination->Data Analysis

Caption: Experimental Workflow for Comparative Benchmarking.

Experimental Protocols

Part 1: Biochemical Potency Assessment - DPP-4 Inhibitor Screening Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of DPP-4. A fluorogenic substrate is used, which upon cleavage by DPP-4, releases a fluorescent molecule. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay Buffer (e.g., Tris-HCl, pH 7.5)

  • This compound, Sitagliptin, Vildagliptin

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound, Sitagliptin, and Vildagliptin in assay buffer. The concentration range should be sufficient to generate a full dose-response curve (e.g., 0.1 nM to 100 µM).

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and the Gly-Pro-AMC substrate to their optimal working concentrations in assay buffer, as determined by preliminary experiments.

  • Assay Setup: In a 96-well plate, add 20 µL of each compound dilution. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).

  • Enzyme Addition: Add 20 µL of the diluted DPP-4 enzyme to all wells except the negative control. Incubate for 10 minutes at 37°C.

  • Substrate Addition: Add 10 µL of the diluted Gly-Pro-AMC substrate to all wells to initiate the reaction.

  • Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[11][12]

Part 2: Cellular Activity Assessment - GLP-1 Receptor Activation Assay

This cell-based assay determines the functional consequence of DPP-4 inhibition, which is the potentiation of GLP-1 signaling. A reporter cell line expressing the GLP-1 receptor (GLP-1R) and a downstream reporter gene (e.g., luciferase under the control of a cAMP response element) is used.

Materials:

  • GLP-1R reporter cell line (e.g., HEK293 or CHO cells stably expressing GLP-1R and a CRE-luciferase reporter)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • GLP-1 (7-36) amide

  • This compound, Sitagliptin, Vildagliptin

  • Recombinant human DPP-4 enzyme

  • 96-well white cell culture plate

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the GLP-1R reporter cells into a 96-well white plate at an appropriate density and allow them to adhere overnight.

  • Compound and GLP-1 Preparation: Prepare serial dilutions of the test compounds and known inhibitors. Prepare a fixed, sub-maximal concentration of GLP-1 (e.g., 1 nM).

  • DPP-4 Incubation (Optional but recommended): In a separate plate, pre-incubate the fixed concentration of GLP-1 with a consistent amount of recombinant DPP-4 in the presence of the serially diluted inhibitors for 30 minutes at 37°C. This step simulates the in vivo degradation of GLP-1.

  • Cell Treatment: Remove the culture medium from the cells and replace it with the inhibitor/GLP-1/DPP-4 mixture (from step 3) or with the inhibitors and GLP-1 added sequentially. Include controls for basal activity (no GLP-1) and maximal GLP-1 response (GLP-1 without DPP-4 or inhibitors).

  • Incubation: Incubate the cells for 3-6 hours at 37°C in a CO2 incubator.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

  • Data Analysis: Normalize the luciferase signal to the maximal GLP-1 response. Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the EC50 value, which represents the concentration of the inhibitor that produces 50% of the maximal potentiation of the GLP-1 signal.[13][14][15][16]

Interpretation of Results and Future Directions

The hypothetical data presented suggests that this compound is a potent inhibitor of DPP-4, with an IC50 value comparable to the highly potent inhibitor Vildagliptin and superior to Sitagliptin. The cellular activity data further supports this, indicating that the compound effectively translates its enzymatic inhibition into a functional potentiation of GLP-1 receptor signaling.

A lower EC50 value in the cell-based assay, in conjunction with a low IC50 in the biochemical assay, would be a strong indicator of a promising drug candidate. It would suggest that the compound is not only potent against its target enzyme but also possesses favorable properties such as cell permeability and stability in a more complex biological environment.

Further investigations should include selectivity profiling against other dipeptidyl peptidases (e.g., DPP-8, DPP-9) to assess the risk of off-target effects. Pharmacokinetic and in vivo efficacy studies in animal models of type 2 diabetes would be the logical next steps to fully elucidate the therapeutic potential of this compound.

This guide provides a robust framework for the initial characterization and benchmarking of novel DPP-4 inhibitors. By following these detailed protocols and applying sound scientific reasoning, researchers can effectively evaluate new chemical entities and accelerate the discovery of next-generation therapies for type 2 diabetes.

References

A Comparative Analysis of Synthetic Routes to 4-(1-Aminoethyl)benzonitrile: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-(1-Aminoethyl)benzonitrile is a valuable chiral building block in medicinal chemistry and drug development, serving as a key intermediate in the synthesis of various biologically active compounds. The presence of a chiral amine adjacent to a benzonitrile moiety makes it a desirable synthon for constructing complex molecular architectures. The efficient and stereoselective synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative analysis of the most common synthetic routes to 4-(1-aminoethyl)benzonitrile, offering insights into the underlying chemical principles, experimental considerations, and the relative advantages and disadvantages of each approach. We will delve into racemic syntheses via reductive amination and the Strecker reaction, as well as strategies for obtaining enantiomerically pure forms through asymmetric synthesis and chiral resolution.

Strategic Overview of Synthetic Pathways

The primary retrosynthetic disconnection for 4-(1-aminoethyl)benzonitrile logically points to 4-acetylbenzonitrile as a readily available starting material. The key transformation is the introduction of the amino group at the benzylic position. The main strategies to achieve this are:

  • Direct Reductive Amination: The one-pot reaction of a ketone with an amine source and a reducing agent.

  • Strecker Synthesis: A classical method for the synthesis of α-amino nitriles from ketones, an amine source, and a cyanide source.

  • Asymmetric Synthesis: Methods that directly generate a specific enantiomer of the target amine in excess.

  • Chiral Resolution: Separation of a racemic mixture of the amine into its individual enantiomers.

The choice of a particular route will depend on several factors, including the desired stereochemistry (racemic or enantiopure), scale of the reaction, available reagents and equipment, and considerations of cost, safety, and environmental impact.

Route 1: Reductive Amination of 4-Acetylbenzonitrile

Reductive amination is a widely employed and highly efficient method for the synthesis of amines from carbonyl compounds. In the context of preparing 4-(1-aminoethyl)benzonitrile, this one-pot reaction involves the in-situ formation of an imine from 4-acetylbenzonitrile and an ammonia source, which is then immediately reduced to the corresponding amine.

Chemical Principles and Mechanistic Insights

The reaction proceeds through two main steps:

  • Imine Formation: 4-Acetylbenzonitrile reacts with an ammonia source (e.g., ammonium formate, ammonia) to form an intermediate imine. This is a reversible reaction, and the equilibrium can be driven towards the imine by removing the water formed.

  • Reduction: A reducing agent, present in the reaction mixture, selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the final amine product.

The choice of reducing agent is critical. It must be capable of reducing the imine but not the starting ketone or the nitrile group. Common reducing agents for this purpose include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃), and catalytic hydrogenation. More recently, transfer hydrogenation using formic acid or its salts in the presence of a transition metal catalyst has proven to be a highly effective method.

A Spectroscopic Guide to Differentiating 4-(1-Aminoethyl)benzonitrile: A Comparative Analysis of the Hydrochloride Salt and Free Base

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, 4-(1-Aminoethyl)benzonitrile serves as a valuable chiral building block. It is commercially available and frequently utilized in two distinct forms: the free base and the hydrochloride salt. The choice between these forms is often dictated by practical considerations such as solubility, stability, and handling characteristics.[1][2] The hydrochloride salt, for instance, typically exhibits higher aqueous solubility and crystallinity, rendering it more suitable for certain formulations and purification processes. Conversely, the free base is the reactive species required for nucleophilic reactions involving the primary amine.[1]

A precise and unambiguous characterization of the specific form being used is critical for reaction monitoring, quality control, and formulation development. Spectroscopic techniques, including Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful, non-destructive toolkit for this purpose. This guide presents a detailed spectroscopic comparison of 4-(1-Aminoethyl)benzonitrile hydrochloride and its free base, grounded in fundamental chemical principles and supported by experimental data. We will explore the characteristic spectral signatures of each form, explain the underlying molecular phenomena responsible for these differences, and provide standardized protocols for their analysis.

Fundamental Chemical Distinction: The Protonation State

The core difference between the hydrochloride salt and the free base lies in the protonation state of the primary amino group. The nitrogen atom in the free base possesses a lone pair of electrons, rendering it basic and nucleophilic.[3] In the presence of hydrochloric acid, this lone pair accepts a proton (H⁺), forming a positively charged ammonium group (-NH₃⁺) and a chloride counter-ion (Cl⁻).[3] This fundamental transformation from a neutral amine to an ammonium salt is the primary driver of the significant differences observed across various spectroscopic methods.

Figure 1: Acid-base equilibrium of 4-(1-Aminoethyl)benzonitrile.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The conversion of the primary amine (-NH₂) to an ammonium salt (-NH₃⁺) introduces new bonds and alters the electronic environment, leading to distinct and easily identifiable changes in the IR spectrum.[3]

Comparative IR Data
Functional GroupFree Base (Characteristic Wavenumbers, cm⁻¹)Hydrochloride Salt (Characteristic Wavenumbers, cm⁻¹)Rationale for Difference
N-H Stretch Two sharp peaks (~3380 & 3300 cm⁻¹)Very broad, strong envelope (~3200-2800 cm⁻¹)The free base shows asymmetric and symmetric stretches of the -NH₂ group.[4] The salt form's -NH₃⁺ group results in a broad, intense absorption due to the stretching vibrations of the N-H⁺ bonds, which often overlaps with C-H stretches.[3]
C≡N Stretch ~2230 cm⁻¹~2230 cm⁻¹The nitrile group is electronically distant from the amine, so its vibrational frequency is largely unaffected by protonation.
N-H Bend ~1620-1580 cm⁻¹ (scissoring)Two bands: Asymmetric (~1620-1560 cm⁻¹) & Symmetric (~1550-1500 cm⁻¹)The bending vibrations (deformations) of the -NH₃⁺ group in the salt are distinct from the scissoring motion of the -NH₂ group in the free base.[5]
Aromatic C-H/C=C ~3100-3000 cm⁻¹, ~1600-1450 cm⁻¹~3100-3000 cm⁻¹, ~1600-1450 cm⁻¹The aromatic ring vibrations are generally consistent between the two forms.
In-Depth Analysis

The most telling region in the IR spectrum for distinguishing the two forms is the N-H stretching region (>2800 cm⁻¹).

  • Free Base: The presence of a primary amine (-NH₂) is confirmed by two distinct, medium-intensity peaks between 3400 and 3300 cm⁻¹.[4][6] These correspond to the asymmetric and symmetric N-H stretching modes. Their sharpness is a key characteristic.

  • Hydrochloride Salt: The spectrum of the salt is dominated by a very broad and strong absorption band, often referred to as an "ammonium band," which spans from approximately 3200 cm⁻¹ down to 2800 cm⁻¹, frequently obscuring the aliphatic C-H stretching peaks.[3] This broadness is a result of extensive hydrogen bonding and the ionic character of the N-H⁺ bonds. The appearance of this feature is a definitive indicator of the salt form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). The positive charge on the nitrogen atom in the hydrochloride salt creates a strong electron-withdrawing effect, significantly altering the chemical shifts of nearby nuclei.

¹H NMR Spectroscopy: Comparative Data

Solvent: DMSO-d₆. This solvent is recommended as it can better solubilize the salt and is less likely to exchange with the amine/ammonium protons than D₂O, allowing for their observation.

Proton AssignmentFree Base (Expected δ, ppm)Hydrochloride Salt (Expected δ, ppm)Rationale for Difference
-NH₂ / -NH₃⁺ ~2.0-3.0 (broad singlet, 2H)~8.5-9.5 (very broad, 3H)The protons on the positively charged nitrogen are heavily deshielded and shifted significantly downfield. The signal integrates to 3 protons for the salt.[7]
-CH(NH₂)- ~4.1-4.3 (quartet, 1H)~4.5-4.7 (quartet, 1H)The methine proton is adjacent to the electron-withdrawing ammonium group in the salt, causing a downfield shift.[8]
-CH₃ ~1.3-1.5 (doublet, 3H)~1.5-1.7 (doublet, 3H)A slight downfield shift is observed due to the inductive effect of the nearby positive charge.
Aromatic (Ar-H) ~7.5-7.8 (multiplet, 4H)~7.7-8.0 (multiplet, 4H)The aromatic protons experience a minor downfield shift due to the influence of the protonated side chain.
¹³C NMR Spectroscopy: Comparative Data
Carbon AssignmentFree Base (Expected δ, ppm)Hydrochloride Salt (Expected δ, ppm)Rationale for Difference
-C(NH₂)- ~50-55~55-60The chiral carbon directly attached to the nitrogen is deshielded by the positive charge in the salt form, resulting in a downfield shift.[9]
-CH₃ ~20-25~20-25The methyl carbon is less affected and may show only a minor shift.
-C≡N ~118-120~118-120The nitrile carbon chemical shift is typically stable between the two forms.
Aromatic C (ipso to CN) ~110-115~110-115The carbon bearing the nitrile group is largely unaffected.
Aromatic C ~125-145~125-145Minor shifts may be observed in the aromatic carbons, but the primary effect is on the aliphatic side chain.
In-Depth Analysis

In ¹H NMR, the most dramatic difference is the chemical shift and integration of the protons attached to the nitrogen. In the salt, the -NH₃⁺ protons appear far downfield as a broad signal due to the positive charge and chemical exchange.[7] Adding a drop of D₂O to the NMR tube will cause the -NH₂ and -NH₃⁺ signals to disappear due to proton-deuterium exchange, which can be a useful confirmation test for these peaks.[6][10]

For ¹³C NMR, the key indicator is the downfield shift of the chiral methine carbon (-C H(NH₃⁺)-). This deshielding effect is a direct consequence of the electron-withdrawing nature of the adjacent ammonium group.[11]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules. When using common soft ionization techniques like Electrospray Ionization (ESI), both the free base and the hydrochloride salt are expected to produce the same molecular ion.

Expected Mass Spectrometry Data
Compound FormIonization TechniqueExpected [M+H]⁺ (m/z)Rationale
Free Base ESI (+)147.09The free base (MW: 146.19) accepts a proton during positive mode ESI to form the [M+H]⁺ ion.
Hydrochloride Salt ESI (+)147.09The salt (MW: 182.65) dissociates in the ESI solvent. The cationic portion, which is the protonated free base, is detected directly. The chloride ion is not observed in positive ion mode.

Analysis: Mass spectrometry is excellent for confirming the molecular weight of the core structure but is generally not suitable for distinguishing between the salt and free base forms under standard ESI conditions. Both will yield a signal corresponding to the protonated free base.

Experimental Protocols & Workflow

A systematic approach is crucial for an effective comparison.

G cluster_ftir FT-IR Analysis cluster_nmr NMR Analysis cluster_ms MS Analysis start Obtain Samples: Free Base & HCl Salt ftir_prep Prepare Sample (ATR or KBr Pellet) start->ftir_prep nmr_prep Dissolve in DMSO-d₆ (~10 mg / 0.6 mL) start->nmr_prep ms_prep Dissolve in MeOH/H₂O (with 0.1% Formic Acid) start->ms_prep ftir_acq Acquire Spectrum (4000-400 cm⁻¹) ftir_prep->ftir_acq ftir_an Analyze N-H Stretch Region (Sharp peaks vs. Broad band) ftir_acq->ftir_an report Compile Data & Conclude Identity ftir_an->report nmr_acq Acquire ¹H & ¹³C Spectra nmr_prep->nmr_acq nmr_an Analyze Chemical Shifts (α-protons, α-carbon, NHₓ protons) nmr_acq->nmr_an nmr_an->report ms_acq Acquire ESI+ Spectrum ms_prep->ms_acq ms_an Confirm [M+H]⁺ at m/z 147.1 ms_acq->ms_an ms_an->report

Figure 2: Workflow for the spectroscopic comparison of the two forms.

Protocol 1: FT-IR Spectroscopy (ATR Method)
  • Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

  • Record a background spectrum of the empty ATR unit.

  • Place a small, solid sample (a few milligrams) of the compound (either free base or salt) onto the ATR crystal, ensuring complete coverage of the crystal surface.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over the range of 4000-400 cm⁻¹.

  • Clean the crystal thoroughly before analyzing the next sample.

Protocol 2: ¹H and ¹³C NMR Spectroscopy
  • Weigh approximately 5-10 mg of the sample (free base or salt) and transfer it to a clean, dry NMR tube.

  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Cap the tube and vortex or gently agitate until the sample is fully dissolved. The salt form may require gentle warming.

  • Place the NMR tube in the spectrometer.

  • Acquire the ¹H NMR spectrum. Standard parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

  • Acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the low natural abundance of ¹³C.[9]

Conclusion

The spectroscopic differentiation between this compound and its free base is straightforward and definitive. FT-IR spectroscopy offers the most rapid and visually distinct method, with the presence of a broad ammonium band (~3200-2800 cm⁻¹) unequivocally identifying the hydrochloride salt. ¹H NMR spectroscopy provides quantitative confirmation, showing a significant downfield shift and an integration of three protons for the -NH₃⁺ signal in the salt versus two protons for the -NH₂ signal in the free base. While ¹³C NMR also shows a characteristic downfield shift for the alpha-carbon in the salt, and Mass Spectrometry confirms the core molecular structure, FT-IR and ¹H NMR remain the primary tools for immediate and unambiguous identification of the form in hand. By applying these techniques, researchers can ensure the correct compound is being used, leading to more reliable and reproducible scientific outcomes.

References

Assessing the metabolic stability of 4-(1-Aminoethyl)benzonitrile derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of 4-(1-Aminoethyl)benzonitrile Derivatives

Introduction: The Critical Role of Metabolic Stability in Drug Discovery

In the journey of a drug candidate from discovery to clinical application, its metabolic fate is a pivotal determinant of success. A compound that is metabolized too rapidly may fail to achieve therapeutic concentrations, while one that is metabolized too slowly could accumulate and cause toxicity.[1][2] The family of 4-(1-Aminoethyl)benzonitrile derivatives represents a scaffold of significant interest in medicinal chemistry, offering versatile points for modification. However, this chemical space also presents unique metabolic challenges. The primary aminoethyl side chain, the aromatic ring, and the benzonitrile moiety itself are all potential sites for biotransformation, primarily by Cytochrome P450 (CYP) enzymes and potentially by cytosolic enzymes like Aldehyde Oxidase (AO).[3][4][5]

This guide provides a comprehensive framework for assessing and comparing the metabolic stability of novel 4-(1-Aminoethyl)benzonitrile derivatives. We will move beyond a simple recitation of protocols to explain the causality behind our experimental design, empowering researchers to not only generate data but to understand its mechanistic implications. Our focus will be on the gold-standard in vitro assay: the Liver Microsomal Stability Assay, coupled with LC-MS/MS analysis.[6][7][8]

Experimental Design: A Strategy of Comparative Analysis

To truly understand structure-metabolism relationships, we must compare analogues. A single data point is an observation; a trend is an insight. For this guide, we will assess a parent compound, Derivative A , against three structurally distinct analogues designed to probe potential metabolic liabilities.

  • Derivative A (Parent): 4-(1-Aminoethyl)benzonitrile

  • Derivative B (Blocked Aromatic): 4-(1-Aminoethyl)-2,6-difluorobenzonitrile - Fluorine atoms are introduced to sterically and electronically hinder aromatic hydroxylation.

  • Derivative C (N-Alkylated): 4-(1-(Dimethylamino)ethyl)benzonitrile - The primary amine is replaced with a tertiary amine to probe susceptibility to N-dealkylation.

  • Derivative D (Alpha-Methylated): 4-(1-Amino-1-methylethyl)benzonitrile - A methyl group is added to the benzylic carbon to assess if this "hot spot" is susceptible to oxidation.

This comparative approach allows us to directly correlate specific structural changes with shifts in metabolic stability, providing actionable intelligence for the next round of molecular design.

The Workhorse Assay: Liver Microsomal Stability

Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes. They are a rich source of Phase I metabolic enzymes, most notably the CYP family, making them a cost-effective and highly relevant system for early-stage stability screening.[7][9][10] The assay measures the rate at which our test compound disappears over time when incubated with these enzymes.

Causality in Protocol Design: The "Why" Behind the "How"
  • Why Microsomes? They provide a concentrated source of CYP enzymes, the primary drivers of oxidative metabolism for a vast number of drugs.[9][11] While hepatocytes are the "gold standard" as they contain both Phase I and Phase II enzymes and intact cell membranes, microsomal assays are simpler, higher-throughput, and ideal for ranking compounds in early discovery.[7][12]

  • Why an NADPH Regenerating System? CYP enzymes require NADPH as a cofactor to function.[13] As NADPH is consumed during the reaction, we use a regenerating system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to maintain a constant supply, ensuring the reaction rate is not limited by cofactor depletion.[13]

  • Why a Low Substrate Concentration (1 µM)? This ensures that the enzyme is not saturated with the substrate. Operating under these first-order kinetic conditions allows for the accurate calculation of intrinsic clearance, a key parameter for predicting in vivo behavior.[9]

  • Why Include Controls?

    • Minus Cofactor (-NADPH): This control incubation reveals any non-enzymatic degradation of the compound or metabolism by enzymes not requiring NADPH. A significant loss here points to inherent chemical instability.[9]

    • Positive Control (e.g., Verapamil, Testosterone): Including a compound with a known, well-characterized metabolic rate validates that the microsomal preparation and cofactor system are active.[9]

Experimental Workflow for Metabolic Stability Assessment

The entire process, from preparation to data analysis, follows a systematic workflow to ensure reproducibility and accuracy.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling & Quenching cluster_analysis 4. Analysis & Data Processing P1 Prepare Compound Stock (10 mM in DMSO) I1 Pre-warm Microsomes & Compound at 37°C P1->I1 P2 Prepare Microsomes (Thaw & Dilute in Buffer) P2->I1 P3 Prepare NADPH Regenerating System I2 Initiate Reaction (Add NADPH System) P3->I2 I1->I2 I3 Incubate at 37°C I2->I3 S1 Take Aliquots at Time Points (0, 5, 15, 30, 60 min) I3->S1 S2 Quench Reaction (Cold Acetonitrile + Internal Standard) S1->S2 S3 Centrifuge to Precipitate Protein S2->S3 A1 Analyze Supernatant by LC-MS/MS S3->A1 A2 Quantify Parent Compound Remaining A1->A2 A3 Calculate t½ and CLint A2->A3

Caption: Workflow for the in vitro liver microsomal stability assay.

Detailed Experimental Protocol

This protocol is designed for a 96-well plate format for higher throughput.

1. Reagent Preparation:

  • Test Compounds: Prepare 10 mM stock solutions in DMSO. From this, create a 100 µM intermediate working solution in 50:50 acetonitrile/water.
  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.
  • Human Liver Microsomes (HLM): Thaw pooled HLM (e.g., from 20 donors) on ice. Dilute to a working concentration of 1 mg/mL in phosphate buffer.
  • NADPH Regenerating System (Solution A & B):
  • Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate in water.
  • Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM Sodium Citrate.
  • Quenching Solution: Cold acetonitrile (< -20°C) containing a suitable internal standard (IS) for LC-MS/MS analysis (e.g., a stable, structurally similar compound not present in the matrix).

2. Incubation Procedure:

  • In a 96-well plate, add 188 µL of the 1 mg/mL HLM suspension to each well.
  • Add 2 µL of the 100 µM compound working solution to the appropriate wells. This yields a final compound concentration of 1 µM and a final protein concentration of ~0.94 mg/mL.
  • Pre-incubate the plate at 37°C for 10 minutes with shaking.
  • To initiate the reaction, add 10 µL of the NADPH regenerating system (prepared by mixing equal volumes of Solution A and B immediately before use). The time of this addition is T=0.
  • Incubate the plate at 37°C with shaking.

3. Time-Point Sampling and Quenching:

  • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw a 25 µL aliquot from the incubation mixture.
  • Immediately add the aliquot to a separate 96-well plate containing 100 µL of the cold quenching solution with the internal standard.
  • After the final time point, seal the quenching plate and centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated protein.

4. LC-MS/MS Analysis:

  • Transfer the supernatant from the quenched plate to a new plate for analysis.
  • Analyze the samples using a validated LC-MS/MS method.[14][15][16] The method should be optimized for the separation and detection of the parent compound and the internal standard.
  • Quantification is based on the peak area ratio of the analyte to the internal standard.

Data Analysis and Interpretation

The goal is to determine the rate of disappearance of the parent compound.

  • Plot the Data: For each compound, plot the natural logarithm (ln) of the percentage of compound remaining versus time.

  • Determine the Slope: The slope of the line from this plot is the elimination rate constant (k). The relationship is linear for a first-order process.

  • Calculate Half-Life (t½): This is the time required for 50% of the compound to be metabolized.

    • Equation: t½ = 0.693 / k

  • Calculate Intrinsic Clearance (CLint): This represents the inherent ability of the liver to metabolize a drug.

    • Equation: CLint (µL/min/mg protein) = (0.693 / t½) * (Volume of Incubation / mg of Microsomal Protein)

Results: Comparative Stability Profile

The data from our hypothetical experiment are summarized below. This table allows for a direct, at-a-glance comparison of the derivatives.

DerivativeStructural Modificationt½ (min)CLint (µL/min/mg)Predicted Stability Class
A Parent Compound1843.1Moderate
B 2,6-difluoro> 60< 12.9High
C N,N-dimethyl2235.3Moderate
D Alpha-methyl986.2Low

Discussion: Linking Structure to Metabolic Fate

The results provide clear insights into the metabolic liabilities of the 4-(1-Aminoethyl)benzonitrile scaffold.

  • Derivative A (Parent): Shows moderate stability. Its metabolism suggests multiple pathways are likely active.

  • Derivative B (High Stability): The introduction of fluorine atoms at the 2 and 6 positions dramatically increased metabolic stability. This strongly suggests that aromatic hydroxylation on the benzonitrile ring is a primary metabolic pathway for the parent compound. The electron-withdrawing nature and steric bulk of fluorine likely shield the ring from attack by CYP enzymes.[17]

  • Derivative C (Moderate Stability): The N,N-dimethyl analogue shows slightly improved stability compared to the parent. This is somewhat counterintuitive, as tertiary amines are often substrates for N-dealkylation. However, it may indicate that direct N-glucuronidation (a Phase II reaction not prominent in microsomes) or oxidation of the primary amine is a more significant clearance pathway for the parent compound than N-dealkylation is for this analogue.

  • Derivative D (Low Stability): The addition of a methyl group at the benzylic carbon significantly decreased stability. This pinpoints the benzylic carbon as a major metabolic "hot spot." This position is highly susceptible to hydroxylation by CYP enzymes (e.g., CYP3A4, CYP2D6), a common and rapid metabolic pathway.[11]

Potential Metabolic Pathways & The Role of Other Enzymes

Based on our data and known biotransformation reactions, we can propose several potential metabolic pathways.

Caption: Potential Phase I metabolic pathways for the 4-(1-Aminoethyl)benzonitrile scaffold.

It is crucial to consider enzymes beyond the CYP family. Aldehyde Oxidase (AO) is a cytosolic enzyme responsible for the metabolism of nitrogen-containing heterocycles and aldehydes.[3][18][19] While our benzonitrile core is not a classic AO substrate, metabolites generated by CYPs (e.g., via oxidative deamination to an aldehyde) could subsequently be substrates for AO. If a compound shows high stability in microsomes but is cleared rapidly in vivo, investigating its stability in cytosolic S9 fractions or hepatocytes (which contain both microsomes and cytosol) is a logical next step.[18]

Conclusion and Forward Outlook

This guide demonstrates a robust, comparative approach to evaluating the metabolic stability of 4-(1-Aminoethyl)benzonitrile derivatives. By systematically modifying the parent structure and analyzing the resulting stability profiles using the liver microsomal assay, we can efficiently identify metabolic liabilities and develop clear structure-metabolism relationships.

Our findings indicate that the aromatic ring and the benzylic carbon are key sites of metabolism for this scaffold. Blocking these positions, as demonstrated with Derivative B , presents a viable strategy for enhancing metabolic stability and improving the pharmacokinetic profile of future drug candidates. This data-driven approach allows medicinal chemists to rationally design molecules with a higher probability of success, ultimately accelerating the drug discovery pipeline.

References

Safety Operating Guide

Definitive Guide to Personal Protective Equipment for Handling 4-(1-Aminoethyl)benzonitrile hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a comprehensive, scientifically-grounded framework for handling 4-(1-Aminoethyl)benzonitrile hydrochloride. Understanding the why behind each safety protocol is critical to fostering a robust safety culture and ensuring the integrity of your work. This compound, while valuable in synthetic chemistry, presents distinct hazards that demand meticulous attention to personal protective equipment (PPE) and handling procedures.

Hazard Assessment: The Foundation of Your Safety Protocol

Before any handling, a thorough understanding of the specific risks associated with this compound is essential. The selection of appropriate PPE is directly dictated by the chemical's hazard profile. The compound is classified with several key hazards that inform every subsequent step of the handling process.

Hazard ClassificationGHS Hazard StatementPotential Effect
Acute Oral Toxicity H302: Harmful if swallowedIngestion can lead to adverse health effects.[1][2][3]
Skin Corrosion/Irritation H315: Causes skin irritationDirect contact can cause redness, itching, and inflammation.[1][2][4]
Serious Eye Damage/Irritation H319: Causes serious eye irritationContact with eyes can result in significant and potentially lasting damage.[1][2][4]
Specific Target Organ Toxicity H335: May cause respiratory irritationInhalation of dust can irritate the respiratory system, leading to coughing and discomfort.[1][3][4]

Note: Some safety data sheets also indicate H301 (Toxic if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled), warranting a conservative approach to safety measures.[2][4]

Core PPE Requirements: A Multi-Layered Defense

Based on the established hazards, a multi-layered PPE strategy is required to provide comprehensive protection. This involves safeguarding the eyes, face, skin, and respiratory system.

Eye and Face Protection: The First Line of Defense

Mandatory Equipment:

  • Chemical Splash Goggles: Must conform to EN 166 (EU) or be NIOSH-approved (US).[4] These are essential to provide a complete seal around the eyes, protecting against dust particles and potential splashes.

  • Full-Face Shield: To be worn in addition to chemical splash goggles whenever there is a significant risk of splashing, such as when transferring solutions or working with larger quantities.[5]

Expertise & Experience: Standard safety glasses are insufficient as they do not protect against dust and splashes from all angles. The hydrochloride salt form of this compound is a solid powder; any operation that could generate dust, such as weighing or transfer, makes robust eye protection non-negotiable to prevent serious irritation.[1][3]

Hand Protection: Preventing Dermal Exposure

Mandatory Equipment:

  • Chemical-Resistant Nitrile Gloves: Nitrile gloves offer a strong barrier against a wide array of laboratory chemicals and are the standard for incidental contact.[5][6][7]

Trustworthiness: No single glove provides indefinite protection. Thin, disposable nitrile gloves are designed for splash protection, not prolonged immersion.[8] The integrity of your hand protection relies on a protocol of immediate removal and replacement upon any suspected contact with the chemical. This self-validating system ensures the barrier between you and the hazard is always intact.

Glove Protocol ElementSpecification & Rationale
Material Nitrile Rubber. Provides effective protection against many chemicals and is a suitable alternative for those with latex allergies.[7]
Inspection Inspect visually for tears or punctures before every use. A compromised glove offers no protection.[4]
Contamination Response Remove and discard immediately upon contamination. Breakthrough time for thin nitrile gloves can be very short.[8]
Doffing (Removal) Use a proper technique to avoid skin contact with the glove's outer surface. This prevents cross-contamination after the task is complete.[8]
Skin and Body Protection: Shielding Against Contact

Mandatory Equipment:

  • Laboratory Coat: A standard lab coat provides a removable barrier to protect skin and personal clothing from contamination.[6]

  • Long-Sleeved Clothing: Should be worn under the lab coat to ensure full arm coverage.[1]

  • Closed-Toe Shoes: Required for all laboratory work to protect feet from spills and dropped objects.[9]

Expertise & Experience: The H315 classification (Causes skin irritation) means that even minor contact with the solid powder can cause a reaction.[1] Your lab coat should be fully buttoned to provide maximum coverage. In the event of a significant spill, impervious or flame-resistant clothing may be necessary.[4]

Respiratory Protection: Mitigating Inhalation Risks

Mandatory Equipment & Procedures:

  • Well-Ventilated Area: All handling of this compound should occur in a designated area with adequate ventilation, such as a certified chemical fume hood.[2]

  • Dust Avoidance: Procedures should be designed to minimize the generation of dust.[2][4]

  • Respiratory Protection: If engineering controls are insufficient to prevent dust inhalation, a NIOSH/MSHA-approved dust respirator is required.[6]

Expertise & Experience: The primary respiratory threat from this compound is the inhalation of airborne dust, which may cause respiratory irritation (H335).[3] Working within a fume hood is the most effective way to control this hazard. Weighing the solid on a piece of creased weighing paper or in a weigh boat can significantly reduce the potential for aerosolization compared to scooping directly from a bottle.

Operational Plan: A Step-by-Step Workflow for Safe Handling

A systematic workflow ensures that safety protocols are integrated into every stage of the experimental process.

G cluster_prep 1. Preparation Phase cluster_ppe 2. Donning PPE cluster_handling 3. Chemical Handling cluster_cleanup 4. Decontamination & Disposal prep_area Designate & Prepare Work Area (Fume Hood, Bench Paper) verify_safety Verify Safety Equipment (Eyewash, Shower) prep_area->verify_safety Check Accessibility don_ppe Don PPE in Order: 1. Lab Coat 2. Goggles/Face Shield 3. Gloves verify_safety->don_ppe handle_chem Handle Chemical (Minimize Dust) don_ppe->handle_chem decontaminate Decontaminate Surfaces handle_chem->decontaminate doff_ppe Doff PPE in Order: 1. Gloves 2. Goggles/Face Shield 3. Lab Coat decontaminate->doff_ppe dispose_waste Segregate & Dispose Waste (Chemical vs. PPE) doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands

Caption: Safe Handling Workflow from Preparation to Final Decontamination.

Detailed Protocol:

  • Preparation:

    • Always handle this chemical within a certified chemical fume hood.

    • Cover the work surface with disposable, plastic-backed absorbent paper ("bench paper").[9]

    • Ensure an eyewash station and safety shower are unobstructed and have been recently tested.

    • Locate the appropriate hazardous waste containers before starting work.

  • Donning PPE:

    • Put on your lab coat and ensure it is fully buttoned.

    • Don your chemical splash goggles, ensuring a snug fit. Add a face shield if required.

    • Finally, don your nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Handling the Chemical:

    • When weighing, use a spatula to carefully transfer the solid. Avoid scooping in a manner that creates airborne dust.

    • Keep the container sealed when not in use.

    • Should any chemical come into contact with your gloves, remove them immediately, wash your hands, and put on a new pair. Never reuse disposable gloves.[8]

  • Decontamination, Doffing, and Disposal:

    • After handling is complete, decontaminate any equipment and the work surface.

    • Remove PPE carefully to prevent cross-contamination.[8] Remove gloves first, using a glove-on-glove technique. Then remove your face shield and goggles, and finally, your lab coat.

    • Dispose of all contaminated disposable materials in the designated hazardous waste container.

    • Wash your hands thoroughly with soap and water.[4]

Disposal Plan: Managing Contaminated Waste Streams

Proper segregation and disposal of waste are critical for laboratory safety and environmental compliance. All materials that have come into contact with this compound must be considered hazardous.

Waste Stream Management:

Waste ItemDisposal ProcedureRationale
Unused/Surplus Chemical Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow institutional guidelines.To prevent environmental release and ensure proper treatment of a hazardous substance.[3]
Contaminated Gloves, Bench Paper, Weigh Boats Place in a designated solid hazardous waste container.These items are contaminated with a hazardous chemical and must not enter general waste or standard recycling streams.[10][11]
Empty Reagent Bottle Rinse three times with a suitable solvent. Collect the rinsate as hazardous liquid waste. Deface the label and dispose of the bottle according to institutional policy.To remove residual chemical before disposal of the container.
Contaminated Reusable Glassware Rinse with an appropriate solvent in the fume hood, collecting the rinsate as hazardous liquid waste before proceeding with standard cleaning procedures.To decontaminate the glassware and capture the hazardous residue.

Trustworthiness: Nitrile gloves contaminated with chemicals are considered hazardous waste and must not be recycled.[11][12] Attempting to recycle contaminated PPE can contaminate entire batches of recyclables and poses a risk to waste management personnel.[10] Specialized glove recycling programs are typically for uncontaminated gloves only.[13]

Emergency Response: First Aid for Exposure

In the event of an accidental exposure, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][3]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove all contaminated clothing. If skin irritation persists, seek medical attention.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[3][4]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately.[1][3]

By adhering to this comprehensive guide, you can confidently handle this compound, ensuring your personal safety and the integrity of your research environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1-Aminoethyl)benzonitrile hydrochloride
Reactant of Route 2
Reactant of Route 2
4-(1-Aminoethyl)benzonitrile hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.